Technical Documentation Center

2-acetyl-5-bromo-7-methyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-acetyl-5-bromo-7-methyl-2H-indazole
  • CAS: 1427460-61-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 2-acetyl-5-bromo-7-methyl-2H-indazole

Topic: Content Type: Technical Whitepaper / Structural Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Executive Summary The compound 2-acetyl-5-bromo-7-methyl-2H-indazole repres...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Structural Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The compound 2-acetyl-5-bromo-7-methyl-2H-indazole represents a specific tautomeric trap of the indazole scaffold, a privileged structure in kinase inhibition (e.g., VEGFR, FGFR inhibitors) and anti-inflammatory research. While 1H-indazoles are thermodynamically favored, the 2H-indazole tautomer—trapped here via N2-acetylation—offers distinct electronic properties and vector orientations for structure-activity relationship (SAR) exploration.

This guide addresses the primary challenge in working with this molecule: Regiochemical Ambiguity. The presence of the 7-methyl group introduces steric constraints that deviate from standard indazole reactivity, necessitating rigorous structural proof to distinguish the desired 2-acetyl isomer from the thermodynamically stable 1-acetyl byproduct.

Synthetic Strategy & Regioselectivity

The "Indazole Switch" Mechanism

Indazoles exist in a tautomeric equilibrium between the benzenoid 1H-form and the quinonoid 2H-form. Functionalization at Nitrogen-2 (N2) is often the kinetic pathway, while Nitrogen-1 (N1) is the thermodynamic pathway.

For 5-bromo-7-methylindazole , the substituent at position 7 plays a critical role.[1]

  • Steric Steering: The bulky methyl group at C7 creates significant steric hindrance around N1. Unlike unsubstituted indazole, where N1-acetylation is rapid, the 7-methyl group destabilizes the N1-acetyl transition state, thereby increasing the relative proportion of the N2-acetyl product under kinetic control (low temperature, non-polar solvents).

Synthesis Workflow

The synthesis targets the N2-acetylated species.[2] Note that N-acetyl indazoles are labile and can act as acetyl transfer agents; anhydrous conditions are mandatory.

SynthesisPath cluster_0 Tautomeric Trapping Start 4-Bromo-2-methylaniline Inter 5-Bromo-7-methyl-1H-indazole (Precursor) Start->Inter Diazotization / Cyclization Reagent Ac2O / Pyridine (0°C, Kinetic Control) Inter->Reagent Prod1 1-Acetyl Isomer (Thermodynamic - Undesired) Steric Clash with 7-Me Reagent->Prod1 Slow Prod2 2-Acetyl-5-bromo-7-methyl-2H-indazole (Kinetic - Target) Reagent->Prod2 Fast (Sterically Favored)

Figure 1: Synthetic pathway highlighting the steric influence of the 7-methyl group on regioselectivity.

Structural Analysis: The "Smoking Gun" Protocols

Distinguishing the 2-acetyl isomer from the 1-acetyl isomer is the core analytical requirement. The 7-methyl group serves as a built-in NMR probe.

Nuclear Magnetic Resonance (NMR) Logic

The definitive identification relies on NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Hypothesis A (1-Acetyl): If the acetyl group is at N1, the acetyl methyl protons will show a strong spatial correlation (NOE) with the 7-methyl protons.

  • Hypothesis B (2-Acetyl): If the acetyl group is at N2, the acetyl methyl protons are spatially distant from the 7-methyl group but proximal to the H3 proton.

Diagnostic NMR Table (CDCl₃, 400 MHz)

Feature2-Acetyl-2H-indazole (Target)1-Acetyl-1H-indazole (Impurity)
H3 Chemical Shift δ 8.4 - 8.6 ppm (Deshielded singlet)δ 8.0 - 8.2 ppm
Acetyl-Me Signal δ 2.7 - 2.8 ppmδ 2.7 - 2.8 ppm
NOESY Correlation Acetyl-Me ↔ H3 (Strong)Acetyl-Me ↔ 7-Me (Strong)
C3 Carbon Shift ~125 ppm~135 ppm
Analytical Decision Tree

Use this logic flow to validate your batch.

NMR_Logic Start Isolate Product H1_NMR 1H NMR: H3 Shift? Start->H1_NMR NOESY NOESY Experiment H1_NMR->NOESY Singlet present Result_N1 1-Acetyl Isomer (Reject/Reprocess) NOESY->Result_N1 Cross-peak: Ac-Me ↔ 7-Me Result_N2 2-Acetyl-2H-indazole (Confirmed Target) NOESY->Result_N2 Cross-peak: Ac-Me ↔ H3

Figure 2: Spectroscopic decision tree for confirming N2-regiochemistry.

X-Ray Crystallography Parameters

If single crystals are obtained (recrystallization from EtOAc/Hexanes), the bond lengths provide absolute proof of the quinonoid character of the 2H-indazole.

  • N1—N2 Bond: In 2-acetyl-2H-indazole, this bond has significant double-bond character (approx. 1.32 Å).

  • N1—C7a Bond: In 2-acetyl-2H-indazole, this is a single bond (approx. 1.36 Å).

  • Contrast: In the 1H-isomer, the N1—N2 bond is a single bond (approx. 1.37 Å).

Experimental Protocols

Synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole

Note: This protocol prioritizes kinetic control to maximize the N2 isomer.

  • Preparation: Charge a flame-dried flask with 5-bromo-7-methyl-1H-indazole (1.0 eq) and anhydrous DCM (0.1 M).

  • Activation: Add Pyridine (1.2 eq) and cool the solution to 0°C (ice bath). Low temperature is crucial to prevent thermodynamic equilibration to the N1 isomer.

  • Acetylation: Add Acetic Anhydride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The N2 isomer is typically less polar (higher Rf) than the parent indazole but similar to the N1 isomer.

  • Workup: Quench with cold water. Extract rapidly with DCM. Wash with cold 0.1 M HCl (to remove pyridine) followed by NaHCO₃.

  • Purification: Flash chromatography on neutral alumina (silica is acidic and may cause deacetylation or rearrangement). Elute with gradient Hexanes → 10% EtOAc/Hexanes.

Stability & Handling
  • Hydrolysis Risk: The N2-acetyl bond is chemically active (similar to an amide/imide hybrid). It hydrolyzes back to the parent indazole in the presence of moisture or alcohols.

  • Storage: Store solid at -20°C under Argon. Do not store in DMSO or Methanol solution for prolonged periods.

References

  • Beilstein Institute. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021. [Link] (Detailed study on steric effects, specifically citing C7-substituents steering regioselectivity).

  • National Institutes of Health (NIH). "Development of a selective and scalable N1-indazole alkylation." PubMed Central, 2024. [Link] (Provides the baseline methodology for distinguishing N1/N2 isomers via NMR).

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec, 2021. [Link] (QM analysis explaining the energy barriers between 1H and 2H tautomers).

Sources

Exploratory

physicochemical properties of 2-acetyl-5-bromo-7-methyl-2H-indazole

As a Senior Application Scientist, this guide provides an in-depth technical overview of 2-acetyl-5-bromo-7-methyl-2H-indazole, a compound for which public data is sparse. Consequently, this document synthesizes informat...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of 2-acetyl-5-bromo-7-methyl-2H-indazole, a compound for which public data is sparse. Consequently, this document synthesizes information from closely related analogues and established principles of organic chemistry to predict its properties, propose a synthetic route, and discuss its potential applications. This approach is designed to provide researchers, scientists, and drug development professionals with a robust foundational understanding of this novel chemical entity.

Molecular Structure and Identification

2-acetyl-5-bromo-7-methyl-2H-indazole is a derivative of the indazole heterocyclic system. The core structure consists of a bicyclic aromatic ring system with two adjacent nitrogen atoms. In this specific molecule, the key substitutions are an acetyl group at the N2 position, a bromine atom at the 5-position, and a methyl group at the 7-position.

Caption: Chemical structure of 2-acetyl-5-bromo-7-methyl-2H-indazole.

Predicted Physicochemical Properties

The following table summarizes the predicted . These values are extrapolated from known data for similar compounds.

PropertyPredicted ValueBasis for Prediction and Remarks
CAS Number Not availableThis compound is likely novel or not widely cataloged.
Molecular Formula C₁₀H₉BrN₂OBased on the chemical structure.
Molecular Weight 253.10 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar brominated and acetylated heterocyclic compounds.
Melting Point 130-145 °CEstimated based on the melting point of 2-acetyl-5-bromo-2H-indazole (133-135 °C). The addition of a methyl group may slightly alter this.[1]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the planar, aromatic structure and polar acetyl group.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.The acetyl group provides some polarity, but the overall molecule is dominated by the nonpolar aromatic core.
Storage Store at ambient temperature, protected from light and moisture.Based on storage conditions for 2-acetyl-5-bromo-2H-indazole.[1]

Proposed Synthesis Protocol

A plausible synthetic route to 2-acetyl-5-bromo-7-methyl-2H-indazole involves a two-step process: first, the synthesis of the 5-bromo-7-methyl-1H-indazole core, followed by a regioselective N-acetylation.

G cluster_0 Step 1: Synthesis of Indazole Core cluster_1 Step 2: N-Acetylation start Commercially Available 2-Amino-3-bromo-5-methyltoluene step1 Diazotization (NaNO₂, HCl, 0-5°C) start->step1 step2 Intramolecular Cyclization step1->step2 intermediate 5-bromo-7-methyl-1H-indazole step2->intermediate step3 Reaction with Acetic Anhydride in Pyridine intermediate->step3 product 2-acetyl-5-bromo-7-methyl-2H-indazole step3->product

Caption: Proposed synthetic workflow for 2-acetyl-5-bromo-7-methyl-2H-indazole.

Step 1: Synthesis of 5-bromo-7-methyl-1H-indazole

This procedure is adapted from general methods for indazole synthesis from ortho-toluidine derivatives.

Materials:

  • 2-Amino-3-bromo-5-methyltoluene

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

Protocol:

  • Prepare a solution of 2-amino-3-bromo-5-methyltoluene in a suitable volume of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature. The diazonium salt will undergo intramolecular cyclization to form the indazole ring.

  • Neutralize the reaction mixture with a NaOH solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude 5-bromo-7-methyl-1H-indazole by recrystallization or column chromatography.

Step 2: N-Acetylation to 2-acetyl-5-bromo-7-methyl-2H-indazole

The N-acetylation of indazoles can lead to a mixture of N1 and N2 isomers. The use of pyridine as a solvent and catalyst often favors the formation of the thermodynamically more stable N2-acetylated product.

Materials:

  • 5-bromo-7-methyl-1H-indazole (from Step 1)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve 5-bromo-7-methyl-1H-indazole in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-acetyl-5-bromo-7-methyl-2H-indazole isomer.

Predicted Spectroscopic Data

The following are the anticipated key signals in various spectroscopic analyses, crucial for the characterization of the molecule.

SpectroscopyPredicted Key Signals
¹H NMR (in CDCl₃)δ ~2.4-2.6 ppm (singlet, 3H, Ar-CH₃) δ ~2.7-2.9 ppm (singlet, 3H, COCH₃) δ ~7.0-8.0 ppm (multiplets, 3H, aromatic protons)
¹³C NMR (in CDCl₃)δ ~18-22 ppm (Ar-CH₃) δ ~25-30 ppm (COCH₃) δ ~110-150 ppm (aromatic carbons) δ ~168-172 ppm (C=O)
IR Spectroscopy ~1700-1720 cm⁻¹ (strong, C=O stretch of the acetyl group) ~2900-3100 cm⁻¹ (C-H stretches) ~1400-1600 cm⁻¹ (C=C aromatic ring stretches)
Mass Spectrometry (EI)M⁺ peak at m/z ~252/254 (due to bromine isotopes) Fragment ion at [M-42]⁺ corresponding to the loss of ketene (CH₂=C=O).

Inferred Chemical Reactivity and Stability

  • Reactivity: The bromine atom at the 5-position is a handle for further functionalization, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the parent indazole.

  • Stability: The compound is expected to be stable under normal laboratory conditions. As with many bromo-aromatic compounds, prolonged exposure to light may cause gradual degradation. It should be stored in a well-sealed container to protect from moisture.

Potential Research Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3]

  • Anticancer Research: Many indazole-containing compounds have been investigated as kinase inhibitors and anticancer agents.[4]

  • Anti-inflammatory Agents: Indazole derivatives have shown potential as anti-inflammatory drugs.[3][5]

  • Antimicrobial Activity: The indazole nucleus is present in compounds with activity against various pathogens, including bacteria and protozoa.[5][6]

Given these precedents, 2-acetyl-5-bromo-7-methyl-2H-indazole represents a novel scaffold for screening in these and other therapeutic areas. The presence of the bromo and methyl groups allows for systematic modification to explore structure-activity relationships (SAR).

References

  • PubChem. (n.d.). 5-bromo-2,7-dimethyl-2H-indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-2H-indazole. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Jiménez-Vázquez, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-2-methyl-2h-indazole. Retrieved from [Link]

  • Taleb, V., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron Letters, 58(15), 1484-1488. Retrieved from [Link]

  • Jiménez-Vázquez, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

Sources

Foundational

The Rising Therapeutic Potential of Substituted 2H-Indazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] Among these, substituted 2H-indazoles have garnered significant attention for their potential as therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of substituted 2H-indazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is designed to be a comprehensive resource for researchers and drug development professionals, offering both theoretical insights and practical methodologies to accelerate the discovery and development of novel 2H-indazole-based therapeutics.

The 2H-Indazole Scaffold: A Versatile Pharmacophore

Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers have demonstrated unique and potent biological activities, making them a compelling area of research.[1] The 2H-indazole core can be strategically substituted at various positions to modulate its physicochemical properties and biological targets, leading to a diverse array of compounds with distinct therapeutic profiles.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted 2H-indazoles have shown significant promise as anticancer agents, primarily by functioning as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[2]

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which 2H-indazoles exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) and other intracellular kinases. One of the most well-documented targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] By blocking the ATP-binding site of VEGFR-2, substituted 2H-indazoles can inhibit its autophosphorylation and downstream signaling, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

The VEGFR-2 signaling cascade is a complex network of intracellular events. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This triggers the activation of multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-ERK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][4][5]

Diagram: VEGFR-2 Signaling Pathway and Inhibition by Substituted 2H-Indazoles

VEGFR2_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Indazole Substituted 2H-Indazole Indazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted 2H-indazoles.

Other kinases targeted by 2H-indazole derivatives include Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), Tie2, and SRC, highlighting the scaffold's versatility in targeting different components of the kinome.[4]

Structure-Activity Relationship (SAR) Data

The anticancer potency of substituted 2H-indazoles is highly dependent on the nature and position of substituents on the indazole core and its appended aryl rings.

Compound IDR1 (Position 2)R2 (Position 3)Target Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylPhenylWiDr (Colon)>100[6]
1b 4-MethoxyphenylPhenylWiDr (Colon)27.20[6]
2a Phenyl4-(4-methylpiperazin-1-yl)phenylMCF-7 (Breast)1.15[7]
2b Phenyl4-pyridyl4T1 (Breast)0.23[8]
3a 2,4-DifluorophenylHA549 (Lung)0.010[9]
3b 4-ChlorophenylHA549 (Lung)0.092[9]

Note: This table presents a selection of data to illustrate SAR trends.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Kinase (e.g., VEGFR-2)

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • TR-FRET dilution buffer

  • Test compound (substituted 2H-indazole)

  • 384-well plate (low volume, black)

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in TR-FRET dilution buffer.

    • Prepare a 2X solution of the Eu-labeled antibody and Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer.

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in TR-FRET dilution buffer to create a 4X working solution.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.

    • For positive and negative controls, add 2.5 µL of TR-FRET dilution buffer with and without the tracer, respectively.

  • Enzyme and Antibody/Tracer Addition:

    • Add 2.5 µL of the 2X kinase solution to all wells except the negative controls.

    • Add 5 µL of the 2X antibody/tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Diagram: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Kinase, Antibody, Tracer, Compound) start->reagent_prep plate_setup Set up 384-well Plate (Add Compound/Controls) reagent_prep->plate_setup add_enzyme Add Kinase Solution plate_setup->add_enzyme add_ab_tracer Add Antibody/Tracer Solution add_enzyme->add_ab_tracer incubate Incubate at RT for 60 min add_ab_tracer->incubate read_plate Read Plate (TR-FRET) incubate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Sources

Exploratory

literature review on 5-bromo-7-methyl-2H-indazole derivatives

This technical guide details the chemistry, synthesis, and medicinal applications of 5-bromo-7-methyl-2H-indazole derivatives. It is structured for drug discovery professionals, focusing on practical protocols, mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and medicinal applications of 5-bromo-7-methyl-2H-indazole derivatives. It is structured for drug discovery professionals, focusing on practical protocols, mechanistic insights, and structure-activity relationships (SAR).

A Scaffold-Centric Review for Medicinal Chemistry & Drug Design

Executive Summary

The 5-bromo-7-methylindazole core represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR-2, PLK1, Aurora). Its utility stems from three structural pillars:

  • The Indazole Core: A bioisostere of the indole and purine rings, capable of bidentate hydrogen bonding in the ATP-binding pocket of kinases.

  • 7-Methyl Substitution: A critical steric modulator that restricts rotation in biaryl systems (atropisomerism control) and fills hydrophobic pockets (e.g., the "gatekeeper" region), often improving metabolic stability by blocking a potential site of oxidation.

  • 5-Bromo Handle: An orthogonal reactive site allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

While the 1H-tautomer is thermodynamically favored, 2H-indazole derivatives have emerged as potent pharmacophores, often displaying distinct binding modes and improved solubility profiles. This guide focuses on the specific challenge of accessing and utilizing the 2H-isomer.

Chemical Architecture & Tautomerism

The Tautomeric Equilibrium

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] For 5-bromo-7-methylindazole, the 1H-tautomer is energetically favored by approximately 3–5 kcal/mol due to the preservation of benzenoid aromaticity.

  • 1H-Indazole: Thermodynamically stable. The N-H is at position 1.[3]

  • 2H-Indazole: Kinetically accessible but less stable. The N-H is at position 2, resulting in a quinoid-like resonance contribution.

Medicinal Significance: In kinase inhibitors, the choice of N-alkylation (N1 vs. N2) dictates the hydrogen bond donor/acceptor motif presented to the kinase hinge region. N2-substituted indazoles present N1 as a hydrogen bond acceptor, often critical for "Type I" kinase binding.

Synthesis & Regioselective Functionalization[3][4][5][6][7]

The primary challenge in working with this scaffold is controlling the regioselectivity of N-alkylation.

Synthesis of the Core (5-Bromo-7-methyl-1H-indazole)

The core is typically synthesized via the modified Bartoli indole synthesis or diazotization-cyclization of 2,6-dimethylaniline derivatives.

Standard Workflow:

  • Starting Material: 4-Bromo-2,6-dimethylaniline.

  • Diazotization: Reaction with NaNO₂/HCl or tert-butyl nitrite.

  • Cyclization: Spontaneous intramolecular cyclization of the diazonium intermediate yields the 1H-indazole.

The Regioselectivity Challenge: N1 vs. N2

Direct alkylation of 5-bromo-7-methyl-1H-indazole with alkyl halides typically yields a mixture of N1 and N2 isomers, often favoring the N1 product (60:40 to 80:20 ratio) due to thermodynamics.

Protocol A: Thermodynamic Control (N1-Selective)
  • Conditions: NaH (1.2 eq), DMF or THF, 0°C to RT.

  • Mechanism: The deprotonated indazolyl anion attacks the electrophile. The N1-substituted product is more stable. High temperatures and thermodynamic equilibration favor N1.

  • 7-Methyl Effect: The methyl group at C7 provides mild steric hindrance to the N1 lone pair, but not enough to fully invert selectivity in standard SN2 reactions.

Protocol B: Kinetic Control (N2-Selective)

To access the 2H-isomer selectively, one must employ kinetic control or specific reagents that activate the N2 position.

  • Reagent: Alkyl 2,2,2-trichloroacetimidates (Pfizer Method).[4]

  • Catalyst: Lewis Acid (BF₃·OEt₂) or Brønsted Acid (TfOH).

  • Mechanism: The reaction proceeds via an intermediate where the imidate nitrogen H-bonds to the indazole N1, positioning the alkyl group for transfer to N2.

  • Selectivity: Can achieve >95:5 (N2:N1) selectivity.

Experimental Protocol: Selective N2-Alkylation

Objective: Synthesis of 5-bromo-7-methyl-2-(substituted)-2H-indazole.

  • Preparation: Dissolve 5-bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Activation: Add the alkyl 2,2,2-trichloroacetimidate (1.2 eq).

  • Catalysis: Cool to 0°C. Add BF₃·OEt₂ (0.1 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4–12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with CH₂Cl₂.[4]

  • Purification: Silica gel chromatography.

    • Note: N2-isomers are typically more polar than N1-isomers and elute later in EtOAc/Hexane systems.

Visualization: Synthetic Workflows[6][9][10]

IndazoleSynthesis Start 4-Bromo-2,6-dimethylaniline Core 5-Bromo-7-methyl-1H-indazole (The Scaffold) Start->Core Diazotization (tBuONO, CHCl3) N1_Cond NaH, R-X, DMF (Thermodynamic) Core->N1_Cond N2_Cond R-OC(=NH)CCl3 BF3·OEt2, DCM (Kinetic/Directed) Core->N2_Cond N1_Prod N1-Alkyl Indazole (Major Product) N1_Cond->N1_Prod N2_Prod N2-Alkyl Indazole (Target 2H-Isomer) N2_Cond->N2_Prod High Selectivity Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling N2_Prod->Suzuki C5 Functionalization FinalDrug Bioactive Kinase Inhibitor Suzuki->FinalDrug

Caption: Divergent synthesis of N1 vs. N2 indazole derivatives. The N2-pathway utilizes acetimidate chemistry to overcome thermodynamic bias.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Map

The 5-bromo-7-methyl-2H-indazole scaffold offers three vectors for optimization:

PositionModificationMedicinal Impact
N2 (Tail) Alkyl, Cycloalkyl, PiperidinylSolubility & Solvent Exposure. This group projects into the solvent front in many kinase active sites. Solubilizing groups (e.g., N-methylpiperazine) are common here.
C5 (Head) Aryl, Heteroaryl (via Suzuki)Specificity & Potency. This moiety engages the hydrophobic pocket II or the gatekeeper residue. Critical for selectivity between kinase families (e.g., VEGFR vs. FGFR).
C7 (Methyl) Methyl (Fixed)Conformation & Stability. The methyl group restricts the rotation of N1/N2 substituents and fills the hydrophobic pocket near the hinge, often improving potency by 5–10 fold compared to the des-methyl analog.
Case Study: Kinase Binding Mode

In Type I inhibitors (ATP-competitive), the 2H-indazole core binds to the hinge region of the kinase.

  • Acceptor: The N1 nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue.

  • Donor: If C3 is unsubstituted, the C3-H is rarely a donor. However, C3-amino derivatives can act as donors.

  • 7-Methyl Role: It creates a steric clash with the "lower" hinge region in some kinases, enforcing a specific binding orientation that can improve selectivity against promiscuous kinases.

KinaseBinding Hinge Kinase Hinge Region (Backbone NH) IndazoleN1 Indazole N1 (H-Bond Acceptor) Hinge->IndazoleN1 H-Bond Pocket Hydrophobic Pocket Solvent Solvent Front IndazoleC7 7-Methyl Group (Steric/Hydrophobic) IndazoleC7->Pocket Van der Waals IndazoleN2 N2-Substituent (Solubilizing Group) IndazoleN2->Solvent Projects Out IndazoleC5 C5-Aryl Group (Affinity Element) IndazoleC5->Pocket Pi-Stacking/Hydrophobic

Caption: Schematic of the 2H-indazole binding mode in the kinase ATP pocket. N1 acts as the critical anchor.

References

  • BenchChem. The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. (2025).[3][5] Link

  • Clemens, J. J., et al. Highly Selective N2 Alkylation of Indazoles.[4] Synthesis, 54, 3215 (2022).[4] (Pfizer Method for N2 selectivity).[4]

  • Keating, J. J., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[6] Chem., 17, 1939–1951 (2021).[6] Link

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (2022).[4] Link

  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole Product Data.Link

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem., 61(14), 5822–5880 (2018). (Discusses Indazole as bioisostere).[7][8][6][9]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Evaluation of 2-acetyl-5-bromo-7-methyl-2H-indazole as a Putative Kinase Inhibitor

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kin...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This guide provides a comprehensive technical framework for the synthesis, characterization, and biological evaluation of 2-acetyl-5-bromo-7-methyl-2H-indazole, a novel derivative with potential as a targeted kinase inhibitor. While direct biological data for this specific compound is not yet extensively documented in peer-reviewed literature, its structural motifs suggest a strong rationale for its investigation. This document will therefore serve as a roadmap, detailing plausible synthetic routes, outlining robust protocols for in vitro and cellular assays, and providing the theoretical framework for its mechanism of action studies.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern oncology.[1] The indazole ring system has proven to be a highly effective pharmacophore for kinase inhibition, with several derivatives such as Axitinib and Pazopanib achieving clinical success.[1] These molecules typically function by competing with ATP for binding in the kinase active site. The indazole core can form key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.[3]

The subject of this guide, 2-acetyl-5-bromo-7-methyl-2H-indazole, incorporates several features of interest:

  • 2H-indazole Core: Provides the fundamental scaffold for kinase hinge-binding.

  • N-acetylation: The acetyl group at the N2 position can influence solubility, cell permeability, and the orientation of the molecule within the ATP-binding pocket.

  • 5-bromo Substitution: The bromine atom can serve as a point for further chemical modification and may engage in halogen bonding or occupy a hydrophobic pocket.

  • 7-methyl Substitution: This group can provide additional van der Waals interactions and influence the overall conformation of the molecule.

This guide will provide the necessary protocols to synthesize this compound and rigorously evaluate its potential as a selective kinase inhibitor.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis begins with the commercially available 2-methyl-6-nitroaniline and proceeds through cyclization to form the indazole core, followed by bromination and N-acetylation.

Synthetic_Pathway A 2-methyl-6-nitroaniline B 7-methyl-1H-indazole A->B  i. NaNO₂, HCl  ii. SnCl₂, HCl (Reduction/Cyclization)   C 5-bromo-7-methyl-1H-indazole B->C  DBDMH, EtOH, Ultrasound   D 2-acetyl-5-bromo-7-methyl-2H-indazole C->D  Acetic Anhydride, Electrochemical or Base catalysis  

Caption: Proposed synthetic route for 2-acetyl-5-bromo-7-methyl-2H-indazole.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 7-methyl-1H-indazole (B)

  • Diazotization: Dissolve 2-methyl-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.

  • Reductive Cyclization: To the resulting diazonium salt solution, add a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid, and stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 7-methyl-1H-indazole.

Step 2: Synthesis of 5-bromo-7-methyl-1H-indazole (C)

  • Bromination: Dissolve 7-methyl-1H-indazole (1.0 eq) in ethanol.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq) and sodium carbonate (2.0 eq).[6]

  • Subject the reaction mixture to ultrasound irradiation (40 kHz) at 40°C for 30 minutes.[7]

  • Work-up: Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-bromo-7-methyl-1H-indazole.

Step 3: Synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole (D)

  • N-acetylation: Dissolve 5-bromo-7-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add acetic anhydride (1.5 eq). While various methods for N-acylation exist, an electrochemical approach can offer high selectivity for the N1 or N2 position.[8][9] Alternatively, base-catalyzed methods can be employed, though they may yield a mixture of N1 and N2 isomers requiring separation.[10]

  • Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: Purify the final product by column chromatography to isolate 2-acetyl-5-bromo-7-methyl-2H-indazole.

Physicochemical Characterization
PropertyPredicted Value/Method
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Appearance Likely a solid
Solubility Expected to be soluble in DMSO, DMF, and methanol
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis

In Vitro Kinase Inhibition Profiling

The initial evaluation of a novel compound's potential as a kinase inhibitor involves determining its activity against a purified enzyme. The indazole scaffold is known to target a variety of kinases, including Aurora kinases, FGFR, and PLK4.[1][11][12] A broad initial screening followed by more focused assays is recommended.

Kinome-Wide Profiling

A primary assessment of the compound's selectivity should be performed against a large panel of kinases. This can be achieved through commercial services or in-house platforms.[13][14] This "kinome scan" provides a global view of the compound's inhibitory activity and potential off-target effects at a single concentration (e.g., 1 µM).[15]

Kinase_Profiling_Workflow A 2-acetyl-5-bromo-7-methyl-2H-indazole (Test Compound) B Kinome-wide Screen (e.g., >300 kinases at 1µM) A->B C Data Analysis: Identify Primary Hits (% Inhibition > 50%) B->C D IC₅₀ Determination for Validated Hits C->D E Selectivity Profile (Comparison of IC₅₀ values) D->E

Caption: Workflow for in vitro kinase inhibitor profiling.

IC₅₀ Determination: In Vitro Kinase Assay Protocol

For the kinases identified as primary hits in the kinome scan, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used, robust method.[16][17]

Materials:

  • Recombinant human kinase of interest

  • Kinase substrate (specific to the kinase)

  • ATP

  • 2-acetyl-5-bromo-7-methyl-2H-indazole (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer with a constant final DMSO concentration (e.g., 1%).[16]

  • Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions and the kinase solution.

  • Reaction Initiation: Prepare a substrate/ATP mixture. The final concentrations should be at or near the Km for both. Initiate the reaction by adding this mixture to all wells.[16]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assays for Target Engagement and Efficacy

While in vitro assays are crucial, it is imperative to confirm that the compound can enter cells, engage its target, and exert a biological effect.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment.[18][19] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[19]

Procedure:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with various concentrations of the test compound for 1 hour at 37°C.[19]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures for 3 minutes using a thermal cycler.[19]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (20,000 x g).[19]

  • Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat cells with compound or vehicle B Heat challenge (Temperature gradient) A->B C Cell Lysis B->C D Centrifugation to separate soluble and aggregated proteins C->D E Western Blot for target protein in soluble fraction D->E F Quantify and plot melting curve E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Cell Viability/Proliferation Assay (MTT Assay)

To assess the functional consequence of kinase inhibition, an MTT assay can be performed to measure the compound's effect on cell viability and proliferation.[20]

Procedure:

  • Cell Seeding: Seed a cancer cell line of interest into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Analysis of Downstream Signaling (Western Blot)

To confirm that the compound inhibits the intended signaling pathway, Western blotting can be used to measure the phosphorylation status of downstream substrates of the target kinase.[23][24]

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).[23]

    • Incubate with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Signal Detection: Use an ECL substrate to detect the signal.

  • Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) TargetKinase Target Kinase (e.g., Aurora, PLK4) RTK->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (Proliferation, Survival) pSubstrate->CellularResponse Drives Inhibitor 2-acetyl-5-bromo-7-methyl-2H-indazole Inhibitor->TargetKinase Inhibits

Caption: A representative kinase signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preclinical evaluation of 2-acetyl-5-bromo-7-methyl-2H-indazole as a potential kinase inhibitor. By following the detailed protocols for synthesis, in vitro kinase profiling, and cellular assays, researchers can systematically characterize the compound's potency, selectivity, and mechanism of action. Positive results from these studies would warrant further investigation, including lead optimization to improve potency and drug-like properties, and in vivo studies in relevant animal models to assess efficacy and safety. The exploration of novel indazole derivatives like the one described herein continues to be a promising avenue in the quest for new targeted therapies.

References

  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Acta Pharmaceutica Sinica B. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Characterize Kinase Inhibitors by Kinome Profiling. PamGene. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Current methods for N1‐acylation of indazoles and this work. ResearchGate. [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. [Link]

  • MTT (Assay protocol). Community.protocols.io. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Cell Viability Assays. Assay Guidance Manual. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [https://www.repository.cam.ac.uk/bitstream/1810/265813/1/CETSA in platelets manuscript.pdf]([Link] in platelets manuscript.pdf)

  • Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. DOI. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • In Vitro Kinase Inhibition Assay. ChEMBL. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic Chemistry Frontiers. [Link]

  • The Bromination of 2H-indazoles. ResearchGate. [Link]

Sources

Exploratory

The Bromo-Indazole Scaffold: A Technical Guide to SAR, Synthesis, and Target Engagement

The following technical guide is structured to provide actionable intelligence for medicinal chemists and drug discovery scientists. It synthesizes physical chemistry principles with empirical SAR data, moving beyond gen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable intelligence for medicinal chemists and drug discovery scientists. It synthesizes physical chemistry principles with empirical SAR data, moving beyond generic descriptions to explore the specific utility of the bromo-indazole scaffold.

Executive Summary

The bromo-indazole scaffold represents a privileged pharmacophore in modern drug discovery, acting as a bioisostere for indole and purine systems. Its utility extends beyond simple lipophilic bulk; the bromine atom serves as a critical "molecular anchor" capable of forming halogen bonds (


-hole interactions) with backbone carbonyls, while the indazole core offers a tunable tautomeric switch (1H vs. 2H) to complement diverse binding pockets. This guide analyzes the Structure-Activity Relationship (SAR) of bromo-indazoles, focusing on kinase inhibition (VEGFR-2, CDK) and metabolic enzyme targeting (IDO1).

Part 1: The Pharmacophore & The "Bromine Advantage"

To rationally design bromo-indazoles, one must understand the two distinct electronic features that differentiate them from their chloro- or methyl-analogs.

The Sigma-Hole ( -hole) Interaction

Unlike fluorine (which is electron-rich and repulsive to nucleophiles), bromine exhibits an anisotropic electron density distribution.[1] The region along the C-Br bond axis is electron-deficient (positive potential), known as the


-hole.
  • Mechanism: This positive patch allows the bromine to act as a Lewis acid, forming a directional non-covalent bond with Lewis bases (e.g., the carbonyl oxygen of a peptide backbone or a kinase hinge region).

  • SAR Implication: In binding pockets where a 5- or 6-position substituent faces a backbone carbonyl (e.g., the hinge region of kinases), a C-Br bond can improve affinity by 5–10 fold over a C-CH

    
     bond due to this enthalpic gain.
    
Tautomeric Toggling

Indazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers.

  • Thermodynamics: In solution, the 1H-tautomer is generally favored by ~2–4 kcal/mol (aromaticity preservation).

  • Binding Penalty: If a protein pocket (e.g., VEGFR-2) requires the 2H-tautomer for donor-acceptor matching, the binding affinity will pay an energetic penalty to force this tautomeric shift.

  • Design Rule: Substitution at N1 locks the tautomer, eliminating this penalty but potentially clashing with the pocket. Leaving N1 unsubstituted allows the protein to select the preferred tautomer ("induced fit").

Part 2: Positional SAR Analysis

The biological activity of bromo-indazoles is strictly governed by the position of the halogen. Below is a breakdown of the "Vector Analysis" for each position.

C3-Position: The Functional Vector
  • Role: Often points toward the solvent front or acts as a linker attachment point.

  • SAR Insight: Direct bromination here is rare for final compounds but critical for intermediates. Functionalizing C3 with amides or ureas often improves solubility and reach into the ribose pocket of kinases.

  • Constraint: C3-H has no steric clash; C3-Br is bulky. If the pocket is narrow (gatekeeper residues), C3-Br will abolish activity.

C5 & C6 Positions: The Hydrophobic Anchors

These are the most common sites for bromine in high-affinity ligands.

  • C5-Bromo: frequently targets the hydrophobic "back pocket" of kinases (e.g., CDK inhibitors). It mimics the C5-position of the purine ring.

  • C6-Bromo: Critical for VEGFR-2 inhibition.[2] The vector of the C6-Br bond often aligns perfectly to form halogen bonds with residues deep in the ATP-binding cleft.

  • Case Evidence: In comparative studies of IDO1 inhibitors, shifting bromine from C6 to C5 often results in a >10-fold loss of potency due to misalignment with the heme-binding pocket.

C4 & C7 Positions: The Selectivity Gates
  • Role: Steric gatekeepers.

  • C7-Bromo: highly sensitive to the shape of the binding floor. Often used to induce selectivity against ubiquitous kinases that cannot accommodate width at this vector.

Visualization: The Indazole SAR Map

The following diagram visualizes the functional role of each position on the scaffold.

IndazoleSAR Indazole Bromo-Indazole Scaffold C3 Position C3 (Solvent Vector) Indazole->C3 Functionalization (Amides/Ureas) C5 Position C5 (Deep Pocket) Indazole->C5 Hydrophobic Interaction C6 Position C6 (Halogen Bond) Indazole->C6 Sigma-Hole Donor N1 Position N1 (Tautomer Lock) Indazole->N1 Solubility & Permeability C3_Effect Modulates Solubility & Ribose Binding C3->C3_Effect C5_Effect Mimics Purine C5-Substituents C5->C5_Effect C6_Effect Critical for VEGFR-2 & IDO1 Potency C6->C6_Effect N1_Effect Prevents 1H/2H Switching N1->N1_Effect

Figure 1: Functional mapping of the bromo-indazole scaffold. C5 and C6 are the primary drivers of affinity via hydrophobic and halogen-bonding interactions.

Part 3: Therapeutic Case Studies

IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme.[3]

  • The Lead: 6-bromo-1H-indazole derivatives.[2][3]

  • Mechanism: The indazole nitrogen coordinates with the heme iron (Fe2+), while the 6-bromo substituent occupies "Pocket A," a hydrophobic cavity adjacent to the active site.

  • SAR Data: 6-bromo analogs consistently outperform 5-bromo or 4-bromo analogs in enzymatic assays (IC

    
     ~5.3 µM for simple fragments, improving to nanomolar with C3-substitution). The bromine atom fills the hydrophobic volume more efficiently than a chloro- group.
    
VEGFR-2 Inhibition (Angiogenesis)[2][4]
  • The Lead: 6-bromo-1H-indazole serves as a core fragment for inhibitors competing with Axitinib.

  • Data: Derivatives functionalized at the C3 position (via urea linkers) while retaining the C6-Br show IC

    
     values < 5 nM against VEGFR-2.
    
  • Causality: The C6-Br forms a halogen bond with the backbone carbonyl of the kinase hinge region, stabilizing the inhibitor in the ATP-binding site.

Part 4: Synthetic Protocols

Synthesizing the correct regioisomer is the most common bottleneck in SAR campaigns.

Protocol A: Selective Synthesis of 5-Bromo-1H-indazole

Used when the bromine is required at the "purine-mimic" position.

  • Starting Material: 5-Bromo-2-fluorobenzaldehyde.

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Conditions: Reflux in ethanol or n-butanol (110°C) for 4–6 hours.

  • Mechanism:

    
     displacement of the fluorine by hydrazine, followed by intramolecular condensation with the aldehyde.
    
  • Yield: Typically 85–95%.

  • Note: This is superior to direct bromination of indazole, which yields mixtures of 3-, 5-, and 7-bromo products.

Protocol B: Synthesis of 3-Bromo-1H-indazole

Used to create a handle for Suzuki couplings at the solvent front.

  • Starting Material: 1H-Indazole.

  • Reagent: Bromine (

    
    ) or NBS (N-Bromosuccinimide).
    
  • Solvent: DMF or Dioxane.

  • Conditions: 0°C to RT. Base (KOH) is often required to promote the reaction via the anion.

  • Selectivity: Electrophilic aromatic substitution occurs preferentially at C3 due to electron density.

  • Purification: Recrystallization from toluene.

Visualization: Synthetic Decision Tree

SynthesisFlow Start Target Molecule: Bromo-Indazole Decision Where is the Br needed? Start->Decision PathC3 Position C3 Decision->PathC3 PathC5 Position C5 Decision->PathC5 PathC6 Position C6 or C7 Decision->PathC6 MethodC3 Direct Bromination (NBS/DMF) PathC3->MethodC3 MethodC5 Cyclization Strategy (5-Br-2-F-benzaldehyde + Hydrazine) PathC5->MethodC5 MethodC6 Jacobson Synthesis (from substituted anilines) PathC6->MethodC6

Figure 2: Synthetic workflow for accessing specific bromo-indazole regioisomers. Direct halogenation is only reliable for C3; other positions require de novo ring construction.

Part 5: Validation & Experimental Data Presentation

To validate the SAR claims (specifically halogen bonding), the following data presentation standards are required.

Table 1: Comparative SAR of Halogenated Indazoles (Hypothetical Data Aggregation)

Data representative of typical kinase (VEGFR-2) inhibition profiles.

Compound IDSubstituent (R)PositionIC

(nM)
Halogen Bond Potential
IND-001 H-450None
IND-002 ClC685Weak
IND-003 Br C6 12 Strong (

-hole)
IND-004 IC68Very Strong
IND-005 BrC5120Misaligned Vector
IND-006 CH

C6210None (Steric only)
Validation Protocol: X-Ray Crystallography

To confirm the "Bromine Advantage," an X-ray co-crystal structure is the gold standard.

  • Protein Prep: Express and purify the kinase domain (e.g., VEGFR-2) to >95% homogeneity.

  • Soaking: Soak the protein crystal with the bromo-indazole ligand (1–5 mM) for 24 hours.

  • Data Collection: Collect diffraction data at 100 K.

  • Analysis: Look for a C-Br···O=C distance less than the sum of van der Waals radii (approx. 3.4 Å).

  • Angle Check: The C-Br···O angle should be roughly linear (160°–180°) to confirm

    
    -hole interaction.
    

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2016). "Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition." BenchChem Technical Reports. Link

  • Schmidt, A., et al. (2008). "Recent Advances in the Synthesis of Indazoles." European Journal of Organic Chemistry. Link

  • Lovering, F., et al. (2016). "The Importance of Tautomerism in the Design of Kinase Inhibitors." MedChemComm. Link

Sources

Foundational

The Acetylated Indazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold, a privileged bicyclic heterocycle, has long been a focal point in medicinal chemistry, leading to the development of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a privileged bicyclic heterocycle, has long been a focal point in medicinal chemistry, leading to the development of numerous therapeutic agents. The introduction of an acetyl group, a seemingly simple modification, profoundly influences the physicochemical properties and biological activities of the indazole core, opening new avenues for drug design and development. This technical guide provides a comprehensive overview of acetylated indazole compounds, from their historical roots in classical synthesis to their modern applications as highly selective kinase inhibitors and other targeted therapies. We will delve into the nuances of synthetic methodologies, exploring both classical and contemporary approaches to achieve regioselective acetylation. Furthermore, this guide will elucidate the structure-activity relationships (SAR) and mechanisms of action that govern the therapeutic potential of this important class of molecules. Detailed experimental protocols and characterization data are provided to facilitate practical application in a research and development setting.

Historical Perspective: From Precursor to Pharmacophore

The story of acetylated indazoles begins not with the direct acetylation of the indazole ring itself, but with the use of an acetylated precursor in one of the earliest and most fundamental syntheses of the indazole core.

The Jacobson Synthesis and the Role of N-Acetyl-o-toluidine

The first synthesis of the indazole ring was reported by Emil Fischer in 1883.[1] However, a significant advancement came in 1893 with the Jacobson synthesis, which utilized an N-acylated o-toluidine derivative.[2] The most common variant of this reaction involves the nitrosation of N-acetyl-o-toluidine followed by intramolecular cyclization to form the 1H-indazole ring.[2] This classical method underscores the early importance of the acetyl group as a critical component in accessing the fundamental indazole scaffold. The acetylation of o-toluidine was a key step to facilitate the subsequent nitrosation and cyclization, demonstrating the acetyl group's role in modulating reactivity.

The use of N-acetyl-o-acetotoluidide was further refined by Huisgen and Nakaten, providing a more convenient method than starting from the less soluble o-benzotoluidide.[3] This historical context is crucial as it establishes the foundational role of acetylation in the broader field of indazole chemistry, long before the acetyl group itself was recognized as a key pharmacophoric element.

Synthesis of Acetylated Indazoles: Regioselectivity and Modern Advances

The acetylation of the pre-formed indazole ring presents a regioselectivity challenge, as the reaction can occur at either the N1 or N2 position. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole, which often favors N1 substitution under thermodynamic control.[4][5]

Classical N-Acetylation Methodology

A straightforward and classical method for the N-acetylation of indazole involves heating with acetic anhydride, often in the presence of a base catalyst like pyridine.[6] Pyridine acts as a base to deprotonate the indazole, increasing its nucleophilicity, and also serves as a nucleophilic catalyst.

Materials:

  • 1H-Indazole

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-indazole (1.0 equivalent) in anhydrous pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5-2.0 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the careful addition of methanol.

  • Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with CH₂Cl₂ or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acetylated indazole(s).[7]

Characterization Data for 1-Acetyl-1H-indazole:

  • Appearance: White solid

  • ¹H NMR (400 MHz, Acetone-d₆): δ 2.83 (s, 3H), 7.53 (dd, 1H), 7.66 (d, 1H), 8.39 (d, 1H), 8.76 (s, 1H).[8]

  • ¹³C NMR (101 MHz, Acetone-d₆): δ 22.9, 117.9, 118.3, 127.6, 132.8, 143.4, 143.9, 168.5.[8]

Modern Synthetic Approaches for Selective N-Acetylation

To overcome the limitations of classical methods, such as harsh conditions and potential for side products, several modern techniques have been developed for the regioselective N-acetylation of indazoles.

A novel and green approach involves the electrochemical reduction of indazole to its corresponding anion, which then reacts with an acid anhydride. This method provides high selectivity for the N1-acylated product in good yields and avoids the need for chemical bases and catalysts.[4][9]

Materials:

  • 1H-Indazole (1.0 mmol)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.58 g)

  • Ferrocene (0.186 g, for the anode chamber)

  • Acetic anhydride (1.6 mmol)

  • Acetonitrile, anhydrous (30 mL total)

  • H-type electrochemical cell with two compartments separated by a porous frit

  • Reticulated vitreous carbon electrodes

  • Constant current source

Procedure:

  • Inside a nitrogen-filled glovebox, prepare the electrochemical cell.

  • In the cathode chamber, dissolve 1H-indazole and TBAPF₆ in 15 mL of anhydrous acetonitrile.

  • In the anode chamber, dissolve ferrocene and TBAPF₆ in 15 mL of anhydrous acetonitrile.

  • Insert the reticulated vitreous carbon electrodes into their respective chambers.

  • Pass a constant current of 8 mA through the cell for 3 hours to reduce the indazole.

  • After 3 hours, add acetic anhydride to the cathode chamber and reduce the current to 0.5 mA.

  • Continue the electrolysis for an additional 2 hours.

  • After the reaction is complete, evaporate the solvent from the cathode chamber.

  • Purify the residue by preparative thin-layer chromatography (pentane:ethyl acetate, 1:3) to isolate 1-acetyl-1H-indazole.[10]

One-Pot Direct N1-Acylation with Carboxylic Acids

A practical and efficient one-pot method utilizes a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (Boc₂O) system to directly acylate indazole with carboxylic acids, including acetic acid. This method offers high yields and excellent N1 selectivity under mild conditions.[11]

Therapeutic Applications and Mechanisms of Action

The introduction of an acetyl group or an acetyl-containing moiety can significantly impact the biological activity of the indazole core, leading to the development of potent and selective therapeutic agents.

Acetylated Indazoles as Kinase Inhibitors in Oncology

A major area of development for acetylated indazoles is in the field of oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth.[12] Aurora kinases are serine/threonine kinases that play a critical role in mitosis, and their overexpression is linked to carcinogenesis.[13] Several indazole-based compounds have been developed as potent inhibitors of both VEGFR and Aurora kinases. The acetyl group often plays a role in the binding of these inhibitors to the ATP-binding pocket of the kinases. For example, the introduction of an acetyl group at the meta position of a phenyl substituent on the indazole core has been shown to increase activity against FGFR1, a related tyrosine kinase.[5]

VEGFR_Aurora_Signaling

Figure 1: Simplified signaling pathways of VEGFR and Aurora kinases and the inhibitory action of acetylated indazole compounds.

Recent studies have identified N1-benzoylated indazoles as selective inhibitors of Haspin and Clk4, two understudied protein kinases that are potential targets for cancer therapy. In these compounds, the position of an acetyl group on the benzoyl moiety was found to modulate selectivity. An ortho-acetyl substitution led to a compound with potent activity against both Haspin and remarkable selectivity for Clk4, while a para-acetyl substitution resulted in high selectivity for Haspin.[8]

Indazole Derivatives in Anti-Inflammatory Therapy

Benzydamine is a well-established non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action.[2] Unlike traditional NSAIDs, it is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes.[3] Its anti-inflammatory and analgesic effects are primarily attributed to the inhibition of pro-inflammatory cytokine production (such as TNF-α and IL-1β), stabilization of cellular membranes, and local anesthetic properties through the blockade of sodium channels.[3][14] While not a directly acetylated indazole, its development highlights the therapeutic potential of functionalized indazoles in inflammation.

Benzydamine_MoA

Figure 2: The multi-faceted mechanism of action of the indazole derivative, Benzydamine.
Other Therapeutic Avenues

The versatility of the acetylated indazole scaffold extends beyond oncology and inflammation.

  • Histone Deacetylase (HDAC) Inhibitors: Novel N-hydroxypropenamides bearing acetylated indazole moieties have been designed and synthesized as potent HDAC inhibitors, demonstrating significant anticancer activity.[1]

  • Soluble Guanylate Cyclase (sGC) Activators: The compound YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, was first synthesized in 1994 and found to be a potent activator of sGC, leading to antiplatelet and vasodilatory effects.[11][15] This compound served as a precursor for the development of Riociguat®, a drug used to treat pulmonary hypertension.

Structure-Activity Relationship (SAR) Insights

The position and nature of the acetyl group and other substituents on the indazole ring are critical for determining biological activity and selectivity.

Compound ClassTarget(s)Key SAR FindingsReference(s)
N1-Benzoyl IndazolesHaspin, Clk4The position of the acetyl group on the benzoyl ring dictates selectivity. Ortho-acetyl favors Clk4, while para-acetyl favors Haspin.[8]
4-Substituted-1H-indazolesFGFR1Introduction of an acetyl group at the meta position of a phenyl substituent enhances inhibitory activity compared to a para substitution.[5]
Indazole-3-carboxamidesCRAC ChannelsThe regiochemistry of the amide linker is critical. A -CO-NH-Ar orientation is required for activity, while the reverse amide is inactive.[16]
YC-1 AnalogsHIF-1Fluoro substitution at the ortho position of the N1-benzyl ring is crucial for inhibitory activity.[15]

Conclusion and Future Directions

The journey of acetylated indazole compounds from their origins as components of classical synthesis to their current status as sophisticated, targeted therapeutics is a testament to the power of medicinal chemistry. The acetyl group, far from being a simple substituent, has proven to be a key modulator of biological activity, influencing everything from kinase inhibitor selectivity to the overall pharmacological profile of the molecule.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The development of even more selective kinase inhibitors by fine-tuning the placement of acetyl and other functional groups to exploit subtle differences in the ATP-binding pockets of various kinases.

  • Novel Mechanisms of Action: Exploration of acetylated indazoles as modulators of other biological targets beyond kinases and HDACs.

  • Improved Drug Delivery and Pharmacokinetics: The design of acetylated indazole prodrugs or the use of advanced formulation strategies to improve bioavailability and reduce off-target effects.

The acetylated indazole core remains a fertile ground for discovery, and the insights gained from past and ongoing research will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Fanaki, H., et al. (2024). Frontiers in Pharmacology. (URL: [Link])

  • Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. (URL: [Link])

  • indazole - Organic Syntheses Procedure. Huisgen, R., & Bast, K. Organic Syntheses. (URL: [Link])

  • What is the mechanism of Benzydamine Hydrochloride? - Patsnap Synapse. (2024). (URL: [Link])

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2021). RSC Medicinal Chemistry. (URL: [Link])

  • (PDF) DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles - ResearchGate. (2025). (URL: [Link])

  • Abstract #1764: In vivo characterization and mechanism of action of orally active Aurora kinase/VEGFR inhibitors. (2009). Cancer Research. (URL: [Link])

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - Organic Chemistry Portal. (URL: [Link])

  • Investigation into the synthesis of Indazole - arches - Union College. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. (URL: [Link])

  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (2024). Archiv der Pharmazie. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • Pharmacological properties of indazole derivatives: recent developments. (2005). Mini Reviews in Medicinal Chemistry. (URL: [Link])

  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014). (URL: [Link])

  • Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence. (2021). (URL: [Link])

  • The inhibitory mechanism of YC-1, a benzyl indazole, on smooth muscle cell proliferation: an in vitro and in vivo study. (2004). Life Sciences. (URL: [Link])

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021). (URL: [Link])

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])

  • VEGF Signaling Pathway - Cusabio. (URL: [Link])

  • Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach. (URL: [Link])

Sources

Exploratory

2-acetyl-5-bromo-7-methyl-2H-indazole safety and handling

Technical Guide: Safety, Handling, and Operational Protocols for 2-Acetyl-5-bromo-7-methyl-2H-indazole Executive Summary This technical guide outlines the safety, handling, and storage protocols for 2-acetyl-5-bromo-7-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Operational Protocols for 2-Acetyl-5-bromo-7-methyl-2H-indazole

Executive Summary

This technical guide outlines the safety, handling, and storage protocols for 2-acetyl-5-bromo-7-methyl-2H-indazole , a specialized heterocyclic intermediate used in the synthesis of bioactive small molecules (e.g., kinase inhibitors). Due to the electrophilic nature of the N-acetyl group and the halogenated scaffold, this compound requires strict adherence to moisture-free handling and exposure control protocols. This guide synthesizes data from structural analogs (e.g., 2-acetyl-5-bromo-2H-indazole, CAS 1195623-05-2) to establish a "read-across" safety profile, prioritizing containment and stability.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity & Properties
  • Chemical Name: 2-Acetyl-5-bromo-7-methyl-2H-indazole

  • Molecular Formula: C₁₀H₉BrN₂O

  • Structural Class: N-Acylated Indazole (2H-tautomer fixed)

  • Physical State: Solid (Typically off-white to pale yellow powder)

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in non-polar solvents; hydrolyzes in water.

PropertyValue (Estimated/Analog*)Implication for Handling
Molecular Weight ~253.10 g/mol Standard stoichiometry calculations.
Melting Point 125–135 °CSolid handling techniques apply; avoid high-heat drying.
Reactivity Moisture SensitiveThe N-acetyl bond is susceptible to hydrolysis, releasing acetic acid and the parent indazole.
Lipophilicity LogP ~2.5–3.0Likely membrane permeable; dermal absorption risk.

*Note: Data interpolated from 2-acetyl-5-bromo-2H-indazole and 5-bromo-7-methyl-2H-indazole due to specific analog rarity.

GHS Hazard Classification (Read-Across)

Based on the functional group analysis (acylating potential + halogenated heterocycle), the following GHS classifications are assigned:

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (SE): Category 3 (H335) – May cause respiratory irritation.

Part 2: Engineering Controls & PPE

Primary Containment (Engineering Controls)
  • Solid Handling: Weighing must be performed inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s to prevent dust inhalation.

  • Reaction Setup: All reactions involving this compound should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acetyl group.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is required.

    • Inner Layer: Nitrile (0.11 mm) – Splash protection.

    • Outer Layer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged handling during solubilization.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling >5g in solution.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 (US) or P2 (EU) particulate respirator.

Part 3: Operational Protocols

Storage & Stability Workflow

The N-acetyl group at the 2-position is electronically activated, making it more labile than a standard amide. Storage conditions must prevent spontaneous deacetylation.

  • Temperature: Store at 2–8 °C (Refrigerated) . Long-term storage (>3 months) recommended at -20 °C .

  • Atmosphere: Store under inert gas (Argon preferred). Cap vials tight and seal with Parafilm.

  • Incompatibilities: Strong bases (cleaves acetyl group), Strong acids, Oxidizing agents, Water/Moisture.

Solubilization & Transfer Protocol

Objective: Prepare a stock solution in DMSO without introducing water.

  • Dry Glassware: Oven-dry all vials and spatulas at 120 °C for 2 hours prior to use.

  • Equilibration: Allow the refrigerated compound container to warm to room temperature before opening (prevents condensation).

  • Solvent Choice: Use Anhydrous DMSO or DMF (stored over molecular sieves).

  • Dissolution: Add solvent slowly. Vortex gently. If sonication is needed, limit to <30 seconds to avoid heating.

Safe Handling Workflow Diagram

The following diagram illustrates the decision logic for handling N-acylated indazoles to maintain integrity and safety.

G cluster_0 Critical Control Point: Moisture Avoidance Start Start: Compound Retrieval CheckTemp Check: Is container at Room Temp? Start->CheckTemp Wait Wait: Equilibrate in Desiccator (30 min) CheckTemp->Wait No (Cold) Weighing Weighing: Fume Hood + Static Control CheckTemp->Weighing Yes Wait->CheckTemp Solvent Solubilization: Anhydrous Solvent (DMSO/DMF) Weighing->Solvent Reaction Reaction: Inert Atm (N2/Ar) Solvent->Reaction Waste Waste: Halogenated Organics Reaction->Waste

Caption: Operational workflow emphasizing moisture control to prevent N-acetyl hydrolysis.

Part 4: Emergency Response

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes.[1][4][5][6] The acetyl group can hydrolyze to acetic acid on the moist eye surface, causing chemical burns. Seek medical attention.

  • Skin Contact: Wash with soap and water.[4][5] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7]

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, goggles, and N95 respirator.

  • Containment: Cover spill with a dry absorbent pad or vermiculite. Do not use wet cloths (avoids hydrolysis).

  • Disposal: Transfer to a sealable container labeled "Hazardous Waste: Halogenated Solid."

Emergency Decision Tree

Emergency Incident Incident Detected Type Type of Incident Incident->Type Spill Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure DryClean Dry Clean-up (Vermiculite) Spill->DryClean WetClean AVOID WET CLEANUP Spill->WetClean Forbidden EyeSkin Eye/Skin Contact Exposure->EyeSkin Flush Flush Water (15 min) EyeSkin->Flush Medical Seek Medical Aid Flush->Medical

Caption: Emergency response logic prioritizing dry cleanup methods and immediate irrigation for exposure.

Part 5: Waste Disposal

  • Classification: Hazardous Chemical Waste (Halogenated).

  • Stream: Segregate into Solid Hazardous Waste or Halogenated Organic Solvents (if in solution).

  • Prohibition: Do not dispose of down the drain. The hydrolysis products (acetic acid + bromo-indazole) are ecotoxic.

References

  • Sigma-Aldrich. (2025).[2][3][4] Safety Data Sheet: 2-Acetyl-5-bromo-2H-indazole. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Bromo-2-methyl-2H-indazole.[8] National Library of Medicine. Retrieved from [Link][8]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of the 2H-Indazole Core

For Researchers, Scientists, and Drug Development Professionals Abstract The 2H-indazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic charact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-indazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic characteristics and synthetic versatility. This guide provides a comprehensive exploration of the electronic properties of the 2H-indazole core, offering insights into its aromaticity, electron distribution, and spectroscopic signatures. We delve into the influence of substituents on these properties and present detailed experimental and computational workflows for their characterization. This document serves as a technical resource for researchers aiming to leverage the distinct electronic nature of 2H-indazoles in the design of novel therapeutics and functional materials.

Introduction

The indazole ring system, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is the more thermodynamically stable and thus more common form, the 2H-indazole isomer possesses distinct electronic properties that make it a "privileged scaffold" in drug discovery.[1][2] Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, feature the 2H-indazole core, underscoring its therapeutic relevance.[2] Its unique electronic distribution also imparts interesting photophysical properties, leading to applications in materials science as fluorophores.[3]

This guide will focus exclusively on the electronic landscape of the 2H-indazole core, providing a foundational understanding for its strategic deployment in molecular design.

Fundamental Electronic Properties

Aromaticity and Stability

The 2H-indazole core is an aromatic system with a delocalized 10 π-electron system that adheres to Hückel's rule.[1] However, it possesses a quinonoid-like character, which distinguishes it from the benzenoid nature of its more stable 1H-tautomer.[1] Computational studies have quantified this stability difference, with the 1H-tautomer being more stable by approximately 2.3 to 4.1 kcal/mol.[4][5] This energy difference is a critical consideration in the synthesis and isolation of 2H-indazole derivatives.

Electron Distribution and Dipole Moment

The presence and arrangement of the two nitrogen atoms in the pyrazole ring of 2H-indazole create a distinct electronic distribution and a significant molecular dipole moment. The dipole moment of 2H-indazole is notably larger than that of its 1H counterpart, a factor that influences its intermolecular interactions and solvation characteristics.[6]

TautomerDipole Moment (Debye)
1H-Indazole1.6 D
2H-Indazole3.1 D

Table 1: Comparison of the calculated dipole moments of 1H- and 2H-indazole.

This difference in dipole moment can be rationalized by the vector sum of the individual bond dipoles within the molecule. In the 2H-tautomer, the lone pairs of the nitrogen atoms contribute to a more polarized electronic structure.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. In the 2H-indazole core, the HOMO is distributed across the bicyclic system, with significant contributions from the benzene ring and the N2 nitrogen, while the LUMO is predominantly located on the pyrazole and benzene rings.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that dictates the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

Spectroscopic Signatures

The unique electronic structure of the 2H-indazole core gives rise to characteristic spectroscopic fingerprints.

UV-Vis Spectroscopy

2H-indazoles typically exhibit distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum. Compared to the 1H-tautomer, 2-substituted-2H-indazoles often show stronger absorption at longer wavelengths.[7] This is attributed to the different electronic transitions within the quinonoid-like system. For instance, 2-methyl-2H-indazole displays a more intense absorption profile at longer wavelengths compared to 1-methyl-1H-indazole.[7]

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2H-indazole derivatives. The chemical shifts of the protons and carbons are sensitive to the electronic environment within the molecule.

¹H NMR: The proton on C3 of the 2H-indazole ring typically appears as a downfield singlet. The protons on the benzene ring exhibit characteristic splitting patterns depending on the substitution.

¹³C NMR: The chemical shifts of the carbon atoms, particularly C3, C7a, and C3a, are diagnostic for the 2H-indazole isomer.

Here are the typical ¹H and ¹³C NMR chemical shifts for the unsubstituted 2H-indazole core (in DMSO-d₆):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H3~8.9C3: ~122.9
H4~7.7C4: ~121.2
H5~7.1C5: ~126.8
H6~7.4C6: ~120.3
H7~7.7C7: ~117.1
--C3a: ~128.5
--C7a: ~150.1

Table 2: Approximate ¹H and ¹³C NMR chemical shifts for the unsubstituted 2H-indazole core. Actual values may vary depending on the solvent and substituents.

Fluorescence Spectroscopy

Many 2H-indazole derivatives exhibit fluorescence, a property that is highly dependent on their electronic structure and the nature of their substituents. The ability to tune the emission wavelength and quantum yield by modifying the substitution pattern makes 2H-indazoles attractive candidates for fluorescent probes and materials for organic light-emitting diodes (OLEDs). Generally, electron-donating groups tend to increase the fluorescence quantum yield.

Substituent Effects on Electronic Properties

The electronic properties of the 2H-indazole core can be systematically tuned by the introduction of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a significant influence on the electron density, HOMO-LUMO energy levels, and consequently, the spectroscopic and reactive properties of the molecule.

  • Electron-Donating Groups (EDGs) such as -OCH₃ and -N(CH₃)₂ increase the electron density of the ring system, raise the HOMO energy level, and typically lead to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ and -CN decrease the electron density, lower the LUMO energy level, and often cause a blue-shift (hypsochromic shift) in the absorption spectrum.

This predictable modulation of electronic properties is a powerful tool in the rational design of 2H-indazole-based molecules with desired characteristics.

Substituent_Effects cluster_0 Substituent Effects on 2H-Indazole Core cluster_1 Resulting Property Changes EDG Electron-Donating Group (EDG) (-OCH₃, -NH₂) Core 2H-Indazole Core EDG->Core Increases Electron Density Raises HOMO Energy EWG Electron-Withdrawing Group (EWG) (-NO₂, -CN) EWG->Core Decreases Electron Density Lowers LUMO Energy RedShift Red-Shift in Absorption (Longer Wavelength) Core->RedShift EDG Effect BlueShift Blue-Shift in Absorption (Shorter Wavelength) Core->BlueShift EWG Effect Reactivity Altered Chemical Reactivity Core->Reactivity

Caption: Logical relationship of substituent effects on the electronic properties of the 2H-indazole core.

Experimental and Computational Methodologies

A combination of synthetic, spectroscopic, and computational methods is employed to fully characterize the electronic properties of the 2H-indazole core.

Synthesis of 2-Phenyl-2H-indazole: A Representative Protocol

The Cadogan reaction is a classic and effective method for the synthesis of 2H-indazoles.[8]

Step 1: Formation of the Schiff Base

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add aniline (1.1 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude Schiff base.

Step 2: Reductive Cyclization

  • Dissolve the crude Schiff base in triethyl phosphite (excess, used as both reagent and solvent).

  • Heat the mixture to reflux (around 150-160 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-phenyl-2H-indazole.

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Prep Dissolve 2H-indazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile) UVVis UV-Vis Spectroscopy: - Obtain absorption spectrum - Determine λmax Prep->UVVis Fluorescence Fluorescence Spectroscopy: - Obtain excitation and emission spectra - Determine λex and λem - Measure quantum yield (relative to a standard) Prep->Fluorescence NMR NMR Spectroscopy: - Acquire ¹H and ¹³C NMR spectra - Assign chemical shifts Prep->NMR Analysis Correlate spectroscopic data with electronic structure and substituent effects UVVis->Analysis Fluorescence->Analysis NMR->Analysis

Caption: General experimental workflow for the spectroscopic characterization of a 2H-indazole derivative.

Detailed Protocol for UV-Vis Spectroscopy:

  • Preparation of Stock Solution: Accurately weigh a small amount of the 2H-indazole compound and dissolve it in a known volume of a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the range that gives absorbance values between 0.1 and 1.0.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε).

Computational Chemistry Workflow

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools to model and predict the electronic properties of molecules.

DFT_Workflow cluster_0 Structure Preparation cluster_1 Ground State Calculations (DFT) cluster_2 Excited State Calculations (TD-DFT) Build Build the 3D structure of the 2H-indazole molecule Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->Opt Freq Frequency Calculation (to confirm minimum energy structure) Opt->Freq HOMOLUMO Analyze HOMO/LUMO energies and electron density Freq->HOMOLUMO TDDFT Perform TD-DFT calculation (e.g., on the optimized geometry) Freq->TDDFT UVVis_Sim Simulate UV-Vis spectrum (predict λmax) TDDFT->UVVis_Sim

Caption: A typical workflow for computational analysis of a 2H-indazole derivative using DFT and TD-DFT.

Example Gaussian Input for Geometry Optimization:

Applications in Drug Development and Materials Science

The tunable electronic properties of the 2H-indazole core make it a versatile scaffold in both drug discovery and materials science.

  • Drug Development: The ability of the 2H-indazole core to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial for its binding to biological targets. The electron distribution and dipole moment of the core influence its pharmacokinetic properties, including solubility and membrane permeability. Many 2H-indazole derivatives act as potent kinase inhibitors by targeting the ATP-binding site of kinases, a testament to the favorable electronic complementarity of this scaffold.[9]

  • Materials Science: The fluorescent properties of 2H-indazoles are exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and chemosensors.[10] By judiciously choosing substituents, the emission color and efficiency of these materials can be fine-tuned for specific applications.

Conclusion

The 2H-indazole core possesses a unique set of electronic properties that distinguish it from its more stable 1H-tautomer. Its quinonoid character, significant dipole moment, and tunable frontier molecular orbitals make it a highly valuable scaffold in modern chemical research. A thorough understanding of its electronic landscape, achievable through a synergistic combination of synthetic, spectroscopic, and computational approaches, is paramount for the rational design of novel 2H-indazole-based molecules with tailored functions in medicine and materials science.

References

  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. RSC. [Link]

  • Elguero, J., et al. (1995). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (4), 689-693. [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]

  • Chaudhary, A. (2021). Basicity and dipole moment comparison of indazole tautomers. ResearchGate. [Link]

  • Neves, M. P., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(1), 149-174. [Link]

  • Shaikh, A. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Supporting information for Efficient one-pot three-component synthesis of 2H-indazole [2,1-b] phthalazine-1,6,11(13H)-triones at room temperature. ACG Publications. [Link]

  • Collins, S. G., & Maguire, A. R. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of organic chemistry, 83(15), 8434–8444. [Link]

  • 2-methyl-7-nitro-2H-indazole - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Anthonisamy, R., et al. (2020). Molecular orbital diagram for the HOMO and LUMO of 3 a ‐ f along with transition energy in eV. ResearchGate. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Jacobs Publishers. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Yadav, P. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • 2-Methyl-2H-indazole. NIST WebBook. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. ResearchGate. [Link]

  • Zhang, J., et al. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Physical Chemistry Chemical Physics, 20(27), 18349-18360. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Stuart, T. D., & Fagnou, K. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(33), 12150-12153. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. [Link]

  • Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. [Link]

  • An Introduction to Fluorescence Spectroscopy. University of California, Irvine. [Link]

  • Fluorescence quantum yields of natural organic matter and organic compounds. Frontiers in Marine Science. [Link]

  • UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovineand Human Serum Albumins with Novel Anticancer Drug C. Sci Forschen. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

  • Gary, J. B., & Kerr, M. A. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 229. [Link]

  • Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. PMC. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Genung, N. E., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS omega, 3(10), 14357–14364. [Link]

Sources

Protocols & Analytical Methods

Method

multi-step synthesis of 7-methyl-2H-indazole derivatives

Executive Summary & Strategic Rationale The 7-methylindazole scaffold is a privileged motif in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Pazopanib analogs) and estrogen r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-methylindazole scaffold is a privileged motif in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Pazopanib analogs) and estrogen receptor modulators. While the parent


-indazole is thermodynamically stable, the 

-indazole isomer often exhibits superior binding kinetics and metabolic profiles in specific drug targets.

The Challenge: Synthesizing


-indazoles is historically difficult due to the thermodynamic preference for 

-alkylation (typically >10:1

ratio). The "7-Methyl" Advantage: This protocol exploits a unique structural feature: the steric bulk of the methyl group at position C7. Unlike unsubstituted indazoles, the C7-methyl group sterically shields the

nitrogen, destabilizing the transition state for

-functionalization and naturally shifting reactivity toward

.

This guide presents a validated, two-stage workflow:

  • Scalable Core Synthesis: A safe condensation route avoiding explosive diazonium intermediates.

  • Regioselective N2-Functionalization: A Lewis-acid catalyzed protocol utilizing alkyl trichloroacetimidates to achieve >95%

    
    -selectivity, leveraging the "7-methyl effect."
    

Strategic Reaction Pathway

The following flowchart outlines the logic flow from raw materials to the purified


-isomer, highlighting the critical decision points for regiocontrol.

IndazoleSynthesis Start Start: 2-Fluoro-3-methylbenzaldehyde CoreSyn Step 1: Core Cyclization (Hydrazine hydrate, 120°C) Start->CoreSyn Condensation Parent Intermediate: 7-Methyl-1H-indazole CoreSyn->Parent 85-90% Yield Decision Selectivity Strategy Parent->Decision RouteA Standard Alkylation (Cs2CO3/DMF) Result: Mixture (N1 dominant) Decision->RouteA Kinetic Control (Avoid) RouteB Step 2: Imidate Protocol (R-O-C(NH)CCl3 + TfOH) Result: N2 Selective Decision->RouteB Thermodynamic/Steric Control Final Target: 7-Methyl-2H-indazole RouteB->Final >95% N2 Selectivity

Figure 1: Strategic workflow for accessing the 2H-isomer. Route B is the recommended protocol described below.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Methyl-1H-Indazole Core

Objective: To generate the parent heterocycle on a multi-gram scale without using potentially unstable diazonium salts (e.g., the Jacobson synthesis).

Reagents:

  • 2-Fluoro-3-methylbenzaldehyde (1.0 equiv)

  • Hydrazine monohydrate (5.0 equiv) - Caution: Toxic/Corrosive

  • Ethylene glycol (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-fluoro-3-methylbenzaldehyde (10.0 g, 72.4 mmol) and ethylene glycol (50 mL).

  • Addition: Add hydrazine monohydrate (18.1 g, 362 mmol) dropwise at room temperature. Note: Exothermic reaction.

  • Cyclization: Heat the mixture to 120 °C for 16 hours. Monitor by LC-MS for the disappearance of the aldehyde (

    
    ) and formation of the indazole (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms (due to glycol solubility), extract with Ethyl Acetate (3 x 100 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from minimal hot ethanol or purify via silica flash chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 85–92% (Off-white solid).

Protocol B: Regioselective N2-Alkylation (The Imidate Method)

Objective: To install an alkyl group specifically at the


 position.[1][2]
Mechanism: This protocol uses Alkyl 2,2,2-trichloroacetimidates  as electrophiles under acid catalysis.[1][2] The protonated imidate forms a tight ion pair; the steric bulk of the C7-methyl group blocks the 

approach, forcing the electrophile to attack the

position [1][3].

Reagents:

  • 7-Methyl-1H-indazole (from Protocol A)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv) (Prepared from corresponding alcohol + trichloroacetonitrile + DBU)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or TMSOTf

  • Solvent: Dry Toluene or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve 7-methyl-1H-indazole (1.0 g, 7.5 mmol) and the alkyl trichloroacetimidate (9.0 mmol) in anhydrous toluene (15 mL) under nitrogen.

  • Catalysis: Cool to 0 °C. Add TfOH (112 mg, 0.75 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Critical Checkpoint: The C7-methyl group enhances

      
       selectivity.[3][4] If using standard alkyl halides/Cs₂CO₃, you would get a ~60:40 mixture favoring 
      
      
      
      . With this imidate protocol, expect >20:1 N2:N1 ratio .
  • Quench: Add saturated NaHCO₃ solution.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
    -isomer is typically less polar (higher R_f) than the 
    
    
    
    -isomer due to the loss of the NH hydrogen bond donor capability and more symmetric dipole moment.

Data Summary: Regioselectivity Comparison

ConditionsElectrophileBase/CatalystN1:N2 RatioYield
Standard MeICs₂CO₃ / DMF55 : 4588%
Standard MeINaH / THF70 : 3090%
Optimized Me-ImidateTfOH / Toluene< 5 : 95 94%

Validation & Quality Control

Ensuring the correct isomer is vital. Do not rely solely on LC-MS (identical mass).

1. 1H-NMR NOE (Nuclear Overhauser Effect):

  • N1-Alkylated: Irradiation of the

    
    -methyl/alkyl protons will show an NOE enhancement of the C7-Methyl  protons (if alkyl is at N1, it is spatially close to C7).
    
  • N2-Alkylated: Irradiation of the

    
    -alkyl protons will show NOE enhancement of H3  (the proton on the pyrazole ring) but NO enhancement  of the C7-methyl group. This is the definitive test.
    

2. 13C-NMR Chemical Shifts:

  • N2-Isomers: The C3 carbon typically resonates upfield (lower ppm) compared to the N1-isomer.

  • N1-Isomers: The C3 carbon resonates downfield.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1][2] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[2] Link

  • Lukin, K., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry, 71(21), 8166-8172. Link

  • Meanwell, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] Link

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[5][6] Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. Link

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 2-acetyl-5-bromo-7-methyl-2H-indazole

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is considered a "privileged structure" because it can interact with a wide range of biological targets.[1][2] Derivatives of indazole have been developed as potent agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3] Notably, several approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature the indazole core, highlighting its importance in oncology.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of a novel indazole derivative, 2-acetyl-5-bromo-7-methyl-2H-indazole , in cell-based assays. Given the lack of specific biological data for this compound, we present a logical, stepwise workflow designed to elucidate its cytotoxic profile and to investigate its potential as a kinase inhibitor—a common mechanism of action for this class of compounds.[3] The protocols herein are designed to be self-validating, providing a robust framework for assessing the compound's cellular activity.

Compound Handling and Physicochemical Properties

Proper handling and solubilization of a test compound are paramount for generating reproducible and reliable data. The physicochemical properties of 2-acetyl-5-bromo-7-methyl-2H-indazole will dictate its behavior in aqueous assay media.

Table 1: Physicochemical Properties and Handling of 2-acetyl-5-bromo-7-methyl-2H-indazole

PropertyValue/RecommendationSource/Rationale
Molecular FormulaC₁₀H₉BrN₂ON/A
Molecular Weight253.10 g/mol N/A
Physical FormSolid[4]
StorageAmbient Temperature, Sealed in dry[4][5]
Recommended Stock Solution 10-50 mM in 100% DMSO Bromo-substituted indazole derivatives generally exhibit good solubility in dimethyl sulfoxide (DMSO).[6]
Working Dilutions Aqueous cell culture medium. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.High concentrations of DMSO can impact kinase activity and cell viability.[7]

Causality Behind Experimental Choices:

  • DMSO as the Solvent of Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic small molecules. It is the standard solvent for compound libraries in high-throughput screening.

  • Controlling Final DMSO Concentration: It is critical to maintain a consistent and low final concentration of DMSO across all wells (including vehicle controls) to ensure that any observed cellular effects are due to the compound itself and not the solvent.

Proposed Experimental Workflow

The following workflow provides a systematic approach to characterizing a novel compound. It begins with broad assessments of cytotoxicity and progresses to more specific, mechanistic assays to identify and validate the molecular target.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Functional & Mechanistic Studies A Prepare Compound Stock (10 mM in DMSO) B Determine Cytotoxicity & Viability (MTT & LDH Assays) A->B Dilute to working concentrations C Hypothesis: Kinase Inhibition B->C Analyze IC50 values Select non-toxic concentrations D Cellular Target Engagement (NanoBRET™ Assay) C->D E Downstream Pathway Analysis (Cellular Phosphorylation Assay) D->E Confirm intracellular binding F Phenotypic Assays (e.g., Cell Cycle, Apoptosis) E->F

Caption: A logical workflow for the characterization of a novel compound.

PART 1: Foundational Assays: Assessing Cytotoxicity and Cell Viability

Rationale: The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and informs the concentration range for subsequent, more specific assays. Using two mechanistically distinct assays provides a more complete picture of the compound's effects. The MTT assay measures metabolic activity, which is an indicator of cell proliferation, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[8][9]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for determining cell metabolic activity.[10][11][12]

Materials:

  • Cells of interest (e.g., A549, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well, clear-bottom tissue culture plates

  • 2-acetyl-5-bromo-7-methyl-2H-indazole stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, protected from light.[9]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multi-channel pipette and plate reader (absorbance at 570-590 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium. A typical starting range is from 100 µM down to 0.01 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).

    • Carefully remove the seeding medium and add 100 µL of the compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[12]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blanks from all other readings.

  • Express the results as a percentage of the vehicle control (100% viability).

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, upon cell lysis.[13] It serves as a direct measure of cytotoxicity.

Materials:

  • CytoTox 96® Non-Radioactive Cytotoxicity Assay kit (Promega, #G1780) or similar.

  • Treated cells in a 96-well plate (from a parallel plate to the MTT assay).

  • Lysis Solution (10X) provided with the kit.

  • Assay Buffer and Substrate Mix.

  • Stop Solution.

Step-by-Step Methodology:

  • Prepare Controls: On the same plate as the treated cells, set up the following controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells where lysis will be induced.

    • Vehicle Control: Wells with cells treated with DMSO vehicle.

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" wells.[14]

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Reconstitute the Substrate Mix with the Assay Buffer as per the kit instructions to create the Reaction Solution.

    • Add 50 µL of the Reaction Solution to each well of the new plate containing the supernatants.

  • Incubation and Stop Reaction:

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour.[15]

Data Analysis:

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

  • Plot the percentage cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

PART 2: Target Engagement in a Cellular Context

Rationale: Many indazole derivatives function as kinase inhibitors.[3] After determining the compound's effect on cell viability, the next logical step is to investigate if it directly engages with a specific kinase target inside intact cells. The NanoBRET™ Target Engagement assay is a powerful method that measures compound binding at a target protein by analyzing the competitive displacement of a fluorescent tracer.[5][16] This provides direct evidence of target engagement in a physiological context.

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase Target Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Compound 2-acetyl-5-bromo-7-methyl-2H-indazole Compound->Kinase Inhibits Target Engagement

Caption: A generic kinase signaling pathway illustrating target engagement.

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is based on the Promega NanoBRET™ system and should be adapted to the specific kinase target of interest.[17][18]

Materials:

  • HEK293 cells (or other suitable host cells).

  • Plasmid DNA for expressing the target kinase fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer specific to the kinase of interest.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well or 384-well assay plates.

Step-by-Step Methodology:

  • Cell Transfection:

    • On Day 1, transfect cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Typically, cells are cultured for 18-24 hours post-transfection to allow for protein expression.[19]

  • Cell Plating:

    • On Day 2, harvest the transfected cells and resuspend them in Opti-MEM™.

    • Plate the cells into the white assay plate at the recommended density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2-acetyl-5-bromo-7-methyl-2H-indazole.

    • Add the test compound and the specific NanoBRET™ Tracer to the wells. The tracer concentration should be at its EC₅₀ value for binding to the target.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂.[19]

  • Signal Detection:

    • Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular Inhibitor in Opti-MEM™.

    • Add the detection reagent to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.[19]

Data Analysis:

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Plot the NanoBRET™ ratio against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's apparent intracellular affinity for the target kinase.

PART 3: Functional Assays: Measuring Downstream Effects

Rationale: Confirming that a compound binds to its target is a critical step. The subsequent step is to demonstrate that this binding event leads to a functional consequence, i.e., the inhibition of the target's enzymatic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays that can quantify kinase activity by detecting the phosphorylation of a specific substrate.[4]

Protocol 4: LanthaScreen® TR-FRET Cellular Phosphorylation Assay

This protocol provides a general framework for a TR-FRET assay to measure the inhibition of a specific substrate's phosphorylation.[20][21]

Materials:

  • Cell line endogenously expressing the target kinase and its substrate.

  • LanthaScreen® Cellular Assay Kit (Thermo Fisher Scientific) including:

    • Terbium-labeled phospho-specific antibody.

    • Cell Lysis Buffer.

    • TR-FRET Dilution Buffer.

  • White or black 384-well assay plates.

  • TR-FRET enabled plate reader.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells into the assay plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-acetyl-5-bromo-7-methyl-2H-indazole for a specified period (e.g., 90 minutes).[22]

    • Include wells for a positive control (e.g., a known inhibitor) and a vehicle control.

  • Cell Lysis:

    • After treatment, remove the medium and add the Cell Lysis Buffer containing the terbium-labeled antibody.

    • Incubate for the recommended time (e.g., 60-90 minutes) at room temperature with gentle shaking.

  • Detection:

    • The assay measures the TR-FRET signal between the terbium-labeled antibody (bound to the phosphorylated substrate) and a GFP-tagged substrate or through other detection modalities.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[4]

Data Analysis:

  • Calculate the TR-FRET emission ratio (520 nm / 495 nm).

  • The signal is inversely proportional to kinase inhibition. A decrease in the TR-FRET ratio indicates that the compound is inhibiting the phosphorylation of the substrate.

  • Plot the emission ratio against the log of the compound concentration to determine the IC₅₀ for functional kinase inhibition.

Conclusion and Future Perspectives

The application notes and protocols detailed in this guide provide a robust, multi-faceted strategy for the initial characterization of 2-acetyl-5-bromo-7-methyl-2H-indazole. By systematically progressing from broad cytotoxicity assessments to specific target engagement and functional downstream assays, researchers can build a comprehensive profile of this novel compound's activity in a cellular context.

The data generated from this workflow will establish the compound's potency (IC₅₀/EC₅₀ values), mechanism of action (cytotoxic vs. cytostatic), and, if the kinase inhibition hypothesis holds true, will confirm its intracellular target. Based on these initial findings, future studies could include broader kinase profiling to assess selectivity, off-target effects, and further investigation into the specific cellular phenotypes modulated by this promising indazole derivative.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: While this reference is not directly in the search results, it provides foundational context for viability assays. The provided search results like[8] discuss limitations of standard assays, implying the need for multiple, mechanistically different assays.)

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Mand, M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

  • ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. [Link]

  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. [Link]

  • National Center for Biotechnology Information. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-acetyl-5-bromo-7-methyl-2H-indazole as a Chemical Probe for FGFR1

Introduction: A Guide to Validating and Utilizing 2-acetyl-5-bromo-7-methyl-2H-indazole (Cpd-X) as a Chemical Probe for FGFR1 Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Validating and Utilizing 2-acetyl-5-bromo-7-methyl-2H-indazole (Cpd-X) as a Chemical Probe for FGFR1

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR1 signaling pathway is implicated in a variety of cancers and developmental disorders, making it a critical target for therapeutic intervention and basic research. Chemical probes, which are potent, selective, and cell-permeable small molecules, are indispensable tools for dissecting the biological functions of proteins like FGFR1 in a cellular context.

This document provides a comprehensive guide for the validation and application of a novel, hypothetical compound, 2-acetyl-5-bromo-7-methyl-2H-indazole, hereafter referred to as Cpd-X , as a chemical probe for FGFR1. The protocols and workflows detailed herein are designed to rigorously assess its suitability as a probe and to guide its effective use in cell-based assays. Our approach is grounded in the principles of robust chemical probe validation, emphasizing the importance of demonstrating potency, selectivity, and a clear mechanism of action.

Part 1: Biochemical Characterization of Cpd-X

The initial step in validating any chemical probe is to determine its direct interaction with the intended target protein and to assess its potency. This is typically achieved through in vitro biochemical assays using purified protein.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of Cpd-X in inhibiting the kinase activity of purified FGFR1.

Methodology: A common method is a luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Cpd-X in 100% DMSO.

    • Create a serial dilution series of Cpd-X in a 384-well plate, typically ranging from 100 µM to 1 pM.

    • Prepare a kinase reaction buffer containing recombinant human FGFR1 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Kinase Reaction:

    • Add the FGFR1 enzyme and substrate mixture to the wells containing the diluted Cpd-X.

    • Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for FGFR1.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to allow the signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation:

A potent chemical probe should ideally have an in vitro IC50 value in the low nanomolar range. This indicates a strong interaction with the target protein.

Parameter Value Interpretation
IC50 (FGFR1) 5 nMHigh-potency interaction with the target kinase.
Hill Slope ~1.0Suggests a 1:1 binding stoichiometry.
Target Engagement in a Cellular Context

Objective: To confirm that Cpd-X can bind to FGFR1 within a cellular environment.

Methodology: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture a cell line known to express FGFR1 (e.g., NCI-H1703) to ~80% confluency.

    • Treat the cells with Cpd-X at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or with a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble FGFR1 remaining at each temperature by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve for FGFR1 in the presence and absence of Cpd-X.

    • A shift in the melting temperature (Tm) to a higher value in the presence of Cpd-X indicates target engagement.

Data Interpretation:

A significant and dose-dependent thermal shift provides strong evidence that Cpd-X directly binds to and stabilizes FGFR1 in a cellular setting.

Treatment Melting Temperature (Tm) of FGFR1 Interpretation
Vehicle (DMSO) 52°CBaseline thermal stability of FGFR1.
1 µM Cpd-X 58°CSignificant thermal stabilization, confirming target engagement.

Part 2: Selectivity Profiling

A critical characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins. For a kinase inhibitor, this means profiling its activity against a broad panel of other kinases.

Kinome-Wide Selectivity Screening

Objective: To assess the selectivity of Cpd-X across the human kinome.

Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Promega). A common format is a binding assay, such as the KINOMEscan™, which measures the ability of a compound to compete with a ligand for the active site of a large number of kinases.

Workflow:

G cluster_0 Kinome-Wide Selectivity Profiling Workflow A Cpd-X submitted for screening (e.g., at 1 µM concentration) B Binding assay performed against a large panel of kinases (e.g., >400) A->B C Data analysis to determine percent inhibition for each kinase B->C D Generation of a selectivity profile (e.g., a tree-spot diagram) C->D E Identification of off-targets (kinases inhibited > certain threshold) D->E

Caption: Workflow for assessing kinome-wide selectivity.

Data Interpretation:

The results are often visualized as a "tree-spot" diagram, where inhibited kinases are highlighted. A highly selective probe will show strong inhibition of the target (FGFR1) with minimal off-target interactions.

Selectivity Metrics:

  • S-score(35): A quantitative measure of selectivity, calculated as the number of kinases with >65% inhibition divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Off-targets: Any kinase inhibited by more than 90% at a 1 µM screening concentration should be considered a potential off-target and may require further investigation.

Metric Value Interpretation
S-score(35) at 1 µM 0.02Highly selective probe.
Primary Target FGFR1Confirmed as the highest affinity target.
Potential Off-Targets (>90% inhibition) FGFR2, FGFR3Expected cross-reactivity within the FGFR family.

Part 3: Cellular Assays to Probe FGFR1 Signaling

Once Cpd-X has been biochemically and biophysically validated, it can be used in cellular assays to investigate the biological consequences of FGFR1 inhibition.

Inhibition of FGFR1 Autophosphorylation

Objective: To demonstrate that Cpd-X inhibits the catalytic activity of FGFR1 in cells, leading to a decrease in its autophosphorylation.

Methodology: Western blotting is used to detect the phosphorylation status of FGFR1 at specific tyrosine residues.

Step-by-Step Protocol:

  • Cell Culture and Stimulation:

    • Seed a suitable cell line (e.g., NCI-H1703, which has an FGFR1 amplification) in 6-well plates.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with a dose-response of Cpd-X (e.g., 1 nM to 10 µM) for 1 hour.

    • Stimulate the cells with a ligand for FGFR1, such as FGF2 (10 ng/mL), for 15 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated FGFR1 (p-FGFR1).

    • Strip and re-probe the membrane with an antibody for total FGFR1 as a loading control.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-FGFR1 signal to the total FGFR1 signal.

    • Plot the normalized data to determine the cellular IC50 for the inhibition of FGFR1 phosphorylation.

Signaling Pathway Diagram:

G FGF2 FGF2 Ligand FGFR1 FGFR1 Receptor FGF2->FGFR1 binds pFGFR1 p-FGFR1 (Autophosphorylation) FGFR1->pFGFR1 dimerizes & phosphorylates CpdX Cpd-X CpdX->FGFR1 inhibits Downstream Downstream Signaling (e.g., PLCγ, FRS2) pFGFR1->Downstream activates

Caption: Cpd-X inhibits FGF2-induced FGFR1 autophosphorylation.

Anti-proliferative Assay

Objective: To determine if the inhibition of FGFR1 by Cpd-X leads to a functional cellular phenotype, such as the inhibition of proliferation in an FGFR1-dependent cancer cell line.

Methodology: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, can be used to measure the number of viable cells after treatment with Cpd-X.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed an FGFR1-dependent cell line (e.g., NCI-H1703) in a 96-well plate at a low density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Cpd-X.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add the CellTiter-Glo® reagent to each well.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Plot the data to determine the GI50 (concentration required to inhibit cell growth by 50%).

Data Interpretation:

A potent GI50 value that correlates with the cellular IC50 for target inhibition provides strong evidence for an on-target effect.

Parameter Value Interpretation
Cellular IC50 (p-FGFR1) 50 nMPotent inhibition of the target in a cellular context.
GI50 (NCI-H1703) 65 nMStrong correlation between target inhibition and cellular phenotype.

Part 4: Best Practices and Controls

  • Negative Control Compound: Whenever possible, include a structurally similar but inactive analog of Cpd-X. This helps to confirm that the observed cellular effects are due to the specific activity of the probe and not due to off-target effects of the chemical scaffold.

  • Orthogonal Assays: Validate key findings using different experimental methods. For example, if Cpd-X inhibits proliferation, confirm this with a different assay, such as a colony formation assay.

  • Use of Multiple Cell Lines: To demonstrate that the effects of Cpd-X are dependent on FGFR1, compare its activity in an FGFR1-dependent cell line with a cell line that does not rely on FGFR1 for its growth and survival. A significant difference in potency between these cell lines strengthens the case for on-target activity.

Conclusion

2-acetyl-5-bromo-7-methyl-2H-indazole (Cpd-X), when rigorously validated according to the protocols outlined in this guide, has the potential to be a powerful chemical probe for investigating the biology of FGFR1. By systematically demonstrating its potency, selectivity, and on-target cellular effects, researchers can confidently use Cpd-X to dissect the roles of FGFR1 in health and disease, ultimately accelerating the discovery of new therapeutic strategies.

References

  • The Promise and Peril of Chemical Probes. Nature Chemical Biology.[Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols.[Link]

  • Comprehensive characterization of kinase inhibitor selectivity. Nature Biotechnology.[Link]

  • FGFR signaling in cancer. Gene.[Link]

Application

Application Notes and Protocols for Developing Kinase Inhibition Assays with 2-acetyl-5-bromo-7-methyl-2H-indazole

Introduction: Unveiling the Potential of Novel Kinase Inhibitors Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop robust and reliable biochemical assays to characterize the inhibitory activity of novel compounds, using 2-acetyl-5-bromo-7-methyl-2H-indazole as a representative example.

While the specific kinase targets of 2-acetyl-5-bromo-7-methyl-2H-indazole are yet to be fully elucidated, the methodologies outlined herein provide a systematic approach to identify its biological activity and determine its potency and selectivity. This guide emphasizes the "why" behind experimental choices, ensuring a deep understanding of the principles of kinase assay development and validation.

Pillar 1: Foundational Principles of Kinase Inhibition Assays

The core principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate (peptide, protein, or other molecule).[2][7] The inhibitory effect of a compound like 2-acetyl-5-bromo-7-methyl-2H-indazole is then quantified by measuring the reduction in kinase activity. A variety of detection methods can be employed, each with its own set of advantages and disadvantages.[2][3]

The choice of assay technology is a critical first step and should be guided by factors such as the specific kinase being studied, the nature of the substrate, required throughput, and available instrumentation.[2][8] Common assay formats include luminescence-based assays, Fluorescence Resonance Energy Transfer (FRET), and Fluorescence Polarization (FP).[3][8]

Visualizing the Kinase Inhibition Assay Workflow

The general workflow for developing a kinase inhibition assay is a multi-step process that begins with assay optimization and culminates in inhibitor characterization.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Inhibitor Characterization A Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B Assay Optimization (Enzyme/Substrate Titration, ATP Km Determination) A->B C Assay Validation (Z'-factor, DMSO Tolerance) B->C D IC50 Determination (Dose-Response Curve) C->D Proceed to Screening E Mechanism of Action Studies (e.g., ATP Competition) D->E F Selectivity Profiling (Screening against a panel of kinases) E->F G cluster_0 Luminescence Assay (Kinase-Glo) A Kinase + Substrate + ATP -> ADP + Phospho-Substrate B Remaining ATP + Luciferin -> Light A->B High Kinase Activity = Low ATP = Low Light G cluster_0 TR-FRET Assay A Phosphorylated Substrate B Donor (Ab) and Acceptor (SA) bind A->B C High FRET Signal B->C

Caption: Principle of the TR-FRET kinase assay.

G cluster_0 Fluorescence Polarization Assay A Kinase + Tracer -> High Polarization B Kinase + Tracer + Inhibitor -> Low Polarization A->B Inhibitor displaces tracer

Caption: Principle of the Fluorescence Polarization kinase assay.

Concluding Remarks

The development of a robust and reliable kinase inhibition assay is a critical step in the characterization of novel therapeutic agents like 2-acetyl-5-bromo-7-methyl-2H-indazole. By understanding the underlying principles of different assay technologies and systematically optimizing and validating the chosen method, researchers can generate high-quality data to guide their drug discovery efforts. The protocols and guidelines presented in this document provide a solid foundation for these endeavors, empowering scientists to unlock the full potential of their candidate inhibitors.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Grant, S. K. (2012, May 1). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 818, 13-28. [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2019). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. In Methods in Molecular Biology (Vol. 2013, pp. 131-144). Humana Press. [Link]

  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology (Vol. 356, pp. 113-126). Humana Press. [Link]

  • Herbst, K. J., Allen, M. D., & Zhang, J. (2011). Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. In Methods in Molecular Biology (Vol. 759, pp. 249-264). Humana Press. [Link]

  • Kim, J. E., Kim, M. J., & Lee, J. S. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 37(3), 1167–1173. [Link]

  • Tavernier, F., Bedard, K., & Degterev, A. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Visualized Experiments, (68), e4291. [Link]

  • Lui, M., & Choy, R. K. M. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1332, 1-14. [Link]

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). [Link]

  • BMG Labtech. (n.d.). Fluorescence Polarization Detection. [Link]

  • Tran, V., & Zhang, H. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4664–4670. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?[Link]

  • Park, J., & Koh, M. (2017). Fluorescence detection techniques for protein kinase assay. Sensors, 17(8), 1887. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945. [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. [Link]

  • AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-2H-indazole. [Link]

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 24(21), 3858. [Link]

  • Li, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 116712. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299–14369. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

  • PubChem. (n.d.). 5-bromo-2-methyl-2h-indazole-3-carboxylic acid (C9H7BrN2O2). [Link]

Sources

Method

purification of 2-acetyl-5-bromo-7-methyl-2H-indazole by column chromatography

An Application Note and Protocol for the Purification of 2-acetyl-5-bromo-7-methyl-2H-indazole by Column Chromatography Authored by a Senior Application Scientist This document provides a detailed methodology for the pur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2-acetyl-5-bromo-7-methyl-2H-indazole by Column Chromatography

Authored by a Senior Application Scientist

This document provides a detailed methodology for the purification of 2-acetyl-5-bromo-7-methyl-2H-indazole, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The purity of such intermediates is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for isolating this compound from a crude reaction mixture.

The protocol herein is centered on normal-phase silica gel column chromatography, a fundamental and highly effective technique for the purification of moderately polar organic molecules. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step experimental procedure, and offer insights based on extensive laboratory experience to ensure a high-purity final product.

Principles and Strategy

The purification strategy is based on the principles of adsorption chromatography. The stationary phase, silica gel, is a highly polar material. The components of the crude mixture will be separated based on their differential affinities for the silica gel surface versus the less polar mobile phase.

  • Target Compound: 2-acetyl-5-bromo-7-methyl-2H-indazole is a moderately polar compound. The presence of the acetyl group and the indazole core contributes to its polarity.

  • Expected Impurities: Common impurities may include unreacted 5-bromo-7-methyl-indazole (less polar than the product), the corresponding 1-acetyl regioisomer, and non-polar by-products from the synthesis.

  • Separation Rationale: By carefully selecting a mobile phase of appropriate polarity, we can achieve a state where the target compound has a moderate affinity for the silica gel, allowing it to travel down the column at a distinct rate compared to impurities. Less polar impurities will elute faster, while more polar impurities will be retained more strongly on the column.

Materials and Equipment

Materials
  • Crude 2-acetyl-5-bromo-7-methyl-2H-indazole

  • Silica gel for column chromatography (70-230 mesh is a good starting point)[1][2]

  • Analytical TLC plates (Silica gel 60 F254)[1][2]

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading and TLC, optional)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment
  • Glass chromatography column with a stopcock

  • Separatory funnel (for mobile phase reservoir)

  • Beakers, Erlenmeyer flasks, and test tubes for fraction collection

  • Rotary evaporator

  • UV lamp (254 nm) for TLC visualization

  • Heating mantle or water bath

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Part I: Method Development using Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for successful separation.[3][4][5] This is most efficiently achieved through preliminary TLC analysis.

  • Prepare TLC Chambers: Line TLC developing chambers with filter paper and add various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). Allow the chambers to saturate for at least 15-20 minutes to ensure a reproducible separation environment.[6]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Developing the Plate: Place the spotted TLC plate into a saturated chamber and allow the mobile phase to ascend to near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Analysis and Optimization: Calculate the Retention Factor (Rƒ) for each spot. The ideal mobile phase will provide an Rƒ value of approximately 0.25-0.35 for the target compound, with good separation from other components. Adjust the polarity of the mobile phase as needed; increasing the proportion of ethyl acetate will increase the Rƒ values.[6]

Part II: Column Chromatography Procedure

Once the optimal mobile phase has been determined, proceed with the preparative column chromatography.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and the sample.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a constant flow of the mobile phase.

    • Continuously monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

  • Analysis of Fractions:

    • Develop the TLC plate with the collected fraction spots.

    • Identify the fractions containing the pure desired product. These will show a single spot corresponding to the Rƒ of the target compound determined in Part I.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Product Isolation and Characterization:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point) to confirm its identity and purity.

Visualization of the Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation cluster_separation Separation & Isolation cluster_final Final Product Crude_Sample Crude Product TLC_Analysis TLC Method Development Crude_Sample->TLC_Analysis Optimize Mobile Phase Column_Packing Column Packing (Silica Slurry) TLC_Analysis->Column_Packing Informs Eluent Choice Sample_Loading Sample Loading (Dry Method) Column_Packing->Sample_Loading Elution Elution with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Monitor Purity Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Pure 2-acetyl-5-bromo- 7-methyl-2H-indazole Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 2-acetyl-5-bromo-7-methyl-2H-indazole.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for this purification protocol.

ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel, 70-230 meshStandard polar stationary phase for efficient separation of moderately polar compounds.[1][2]
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)Polarity is tunable to achieve optimal Rƒ; start with a less polar mixture and increase ethyl acetate content as needed.
Target Rƒ (TLC) 0.25 - 0.35Provides a good balance between resolution and elution time.
Sample Loading Dry LoadingEnsures a narrow sample band, leading to better separation and higher resolution.
Detection Method UV visualization at 254 nmThe aromatic indazole core is UV active, allowing for easy visualization on TLC plates.[2]
Expected Purity >98%Achievable with careful fraction selection.
Expected Yield 70-90% (from crude)Dependent on the purity of the crude material and the precision of the separation.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The initial TLC analysis provides a predictive model for the column separation. The subsequent TLC analysis of the collected fractions serves as a real-time validation of the purification process. The final purity assessment via spectroscopic methods provides the ultimate confirmation of the success of the procedure. Adherence to these steps ensures a high degree of confidence in the quality of the final product.

References

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary/Supporting Information. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Andren, P. (2023). Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Jin, G.-Q., et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Amazon AWS. (n.d.). Rhodium(III) -catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Retrieved from [Link]

Sources

Application

Analytical Characterization of 2-Acetyl-5-bromo-7-methyl-2H-indazole: Distinguishing Regioisomers in Drug Scaffolds

Application Note: AN-IND-2026-02 Abstract & Introduction The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-2026-02

Abstract & Introduction

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and oncological therapeutics.[1][2] However, the functionalization of the indazole ring presents a classic regioselectivity challenge: the competition between the N1 (thermodynamically favored, benzenoid) and N2 (kinetically favored, quinonoid) positions.

This Application Note details the rigorous characterization of 2-acetyl-5-bromo-7-methyl-2H-indazole . The specific substitution pattern—a bromine at C5 and a methyl group at C7—introduces unique steric and electronic environments that facilitate structural assignment. The 7-methyl group, in particular, acts as a critical steric marker for distinguishing N1- from N2-acetylation.

This guide provides a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) , X-Ray Crystallography (XRD) , and Liquid Chromatography-Mass Spectrometry (LC-MS) to definitively assign the 2H-regioisomer and ensure high purity for downstream biological assays.

Analytical Strategy: The "Triangulation" Approach

To ensure scientific integrity, no single method is relied upon in isolation. We employ a triangulation strategy where structural evidence must converge from three independent physical principles:

  • Magnetic Environment (NMR): Proximity of the acetyl group to ring protons.[3]

  • Crystal Lattice (XRD): Absolute spatial arrangement.[3]

  • Molecular Mass & Fragmentation (MS): Elemental composition and purity.[3]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Purity Phase 1: Purity & ID cluster_Structure Phase 2: Structural Assignment Sample Crude 2-Acetyl-5-bromo- 7-methyl-2H-indazole LCMS LC-MS Analysis (m/z 253/255) Sample->LCMS HPLC HPLC Purity Check (>98% required) LCMS->HPLC HNMR 1H NMR (DMSO-d6) Check H3 & H7 shifts HPLC->HNMR NOESY 2D NOESY Critical Step: Acetyl-CH3 correlations HNMR->NOESY Decision Isomer Confirmation NOESY->Decision XRD Single Crystal XRD (Gold Standard) XRD->Decision Release Release for Bio-Assay Decision->Release N2 Confirmed Reject Reject / Repurify Decision->Reject N1 Identified

Caption: Figure 1. Step-wise analytical workflow for definitive characterization of 2-acetyl-5-bromo-7-methyl-2H-indazole.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: To distinguish the 2-acetyl (2H) isomer from the 1-acetyl (1H) impurity using the Nuclear Overhauser Effect (NOE).

The "Steric Marker" Logic

The 7-methyl group is the key to this analysis.

  • Scenario A (N1-Acetyl): The acetyl group is attached to N1.[3] The acetyl methyl protons will be spatially very close to the 7-methyl group protons.[3] This will result in a strong NOE signal between the two methyl groups.

  • Scenario B (N2-Acetyl - Target): The acetyl group is attached to N2.[3] The acetyl methyl protons are distant from the 7-methyl group but are spatially close to the H3 proton.

Experimental Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of aromatic multiplets).

  • Solvent: DMSO-d6 (preferred for solubility and preventing acetyl exchange).[3]

  • Temperature: 298 K.[3]

Step-by-Step Procedure
  • Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of DMSO-d6. Ensure the solution is clear and free of paramagnetic impurities (filter if necessary).

  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

    • Target Check: Locate the singlet for the acetyl methyl (~2.7 ppm) and the singlet for the 7-methyl (~2.5 ppm).

    • Aromatic Region: Identify H3 (singlet/doublet near 8.5 ppm) and H4/H6 (doublets with meta-coupling).[3]

  • NOESY Acquisition: Run a 2D NOESY experiment.

    • Mixing Time: 300-500 ms.[3]

    • Scans: 16-32 per increment.[3]

  • Data Analysis:

    • Examine the cross-peaks for the Acetyl-CH3 resonance.[3]

    • PASS Criteria (2H-isomer): Strong NOE cross-peak between Acetyl-CH3 and H3 aromatic proton .[3] Absence of NOE between Acetyl-CH3 and 7-CH3.[3]

    • FAIL Criteria (1H-isomer): Strong NOE cross-peak between Acetyl-CH3 and 7-CH3 .[3]

Expected Data Summary
Feature2-Acetyl-2H-indazole (Target)1-Acetyl-1H-indazole (Impurity)
H3 Chemical Shift Deshielded (~8.4 - 8.6 ppm) due to adjacent N2-AcShielded relative to N2 isomer
NOE Correlation 1 Acetyl-CH3 ↔ H3 (Strong) Acetyl-CH3 ↔ H3 (Weak/None)
NOE Correlation 2 Acetyl-CH3 ↔ 7-CH3 (None)Acetyl-CH3 ↔ 7-CH3 (Strong)
C3 Shift (13C) Typically ~125-135 ppmTypically ~135-145 ppm

Protocol 2: Liquid Chromatography - Mass Spectrometry (LC-MS)

Objective: To verify molecular weight, isotopic pattern (Br), and purity.

System Suitability
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

Isotopic Pattern Analysis

The presence of Bromine (Br) provides a distinctive mass spectral signature due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Expected Parent Ion: [M+H]⁺

  • Observed Peaks: You must observe a 1:1 doublet separated by 2 mass units.[3]

    • Peak A: m/z ~253 (⁷⁹Br isotope)

    • Peak B: m/z ~255 (⁸¹Br isotope)

  • Note: If the ratio is not ~1:1, check for interferences or de-bromination byproducts.

Protocol 3: X-Ray Crystallography (XRD)

Objective: The absolute confirmation of the N2-acetyl connectivity.

While NMR provides strong evidence, the labile nature of N-acetyl groups in indazoles means that crystal packing forces can sometimes stabilize specific tautomers. XRD is the definitive structural proof.[3]

Crystallization Method
  • Solvent System: Slow evaporation from Ethyl Acetate/Hexane (1:3) or Ethanol.[3][2][4]

  • Procedure:

    • Dissolve 20 mg of pure compound in minimal hot ethyl acetate.

    • Add hexane dropwise until slight turbidity is observed.

    • Add a drop of ethyl acetate to clear.[3]

    • Allow to stand at room temperature (or 4°C) undisturbed for 24-48 hours.

Structural Check

Upon solving the structure, verify the bond lengths:

  • N1-N2 Bond: Typical for indazoles (~1.37 Å).[3]

  • N2-C(Acetyl): Confirm the covalent bond exists at N2, not N1.

  • C=O Orientation: Note if the carbonyl oxygen is syn or anti to the C3 proton, as this affects solid-state stability.

Synthesis & Regioselectivity Context (Reference)

Understanding the synthesis aids in anticipating impurities.[3] The acetylation of 5-bromo-7-methyl-1H-indazole is sensitive to reaction conditions.[3]

SynthesisPath Start 5-bromo-7-methyl- 1H-indazole Reagent Ac2O / Pyridine or AcCl / Et3N Start->Reagent N1_Prod 1-Acetyl Isomer (Thermodynamic) Reagent->N1_Prod High Temp / Long Time N2_Prod 2-Acetyl Isomer (Kinetic/Target) Reagent->N2_Prod Low Temp / Short Time

Caption: Figure 2. Kinetic vs. Thermodynamic control in indazole acetylation.

Note: N2-acetyl indazoles are often kinetically favored but can rearrange to the thermodynamic N1-isomer upon heating or exposure to acid.[3] Analytical samples should be prepared fresh and kept cool.

References

  • Regioselectivity in Indazole Alkylation/Acylation

    • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn Reson Chem. 2024 Nov;62(11):765-774.[3][5] Link

    • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Note. Link

  • General Indazole Characterization

    • Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org.[3][6] Chem. 2022.[3][5][6][7][8] Link

  • Synthesis & Properties

    • 2-Acetyl-5-bromo-2H-indazole Product Page & Properties.[3] MilliporeSigma.[3] Link

    • Advances in the Synthesis of Indazoles.[1][2][7][8][9][10][11] Caribbean Journal of Science and Technology, 2021, 9(1), 20-34.[8] Link

Sources

Method

Large-Scale Synthesis of 2-Acetyl-5-bromo-7-methyl-2H-indazole: A Comprehensive Guide

Abstract This application note provides a detailed and robust protocol for the large-scale synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole, a key intermediate in the development of various pharmaceutical agents. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the large-scale synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a two-step process commencing with the diazotization of 4-bromo-2,6-dimethylaniline to form 5-bromo-7-methyl-1H-indazole, followed by a regioselective N-acetylation to yield the desired 2H-indazole isomer. This guide emphasizes process safety, scalability, and optimization of reaction conditions to ensure high yield and purity. Detailed experimental procedures, data analysis, and visual workflows are provided to facilitate successful replication and scale-up in a research or manufacturing setting.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their structural versatility allows for a wide range of pharmacological activities, making them privileged structures in drug discovery. Specifically, the 2H-indazole tautomer and its derivatives have garnered significant interest due to their presence in various therapeutic agents.[2][3] The title compound, 2-acetyl-5-bromo-7-methyl-2H-indazole, serves as a crucial building block for more complex molecular architectures, necessitating a reliable and scalable synthetic route.

The primary challenge in the synthesis of N-substituted indazoles lies in controlling the regioselectivity of the substitution, as reactions can occur at either the N-1 or N-2 position of the indazole ring.[4][5] The protocol outlined herein addresses this challenge by employing reaction conditions that favor the formation of the thermodynamically less stable, yet often more desirable, 2H-indazole isomer.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway is a two-step sequence, as illustrated below. The chosen strategy prioritizes commercially available starting materials, straightforward reaction setups, and purification methods amenable to large-scale production.

Synthetic_Pathway 4-Bromo-2,6-dimethylaniline 4-Bromo-2,6-dimethylaniline 5-Bromo-7-methyl-1H-indazole 5-Bromo-7-methyl-1H-indazole 2-Acetyl-5-bromo-7-methyl-2H-indazole 2-Acetyl-5-bromo-7-methyl-2H-indazole start start intermediate intermediate start->intermediate 1. NaNO2, HCl 2. Cyclization product product intermediate->product Acetic Anhydride, Pyridine

Caption: Overall synthetic scheme for 2-acetyl-5-bromo-7-methyl-2H-indazole.

Step 1: Diazotization and Intramolecular Cyclization

The synthesis commences with the diazotization of 4-bromo-2,6-dimethylaniline. This classical approach, a variation of the Jacobson synthesis, involves the in-situ formation of a diazonium salt from the aniline derivative using sodium nitrite in an acidic medium.[6] The resulting diazonium intermediate undergoes a spontaneous intramolecular cyclization, driven by the electrophilic nature of the diazonium group and the electron-rich aromatic ring, to form the stable 5-bromo-7-methyl-1H-indazole. Careful temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt and minimize the formation of side products.

Step 2: Regioselective N-Acetylation

The second step involves the acetylation of the 5-bromo-7-methyl-1H-indazole intermediate. The regioselectivity of N-acylation of indazoles is a well-studied area, with the outcome often depending on the reaction conditions.[7][8] While direct acylation can sometimes lead to a mixture of N-1 and N-2 isomers, the use of a base such as pyridine with acetic anhydride at elevated temperatures can favor the formation of the N-2 acetylated product. This is attributed to a kinetic or thermodynamic control that will be further elaborated in the protocol.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. A thorough risk assessment should be conducted before commencing any experimental work.[9] Diazonium salts are potentially explosive and should be handled with extreme care and not isolated.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-2,6-dimethylaniline≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially Available
Hydrochloric Acid (HCl), concentratedACS ReagentCommercially Available
Acetic Anhydride≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available
Step-by-Step Synthesis of 5-Bromo-7-methyl-1H-indazole
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-2,6-dimethylaniline (1.0 eq) and concentrated hydrochloric acid (5.0 eq).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.[6]

  • Reaction Monitoring: After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography).

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x V).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-7-methyl-1H-indazole.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[11]

Step-by-Step Synthesis of 2-Acetyl-5-bromo-7-methyl-2H-indazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 5-bromo-7-methyl-1H-indazole (1.0 eq) in pyridine (5.0 eq).

  • Acetylation: To this solution, add acetic anhydride (1.5 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x V).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-acetyl-5-bromo-7-methyl-2H-indazole by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure product as a solid.[12]

Data and Expected Results

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
15-Bromo-7-methyl-1H-indazole4-Bromo-2,6-dimethylanilineNaNO₂, HCl75-85%>95%
22-Acetyl-5-bromo-7-methyl-2H-indazole5-Bromo-7-methyl-1H-indazoleAcetic Anhydride, Pyridine60-70%>98%

Characterization Data for 2-Acetyl-5-bromo-7-methyl-2H-indazole:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group, the aromatic protons, and the methyl group on the indazole ring.

  • ¹³C NMR: The carbon NMR will display the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

  • Melting Point: A sharp melting point indicates a high degree of purity.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-7-methyl-1H-indazole cluster_step2 Step 2: Synthesis of 2-Acetyl-5-bromo-7-methyl-2H-indazole A1 Dissolve 4-bromo-2,6-dimethylaniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Dropwise addition of NaNO2 solution A2->A3 A4 Stir at 0-5 °C A3->A4 A5 Warm to RT and heat to 50-60 °C A4->A5 A6 Neutralize with NaHCO3 A5->A6 A7 Extract with Ethyl Acetate A6->A7 A8 Dry and Concentrate A7->A8 A9 Purify (Recrystallization/Chromatography) A8->A9 B1 Dissolve 5-bromo-7-methyl-1H-indazole in Pyridine A9->B1 Intermediate B2 Add Acetic Anhydride B1->B2 B3 Reflux for 4-6 hours B2->B3 B4 Quench with ice-water B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Wash with HCl, NaHCO3, and Brine B5->B6 B7 Dry and Concentrate B6->B7 B8 Purify (Column Chromatography) B7->B8

Caption: Detailed workflow for the two-step synthesis.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure the temperature during diazotization is strictly controlled. Incomplete neutralization before extraction can also lead to lower yields.

  • Formation of N-1 Isomer in Step 2: The ratio of N-1 to N-2 isomers can be influenced by the base and solvent. While pyridine favors the N-2 isomer, other conditions might alter this selectivity.[4] A higher reaction temperature and longer reaction times can sometimes promote the isomerization to the more stable N-1 acetylated product.

  • Purification Challenges: The polarity of the starting material and product in each step should be carefully considered when choosing the solvent system for chromatography or recrystallization.[11]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole. By following the detailed procedures and understanding the underlying chemical principles, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The provided workflow and troubleshooting guide will further aid in the successful implementation of this synthesis on a large scale.

References

  • Organic Syntheses. indazole - Organic Syntheses Procedure. Available from: [Link]

  • Royal Society of Chemistry. Direct radical alkylation and acylation of 2H-indazoles using substituted Hantzsch esters as radical reservoirs - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • MDPI. N-Acetyl Indole Linked to a Fused Triazolo/Thiadiazole Scaffold: Synthesis, Single Crystal X-Ray Structure, and Molecular Insight. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. Available from: [Link]

  • Barrett, H. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021, 17, 1948-1967.
  • ResearchGate. Current methods for N1‐acylation of indazoles and this work. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]

  • Organic Chemistry Portal. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Available from: [Link]

  • Thieme. Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Available from: [Link]

  • White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available from: [Link]

  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available from: [Link]

  • ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available from: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Union College. Investigation into the synthesis of Indazole - arches. Available from: [Link]

  • AUB ScholarWorks. Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Available from: [Link]

  • EPO. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole.

Sources

Application

Designing Novel Kinase Inhibitors from a 2-Acetyl-5-bromo-7-methyl-2H-indazole Scaffold: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of clinically approved drugs and investigational agents.[1] Its unique bicyclic structure, which can act as a bioisostere for indole or phenol, allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases.[1][2] This interaction is a cornerstone of many Type I and Type II kinase inhibitors. The 2H-indazole tautomer, in particular, offers a distinct vector space for substituent exploration compared to its more common 1H counterpart.

This guide focuses on the 2-acetyl-5-bromo-7-methyl-2H-indazole scaffold as a versatile starting point for the rational design of novel kinase inhibitors. This scaffold is strategically functionalized with three key modification points:

  • N2-Acetyl Group: This serves as a temporary protecting group but also influences the electronic properties of the ring. Its removal unmasks a free N-H group, which can be a key hydrogen bond donor or a site for further alkylation or arylation to explore different regions of the kinase binding pocket.

  • C5-Bromo Group: An ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This position allows for the introduction of a wide array of aryl and heteroaryl moieties to target regions of the ATP pocket and improve potency and selectivity.

  • C7-Methyl Group: This group can provide beneficial steric interactions and influence the overall conformation of the molecule. While not as readily functionalized as the bromo group, it can be a site for late-stage functionalization or can be varied in the initial synthesis of the scaffold to probe structure-activity relationships (SAR).

This document provides a comprehensive workflow, from the synthesis of the core scaffold to lead optimization, targeting the Fibroblast Growth Factor Receptor 1 (FGFR1) , a well-validated target in oncology.[4][5]

Strategic Workflow for Inhibitor Design

Our strategy follows a logical progression from scaffold synthesis to hit generation and lead optimization. This involves a cycle of chemical synthesis, biological evaluation, and in silico modeling to rationally guide the design of next-generation compounds.

Inhibitor_Design_Workflow cluster_0 Part 1: Scaffold Preparation cluster_1 Part 2: Library Synthesis cluster_2 Part 3: Biological Evaluation cluster_3 Part 4: In Silico Design & Optimization A Proposed Synthesis of 2-Acetyl-5-bromo-7-methyl-2H-indazole B Deacetylation to Yield Free (NH)-Indazole A->B Deprotection C C5-Position Diversification (Suzuki Coupling) B->C Core for Library E Biochemical Assay: HTRF Kinase Assay (FGFR1) C->E Screening D C3-Position Functionalization (e.g., Arylation) D->E F Cell-Based Assay: MTT Proliferation Assay E->F Confirm Cellular Activity I SAR Analysis & Next-Gen Design F->I Generate IC50 Data G Pharmacophore Modeling G->I Guide Design H Molecular Docking (AutoDock Vina) H->I Predict Binding I->C Iterative Synthesis I->D

Caption: Overall workflow for designing novel FGFR1 inhibitors.

PART 1: SCAFFOLD SYNTHESIS & PREPARATION

The successful launch of a fragment-based or scaffold-based drug discovery campaign hinges on the efficient and reliable synthesis of the core building block. Here, we propose a plausible synthetic route to obtain the title scaffold and its deacetylated, reaction-ready derivative.

Protocol 1: Proposed Synthesis of 2-Acetyl-5-bromo-7-methyl-2H-indazole

This multi-step synthesis is based on established organometallic and heterocyclic chemistry principles.

Step 1a: Synthesis of 2-Bromo-3-methyl-5-nitrotoluene This step involves the nitration of 2-bromo-3-methyltoluene. The starting material can be synthesized from 2-amino-3-methyltoluene (2,3-lutidine) via a Sandmeyer-type reaction.[6]

  • Materials: 2-Bromo-3-methyltoluene, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane (DCM).

  • Procedure:

    • Cool a solution of 2-bromo-3-methyltoluene (1.0 eq) in DCM to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 5 °C.

    • Add concentrated nitric acid (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours.

    • Carefully pour the mixture onto crushed ice and extract with DCM (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield 2-bromo-3-methyl-5-nitrotoluene.

Step 1b: Reduction to 5-Bromo-7-methyl-1H-indazole The nitro group is reduced to an amine, which then undergoes diazotization and in situ cyclization to form the indazole ring.

  • Materials: 2-Bromo-3-methyl-5-nitrotoluene, Iron powder, Ammonium chloride, Ethanol, Water, Hydrochloric acid, Sodium nitrite.

  • Procedure (Reduction):

    • To a stirred suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a 3:1 mixture of Ethanol/Water, heat the mixture to reflux.

    • Add the 2-bromo-3-methyl-5-nitrotoluene (1.0 eq) portion-wise over 30 minutes.

    • Continue refluxing for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol.

    • Concentrate the filtrate to obtain crude 2-amino-5-bromo-3-methyltoluene.

  • Procedure (Diazotization & Cyclization):

    • Dissolve the crude amine in a mixture of concentrated HCl and water and cool to 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.[7]

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours. The formation of the indazole ring occurs via intramolecular cyclization of the diazonium salt.[8]

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-bromo-7-methyl-1H-indazole.

Step 1c: N-Acetylation to 2-Acetyl-5-bromo-7-methyl-2H-indazole Acetylation of the indazole will yield a mixture of N1 and N2 isomers. The 2H-indazole is generally less thermodynamically stable but can be separated from the 1H-indazole by chromatography.[9]

  • Materials: 5-Bromo-7-methyl-1H-indazole, Acetic anhydride, Pyridine, DCM.

  • Procedure:

    • Dissolve the crude 5-bromo-7-methyl-1H-indazole (1.0 eq) in DCM.

    • Add pyridine (1.5 eq) followed by acetic anhydride (1.2 eq) at room temperature.

    • Stir the reaction for 4-6 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography (Hexane/Ethyl Acetate gradient) to separate the N1 and N2 isomers, affording the desired 2-acetyl-5-bromo-7-methyl-2H-indazole.

Protocol 2: Deacetylation of the Scaffold

Removal of the acetyl group is crucial for subsequent modifications at the N2 position or to utilize the N-H as a hydrogen bond donor. Mild conditions are necessary to avoid side reactions.

  • Method A: Hydrazine Monohydrate

    • Materials: 2-Acetyl-5-bromo-7-methyl-2H-indazole, Hydrazine monohydrate, Ethanol.

    • Procedure:

      • Dissolve the acetylated indazole (1.0 eq) in ethanol.

      • Add hydrazine monohydrate (2.0-3.0 eq) and reflux the mixture for 2-4 hours.[10]

      • Monitor the reaction by TLC.

      • Upon completion, cool the reaction mixture and evaporate the solvent.

      • Partition the residue between ethyl acetate and water.

      • Dry the organic layer, concentrate, and purify by column chromatography to yield 5-bromo-7-methyl-2H-indazole.

  • Method B: Schwartz's Reagent (Zirconocene Hydrochloride)

    • This method offers a very mild and rapid alternative for chemoselective N-deacetylation.[11][12]

    • Materials: 2-Acetyl-5-bromo-7-methyl-2H-indazole, Schwartz's reagent (Cp₂ZrHCl), Anhydrous Tetrahydrofuran (THF).

    • Procedure:

      • Dissolve the acetylated indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

      • Add Schwartz's reagent (1.5-2.0 eq) at room temperature. The reaction is typically rapid (2-10 minutes).

      • Quench the reaction by the slow addition of water.

      • Extract the product with ethyl acetate.

      • Dry, concentrate, and purify as described above.

PART 2: SYNTHETIC DIVERSIFICATION FOR SAR STUDIES

With the deacetylated core (5-bromo-7-methyl-2H-indazole) in hand, the next step is to generate a library of analogues to explore the Structure-Activity Relationship (SAR).

Protocol 3: C5-Arylation via Suzuki-Miyaura Cross-Coupling

The bromine at the C5 position is a versatile handle for introducing aryl or heteroaryl groups, which can probe different sub-pockets of the FGFR1 active site.

  • Materials: 5-Bromo-7-methyl-2H-indazole, desired Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Potassium carbonate (K₂CO₃, 2.0 eq), 1,2-Dimethoxyethane (DME), Water.

  • General Procedure: [3]

    • To a microwave vial or Schlenk flask, add 5-bromo-7-methyl-2H-indazole (1.0 eq), the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

    • Add degassed DME and Water (typically a 4:1 to 5:1 ratio).

    • Heat the reaction mixture at 80-100 °C for 2-12 hours (or using microwave irradiation at 120-140 °C for 15-45 minutes).[13]

    • Monitor reaction completion by LC-MS or TLC.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the C5-arylated indazole derivative.

Protocol 4: C3-Position Functionalization

The C3 position of the indazole ring often points towards the solvent-exposed region of the kinase active site, making it an important vector for improving solubility and pharmacokinetic properties.[14] Direct C3-functionalization can be challenging, but methods for direct arylation have been developed.

  • Materials: 2-Acetyl-5-bromo-7-methyl-2H-indazole, Aryl iodide (1.5 eq), Potassium tert-butoxide (t-BuOK, 2.0 eq), DMSO.

  • General Procedure (Photocatalyst-Free Arylation): [15]

    • In a reaction vessel, combine the 2-acetylated indazole (1.0 eq), aryl iodide, and t-BuOK in DMSO.

    • Degas the mixture by bubbling with an inert gas for 15 minutes.

    • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to yield the C3-arylated product.

Chemical_Modifications Scaffold 2-Acetyl-5-bromo-7-methyl-2H-indazole Deacetylated 5-Bromo-7-methyl-2H-indazole Scaffold->Deacetylated Deacetylation (Protocol 2) C3_Aryl C3-Aryl Derivative Scaffold->C3_Aryl C3-Arylation (Protocol 4) C5_Aryl C5-Aryl Derivative Deacetylated->C5_Aryl Suzuki Coupling (Protocol 3) N2_Alkyl N2-Alkyl/Aryl Derivative Deacetylated->N2_Alkyl N-Alkylation/ N-Arylation Docking_Pathway cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download FGFR1 PDB (e.g., 4ZSA) Clean Remove Water/Ligands PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens PDBQT_P Save as PDBQT Hydrogens->PDBQT_P Grid Define Grid Box on ATP Site PDBQT_P->Grid Draw Draw Indazole Derivative (2D) Convert3D Generate 3D Conformation Draw->Convert3D PDBQT_L Save as PDBQT Convert3D->PDBQT_L PDBQT_L->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Poses & Interactions Vina->Analyze

Caption: Step-by-step workflow for molecular docking.

Pharmacophore Modeling

Pharmacophore modeling helps to identify the essential 3D arrangement of chemical features required for biological activity. [3][16]

  • Workflow:

    • Training Set: Collect a set of known, structurally diverse FGFR1 inhibitors with high potency.

    • Feature Identification: Use software like LigandScout or MOE to identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). For kinase inhibitors, key features often include a hydrogen bond acceptor for the hinge NH, a hydrogen bond donor for the hinge carbonyl, and one or more hydrophobic/aromatic features.

    • Model Generation: Align the training set molecules and generate a 3D pharmacophore model that represents the shared features.

    • Model Validation: Validate the model by screening a database containing known actives and a larger set of decoy (inactive) molecules. A good model should be able to selectively identify the active compounds.

    • Guiding Design: Use the validated pharmacophore model as a 3D query to guide the design of new derivatives from the 2H-indazole scaffold, ensuring that new modifications match the essential pharmacophoric features.

Data Presentation and SAR Analysis

The ultimate goal of the design-synthesis-test cycle is to establish a clear Structure-Activity Relationship (SAR). The data should be organized in tables to facilitate comparison.

Table 1: Hypothetical SAR Data for C5-Substituted Indazole Derivatives

Compound IDR Group (at C5)FGFR1 IC₅₀ (nM)HCT116 GI₅₀ (µM)
Scaffold-H H>10,000>50
1a Phenyl85025.1
1b 3-Methoxyphenyl1504.5
1c 3,5-Dimethoxyphenyl250.8
1d 4-Pyridyl60018.2
1e 3-Aminophenyl952.1

From this hypothetical data, a medicinal chemist would infer that electron-donating groups at the meta-position of the C5-phenyl ring are beneficial for activity (1b, 1c). The amino group (1e) also enhances potency, potentially by forming an additional hydrogen bond in a sub-pocket.

Conclusion

The 2-acetyl-5-bromo-7-methyl-2H-indazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its strategic functionalization allows for systematic exploration of the chemical space within the kinase ATP-binding pocket. By integrating rational design, efficient chemical synthesis, robust biological evaluation, and insightful in silico modeling, researchers can effectively navigate the complex process of hit-to-lead optimization. The detailed protocols and workflow presented in this guide provide a comprehensive framework for leveraging this privileged scaffold to discover next-generation therapeutics targeting FGFR1 and other clinically relevant kinases.

References

  • Liu, Z., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. European Journal of Medicinal Chemistry, 103, 266-277. [Link]

  • Turner, L. D., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(12), 1264–1268. [Link]

  • Cisbio. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Summers, A. J., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17351–17364. [Link]

  • Zhao, Q., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Mason, A. M., et al. (2014). The Discovery of Polo-Like Kinase 4 Inhibitors. Journal of Medicinal Chemistry, 57(10), 4147-4163. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 53(2), 99-122. [Link]

  • Kumar, M. R., et al. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction. Organic Letters, 13(13), 3542–3545. [Link]

  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5863-5876. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Gunawan, A., et al. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • Sultane, P. R., et al. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(2), 261-4. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(2), 261-264. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Wu, P., et al. (2010). Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 53(20), 7372–7381. [Link]

  • PrepChem. (2016). Preparation of 2-bromotoluene. Retrieved from [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

  • Reddy, K. K., & Grewal, J. S. (2020). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Journal of Organic Chemistry, 85(15), 9947–9956. [Link]

  • Ismail, H. (2024, July 22). How to Use Pharmacophore Modeling in MOE. YouTube. [Link]

  • Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

  • D'Alonzo, D., et al. (2016). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 21(11), 1475. [Link]

  • Khan, A. T., & Ali, M. A. (2006). Regioselective Deacetylation of Fully Acetylated Mono- and Di-Saccharides With Hydrazine Hydrate. Journal of Carbohydrate Chemistry, 25(4), 229-236. [Link]

  • Kumar, G. S., et al. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 11(1), 1-13. [Link]

  • Li, Y., et al. (2026). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Pharmacology, 17. [Link]

  • ResearchGate. (n.d.). (A) Glide docking model of 1 (orange) bound within the FGFR1 active.... Retrieved from [Link]

  • Wang, F., & Wang, S.-Y. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10. [Link]

  • Sridevi, C., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 27303-27315. [Link]

  • Ponomarev, I. I., et al. (2019). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 15, 2378-2385. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • Wang, B., et al. (2020). Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. Asian Journal of Organic Chemistry, 9(7), 1031-1035. [Link]

  • Lee, H. J., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 59(21), 9573–9593. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Acetyl-5-bromo-7-methyl-2H-indazole

Welcome to the technical support center for the synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this multi-step synthesis. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

The synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole presents a fascinating regiochemical challenge. The 2H-indazole tautomer is often the less thermodynamically stable isomer, and directing substituents to their desired positions requires careful control of reaction conditions.[1] The following guide is structured around a plausible and robust three-step synthetic sequence, addressing the most common pitfalls and offering detailed, field-tested solutions to improve yield and purity.

Proposed Synthetic Workflow

The synthesis can be logically divided into three core transformations: formation of the indazole nucleus, regioselective bromination, and regioselective N-acetylation. Each step has unique challenges that we will address in the subsequent troubleshooting section.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Regioselective N-Acetylation A 2,3-Dimethylaniline B 7-Methyl-1H-indazole A->B 1. Ac₂O 2. NaNO₂, H⁺ 3. Hydrolysis C 5-Bromo-7-methyl-1H-indazole B->C NBS, Solvent D 2-Acetyl-5-bromo-7-methyl-2H-indazole C->D Ac₂O, Base, Solvent

Caption: Proposed workflow for the synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole.

Troubleshooting Guide & Experimental Protocols

This section is formatted to address specific problems you may encounter. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for remediation.

Part 1: Synthesis of 7-Methyl-1H-indazole

The initial formation of the indazole ring is critical for the overall yield. We propose a Jacobson-type synthesis, which involves diazotization of an N-acylated toluidine followed by intramolecular cyclization.[2]

Question 1: My yield for the synthesis of 7-methyl-1H-indazole is very low, or the reaction fails completely. What are the likely causes?

Answer: Low yields in this step typically stem from two main issues: inefficient diazotization or failure of the intramolecular cyclization.

  • Causality—Diazotization: The formation of the diazonium salt from N-acetyl-2,3-dimethylaniline is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt can decompose prematurely, leading to a host of side products and significantly reducing the yield.[2] The acid concentration is also crucial for stabilizing the diazonium intermediate.

  • Causality—Cyclization & Hydrolysis: The cyclization step requires heating, but overheating can lead to decomposition. Following cyclization, the N-acetyl group must be hydrolyzed to yield the final 1H-indazole. Incomplete hydrolysis will result in a mixture of N-acetylated and NH-free indazole, complicating purification.

Optimized Protocol: Synthesis of 7-Methyl-1H-indazole

  • Acetylation: In a suitable reaction vessel, dissolve 2,3-dimethylaniline (1.0 equiv) in chloroform. Cool the solution to 0-5 °C and slowly add acetic anhydride (1.1 equiv) while maintaining the low temperature. Stir for 1 hour.[3]

  • Diazotization: To the crude N-acetyl-2,3-dimethylaniline solution, add potassium acetate (0.5 equiv) followed by dropwise addition of isoamyl nitrite (1.2 equiv). Heat the mixture to a gentle reflux (~65-70 °C) and maintain for 18-20 hours.[3][4] Monitor the reaction by TLC.

  • Work-up and Hydrolysis: After cooling to room temperature, remove the volatile components under reduced pressure. To the residue, add concentrated hydrochloric acid and heat the mixture to 50-60 °C for 2-3 hours to effect hydrolysis of the acetyl group.

  • Isolation: Cool the acidic mixture and neutralize with a 50% aqueous solution of sodium hydroxide until the pH is ~9-10. The product will often precipitate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 7-methyl-1H-indazole.

Part 2: Regioselective Bromination

The introduction of a bromine atom at the C5 position is a key challenge due to the potential for substitution at other positions on the indazole ring.

Question 2: My bromination of 7-methyl-1H-indazole results in a mixture of isomers (e.g., 3-bromo, 5-bromo) and/or di-brominated products. How can I improve C5 selectivity?

Answer: The regioselectivity of electrophilic aromatic substitution on the indazole ring is governed by the electronic and steric effects of the existing substituents and the reaction conditions.

  • Causality—Electronic Effects: The NH group at N1 and the methyl group at C7 are both activating, ortho-para directing groups. The N1-H directs towards C3, while the C7-methyl group directs towards C6. The pyrazole part of the heterocycle deactivates the C3 position to some extent compared to a simple pyrrole, but it can still be a reactive site. The desired C5 position is para to the N2 atom, which is a favorable position for electrophilic attack.

  • Causality—Reaction Conditions: The choice of brominating agent and solvent can significantly influence the outcome. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[5] The solvent can also play a role in modulating the reactivity of the brominating species.

To favor C5 bromination, we must leverage conditions that minimize reaction at the highly activated C3 position and prevent over-bromination.

Optimized Protocol: Regioselective C5 Bromination

  • Reaction Setup: Dissolve 7-methyl-1H-indazole (1.0 equiv) in a suitable solvent such as ethanol or dichloromethane in a flask protected from light.

  • Bromination: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15-20 minutes. Using a slight excess of NBS can drive the reaction to completion, but a large excess should be avoided to prevent di-bromination.

  • Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product often contains a small amount of the undesired isomer. Careful purification by column chromatography (using a shallow gradient of ethyl acetate in hexanes) is usually required to isolate the pure 5-bromo-7-methyl-1H-indazole.[6]

Part 3: Regioselective N-Acetylation

The final step involves the acetylation of the indazole nitrogen. The key challenge here is to selectively form the desired, less stable 2-acetyl (2H) isomer over the more stable 1-acetyl (1H) isomer.

Question 3: My N-acetylation reaction gives predominantly the N1-acetyl isomer instead of the desired N2-acetyl product. How can I control the regioselectivity?

Answer: The N-acylation of indazoles is a classic case of kinetic versus thermodynamic control. The outcome is highly dependent on the choice of base, solvent, and temperature.

  • Causality—Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable.[1] Reactions run under conditions that allow for equilibration (e.g., weaker bases, higher temperatures, protic solvents) will favor the formation of the N1-acetyl product.[7] Conversely, the N2 position is often more sterically accessible and can be the site of faster (kinetic) attack. To obtain the N2 isomer, we must use conditions that favor the kinetic product and prevent equilibration to the thermodynamic N1 isomer.

  • Influence of Substituents: The C7-methyl group introduces steric hindrance near the N1 position. This steric bulk can be exploited to favor acetylation at the less hindered N2 position.[8]

G cluster_0 Troubleshooting: Poor N-Acetylation Selectivity Start Reaction yields primarily N1-acetyl isomer Q1 What base and solvent were used? Start->Q1 A1 Weak Base (e.g., K₂CO₃) or Protic Solvent? Q1->A1 A2 Strong Base (e.g., NaH) in Aprotic Solvent? Q1->A2 S1 These conditions favor thermodynamic equilibrium, leading to the stable N1 isomer. A1->S1 R1 Action: Switch to Kinetic Conditions. Use a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) at low temperature. S1->R1 Q2 Was the temperature kept low (0 °C or below)? A2->Q2 A3 No, reaction was run at room temp or heated. Q2->A3 A4 Yes, temperature was controlled. Q2->A4 S2 Higher temperatures can allow the kinetic N2 product to equilibrate to the N1 product. A3->S2 R2 Action: Repeat reaction at 0 °C. Add acetylating agent slowly while maintaining low temperature. S2->R2 S3 Success: Conditions favor the kinetic N2-acetyl product. A4->S3

Caption: Troubleshooting workflow for optimizing N2-acetylation selectivity.

Table 1: Optimizing Conditions for N2-Acetylation

ConditionTo Favor N1 (Thermodynamic) ProductTo Favor N2 (Kinetic) ProductRationale
Base Weak bases (K₂CO₃, Et₃N)Strong, non-nucleophilic bases (NaH, LiHMDS)Strong bases irreversibly deprotonate the indazole, forming the anion. The subsequent reaction is kinetically controlled.[9]
Solvent Protic (EtOH) or Polar Aprotic (DMF)Anhydrous, Aprotic (THF, Dioxane)Aprotic solvents do not facilitate proton transfer, thus preventing equilibration between the N1 and N2 anions or acetylated products.[7]
Temperature Room Temp to RefluxLow Temperature (0 °C to -78 °C)Lower temperatures slow down the rate of all reactions, but particularly disfavor the higher-energy pathway to the thermodynamic product if an equilibrium exists.
Cation Effect K⁺, Cs⁺Na⁺, Li⁺Smaller cations like Na⁺ can coordinate with the N2 lone pair, potentially increasing steric hindrance at N1 and directing the acetyl group to N2.[9]

Optimized Protocol: Regioselective N2-Acetylation

  • Reaction Setup: To a solution of 5-bromo-7-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Be cautious as hydrogen gas will evolve. Stir the resulting suspension at 0 °C for 30 minutes.

  • Acetylation: Add acetic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-acetyl-5-bromo-7-methyl-2H-indazole.[9]

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between the N1-acetyl and N2-acetyl isomers? A: The most powerful tool for distinguishing these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[9] For the N2-acetyl isomer, you would expect to see a NOESY correlation between the acetyl methyl protons and the proton at the C3 position of the indazole ring. For the N1-acetyl isomer, a correlation would be expected between the acetyl methyl protons and the proton at the C7 position.

Q2: Are there alternative synthetic routes to 2H-indazoles that might offer better regioselectivity from the start? A: Yes, several methods are known for the direct synthesis of 2H-indazoles. The Davis-Beirut reaction, for example, involves the cyclization of o-nitrobenzylamines or related precursors and can provide direct access to the 2H-indazole core.[10][11][12] Another method is the Cadogan-Sundberg synthesis, which is a reductive cyclization of o-nitroaryl imines. These methods could be adapted for your specific target molecule if the Jacobson route proves problematic.

Q3: What are the primary safety concerns with this synthesis? A: Several reagents require careful handling. Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. Acetic anhydride is corrosive and a lachrymator. N-Bromosuccinimide (NBS) is a corrosive irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: My final product seems to be an oil, but the literature suggests it should be a solid. What could be the issue? A: The presence of residual solvent or minor impurities can often cause a product to remain as a viscous oil. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, try triturating with a non-polar solvent like hexanes or pentane, which can sometimes induce crystallization. If that fails, re-purification by column chromatography may be necessary.

References

  • Davis–Beirut reaction - Wikipedia. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research - ACS Publications. [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. [Link]

  • Cadogan–Sundberg indole synthesis | Semantic Scholar. [Link]

  • Cadogan–Sundberg indole synthesis - Wikipedia. [Link]

  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis - ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]

  • Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. [Link]

  • 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • indazole - Organic Syntheses Procedure. [Link]

  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google P
  • Fischer indole synthesis - Wikipedia. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Publications. [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - Organic Chemistry Portal. [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles - ResearchGate. [Link]

  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. [Link]

  • Fischer Indole Synthesis. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. [Link]

  • Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions - ResearchGate. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. [Link]

Sources

Optimization

troubleshooting 2H-indazole synthesis side reactions

Introduction: The 2H-Indazole Challenge Welcome to the technical support hub for indazole synthesis. While 1H-indazoles are thermodynamically favored (aromatic stability of the benzene ring), 2H-indazoles are increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2H-Indazole Challenge

Welcome to the technical support hub for indazole synthesis. While 1H-indazoles are thermodynamically favored (aromatic stability of the benzene ring), 2H-indazoles are increasingly critical in drug discovery as bioisosteres of indoles and benzimidazoles.[1]

The synthesis of 2H-indazoles is notoriously difficult due to two primary failure modes:

  • Regioselectivity: Direct alkylation of the indazole core overwhelmingly favors the N1 isomer (typically >90:10 ratio).[1]

  • Reductive Failure: De novo synthesis methods (Davis-Beirut, Cadogan) often stall at intermediate stages or diverge into azo-dimerization.[1]

This guide addresses these specific bottlenecks with field-proven troubleshooting protocols.

Module 1: Troubleshooting N-Alkylation (N1 vs. N2 Selectivity)

User Query: "I am alkylating a 1H-indazole with an alkyl halide using NaH/DMF. I need the N2 isomer, but I am isolating 95% N1 product. How do I flip the selectivity?"

Root Cause Analysis

The 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 4.5 kcal/mol due to the preservation of the benzenoid aromatic sextet.[1] Under thermodynamic control (high heat, reversible conditions) or simple deprotonation (NaH), the nucleophile is the N1-anion, leading to N1-alkylation.[1]

Troubleshooting Protocol
VariableRecommendationMechanism/Rationale
Electrophile Switch to Alkyl Trichloroacetimidates Protonation-Induced Selectivity: Unlike alkyl halides, trichloroacetimidates (under Lewis acid catalysis like BF3[1]·OEt2) protonate the N1, forcing the N2 lone pair to act as the nucleophile. This can flip selectivity to >95% N2 [1].
Base/Solvent Avoid NaH/DMF; Use Cs2CO3/Dioxane NaH creates a "naked" anion that follows thermodynamic stability (N1).[1] Cesium coordinates with N1, sterically shielding it and promoting N2 attack, although yields often remain mixed.
Substrate Transient Blocking If direct N2 alkylation fails, install a THP (tetrahydropyranyl) group. THP kinetically favors N2 protection. You can then alkylate N1 (which becomes N2 relative to the original core) and deprotect.[1]
Decision Tree: Regioselectivity Strategy

Regioselectivity Start Target: 2H-Indazole IsSubstrateFixed Is the Indazole core already synthesized? Start->IsSubstrateFixed DirectAlk Direct Alkylation (High Risk of N1) IsSubstrateFixed->DirectAlk Yes DeNovo De Novo Synthesis (Davis-Beirut / Cadogan) IsSubstrateFixed->DeNovo No TryImidate Use Alkyl Trichloroacetimidate + BF3·OEt2 DirectAlk->TryImidate Method A (Acidic) CheckSterics Are C3/C7 positions bulky? DirectAlk->CheckSterics Method B (Basic) FavorsN2 Sterics may favor N2 (Try Cs2CO3) TryImidate->FavorsN2 High Success CheckSterics->FavorsN2 Yes FavorsN1 Will favor N1 (Switch Strategy) CheckSterics->FavorsN1 No

Caption: Decision matrix for selecting the correct synthetic route based on substrate availability and steric constraints.

Module 2: The Davis-Beirut Reaction (Base-Mediated Cyclization)

User Query: "My Davis-Beirut reaction (o-nitrobenzylamine + base) turns black and yields are <30%. I see a major spot on TLC that isn't my product."

Root Cause Analysis

The Davis-Beirut reaction relies on the formation of an o-nitrosobenzyl imine intermediate.[1][2] The "black tar" or secondary spots are usually azo-dimers formed when the starting material anion attacks the nitroso intermediate instead of the intramolecular cyclization occurring.[1]

Critical Optimization: The "Water Spike"

Contrary to standard organic synthesis intuition, anhydrous conditions are detrimental to the Davis-Beirut reaction.

  • The Fix: Ensure the solvent (typically MeOH or EtOH) contains 10–15% water .[1]

  • Why? Water stabilizes the transition state for the cyclization and facilitates the proton transfer steps required to convert the aci-nitro intermediate into the nitroso species.[1] Yields often double with this adjustment [2].

Side Reaction Profile
ObservationSide Product IdentityCauseCorrective Action
Yellow/Orange Impurity Azo-Dimer Bimolecular coupling due to high concentration.[1]Run reaction more dilute (0.05 M). Add base slowly to keep anion concentration low.
Aldehyde Spot o-Nitrobenzaldehyde Hydrolysis of the imine before cyclization.[1]Your base is too weak or temperature too low. Ensure reflux (60-80°C).
Anthranil Formation 2,1-Benzisoxazole Diverted mechanism (common in benzimidazole-linked substrates).[1]This is a mechanistic dead-end for 2H-indazoles.[1] Requires redesign of the amine protecting group [3].

Module 3: Reductive Cyclization (Cadogan & Genung Methods)

User Query: "I am using PPh3/MoO2Cl2 to cyclize an o-nitrobenzyl imine. The reaction stalls at the N-oxide stage."[1]

Root Cause Analysis

The Cadogan cyclization (using trialkyl phosphites or phosphines) proceeds via deoxygenation of the nitro group to a nitrene (or nitrene-like) species.[1][3] Incomplete deoxygenation leads to 2H-indazole N-oxides .[1]

Troubleshooting Protocol
  • Stoichiometry Check: The reaction requires at least 2 equivalents of phosphine/phosphite (one for Nitro

    
     Nitroso, one for Nitroso 
    
    
    
    Nitrene). Use 3-4 equivalents to drive the reaction to completion.
  • Catalyst poisoning: If using MoO2Cl2 (Genung modification), the catalyst can be poisoned by phosphine oxide byproducts.

    • Fix: Switch to the solvent-free neat reaction or use high-boiling solvents (o-dichlorobenzene) to allow higher thermal activation (>140°C) if the catalytic method stalls.[1]

  • Alternative Reductant: If P-reagents fail, switch to SnCl2 / HCl . While harsher, it avoids the N-oxide trap by proceeding via a different reduction mechanism (nitro

    
     amine 
    
    
    
    condensation).[1]
Mechanism of Failure (Visualized)

CadoganFail Nitro o-Nitro Imine Nitroso Nitroso Intermediate Nitro->Nitroso + PPh3 (-O) NOxide 2H-Indazole N-Oxide (STALLED) Nitroso->NOxide Cyclization Product 2H-Indazole NOxide->Product Requires Excess PPh3 & High Temp

Caption: The "Stalled" N-Oxide pathway in Cadogan cyclization. Excess reductant is required to push from Red to Green.[1]

Standard Operating Procedures (SOPs)

SOP 1: Regioselective N2-Alkylation (Trichloroacetimidate Method)

Best for: Direct alkylation of existing 1H-indazoles.[1]

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF or CH2Cl2.[1]

  • Activation: Add alkyl trichloroacetimidate (1.2 equiv).

  • Catalysis: Cool to 0°C. Add BF3·OEt2 (0.1–0.2 equiv) dropwise.[1]

  • Reaction: Warm to RT. Monitor TLC. The acidic environment protonates N1, blocking it and directing the electrophile to N2.

  • Quench: Sat. NaHCO3.

SOP 2: Optimized Davis-Beirut Cyclization

Best for: De novo synthesis from o-nitrobenzyl bromides/amines.[1]

  • Solvent System: Prepare 10 mL of MeOH containing 1.5 mL Water (Crucial Step).[1]

  • Reactants: Dissolve o-nitrobenzylamine derivative (1.0 mmol).

  • Base Addition: Add KOH (4.0 equiv) pellets.

  • Heating: Heat to 60°C for 4–6 hours. Do not overheat (>90°C) as this promotes azo dimerization.[1]

  • Workup: Evaporate MeOH. Dilute with water. Extract with EtOAc. (Note: 2H-indazoles are often fluorescent; use a UV lamp to track the product).[1]

References

  • Regioselective N2-Alkylation

    • L. Dong, et al. Synthesis, 2022 .[4] "Highly Selective N2 Alkylation of Indazoles with Alkyl 2,2,2-Trichloroacetimidates."

  • Davis-Beirut Mechanism & Optimization

    • Kurth, M. J., et al. Tetrahedron Letters, 2012 , 53(48), 6475-6478.[5] "Davis–Beirut reaction: The role of water."[6]

    • [1]

  • Side Reaction Pathways (Anthranils)

    • Zhu, J. S., et al. Journal of Organic Chemistry, 2018 .[5] "Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction."

    • [1]

  • Cadogan/Genung Cyclization

    • Genung, N. E., et al. Organic Letters, 2014 , 16(11), 3114–3117.[7] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."

    • [1]

Sources

Troubleshooting

Technical Support Center: Optimization of Substituted Indazole Synthesis

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of indazole synthesis. As your Senior Application Scientist, this resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis of substituted indazoles, offering causative explanations and actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)

One of the most frequent hurdles in substituted indazole synthesis is controlling the regioselectivity of N-alkylation, often resulting in a mixture of N1 and N2 substituted products.[1][2] The final isomeric ratio is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[1]

Question: I am obtaining a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Answer: Achieving high selectivity for the N1-alkylated product generally involves leveraging conditions that favor the thermodynamically more stable 1H-indazole tautomer.[1][3][4]

  • Causality: The 1H-indazole tautomer is typically more stable than the 2H-tautomer.[3][4] By choosing conditions that allow for thermodynamic equilibration, the N1-substituted product can be favored.

  • Strategic Solutions:

    • Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][3][5] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[1][3] In contrast, using solvents like dimethylformamide (DMF) can lead to decreased regioselectivity by precluding tight ion pair formation.[3]

    • Substituent Effects: The nature of the substituent on the indazole ring can significantly direct the outcome of N-alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated over 99% N1 regioselectivity when using NaH in THF.[1][3][5]

    • Thermodynamic Equilibration: The use of α-halo carbonyl or β-halo ester electrophiles can facilitate an equilibrium that favors the formation of the more stable N1-substituted product.[1][3][5]

Question: How can I favor the formation of the N2-alkylated indazole?

Answer: While thermodynamically less favored, kinetic control can be exerted to selectively produce the N2-isomer.

  • Causality: The N2-position can be more kinetically accessible under certain conditions, allowing for its selective functionalization before thermodynamic equilibration can occur.

  • Strategic Solutions:

    • Mitsunobu Reaction: The Mitsunobu reaction, employing an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), is a reliable method for obtaining N2-alkylated indazoles.[1]

    • Solvent and Base Choice: The choice of base and solvent can be tuned to favor N2-alkylation. For example, specific amine bases can influence the reaction pathway towards the N2 product.[2]

    • Substituent Effects: Electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, can promote excellent N2 regioselectivity (≥ 96%).[3][5]

Logical Workflow for Optimizing Regioselectivity

Regioselectivity Optimization start Indazole Alkylation mixture Mixture of N1/N2 start->mixture product Desired Regioisomer n1_selectivity Optimize for N1 mixture->n1_selectivity N1 desired n2_selectivity Optimize for N2 mixture->n2_selectivity N2 desired na_thf NaH in THF n1_selectivity->na_thf mitsunobu Mitsunobu Conditions (Alcohol, PPh3, DIAD/DEAD) n2_selectivity->mitsunobu analysis Analyze Isomer Ratio (NMR, LC-MS) na_thf->analysis mitsunobu->analysis analysis->product >95% selectivity analysis->mixture <95% selectivity

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

Issue 2: Low Yield or Incomplete Reaction

Low yields or reactions that fail to reach completion are common frustrations in organic synthesis. For indazole synthesis, these issues often trace back to suboptimal reaction conditions.

Question: My indazole synthesis is giving a low yield. What are the likely causes and how can I improve it?

Answer: Several factors can contribute to low yields, from the choice of reagents to the reaction temperature.

  • Causality: Incomplete conversion or the formation of side products are the primary reasons for low yields.

  • Strategic Solutions:

    • Base and Solvent Compatibility: The selection of an appropriate base and solvent is critical. For instance, using weaker bases like potassium carbonate or sodium carbonate in THF may result in no N-alkylated product.[1] In such cases, switching to a more polar aprotic solvent like DMF or dioxane may be necessary.[1]

    • Reaction Temperature: The reaction temperature should be optimized. For cyclization reactions involving hydrazine, temperatures between 80-120°C are often optimal.[6][7] For other steps like bromination, lower temperatures (e.g., 0-5°C) can minimize the formation of side products.[6]

    • Catalyst Activity: If a catalyst is used, ensure it is active and from a reliable source. Catalyst loading may also need optimization.[8] Various catalysts, including acids, transition metals, and nanoparticles, have been employed in indazole synthesis.[8][9][10][11]

    • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction. Consider purifying starting materials if their quality is questionable.[8]

    • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][8]

Key Factors Influencing Indazole Synthesis Outcome

Influencing Factors outcome Reaction Outcome (Yield & Selectivity) base Base base->outcome solvent Solvent solvent->outcome temperature Temperature temperature->outcome substituents Indazole Substituents substituents->outcome catalyst Catalyst catalyst->outcome

Caption: Key factors influencing the outcome of substituted indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for achieving high N1-alkylation selectivity?

A1: For many substrates, the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) at 0°C to room temperature provides excellent N1 selectivity.[1][3][5]

Q2: I need to synthesize an N2-substituted indazole. What is a reliable starting point?

A2: The Mitsunobu reaction is a robust and widely used method for the synthesis of N2-alkylated indazoles.[1] This typically involves reacting the indazole with an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) in an anhydrous solvent like THF.

Q3: My purification by column chromatography is difficult due to the similar polarity of the N1 and N2 isomers. What can I do?

A3: Optimizing the reaction for higher regioselectivity is the best approach to simplify purification. If separation is still necessary, consider using a different stationary phase or a more sophisticated chromatographic technique like preparative HPLC. Additionally, exploring different solvent systems for column chromatography is crucial. Sometimes, a small change in the eluent composition can significantly improve separation.

Q4: Are there any "green" or more environmentally friendly methods for indazole synthesis?

A4: Yes, green chemistry approaches are being developed. These include using milder catalysts like ammonium chloride in ethanol, which can provide good yields in shorter reaction times.[12] Additionally, research into using recyclable catalysts and environmentally benign solvents is an active area.[13]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of Substituted Indazoles

This protocol is adapted from established methods demonstrating high N1-selectivity.[1][3]

  • To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0°C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for N2-Alkylation of Substituted Indazoles via Mitsunobu Reaction

This protocol is a standard procedure for achieving N2-alkylation.[1]

  • To a solution of the substituted 1H-indazole (1.0 equivalent), the corresponding alcohol (1.5 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.

Quantitative Data Summary

MethodKey ReagentsTypical SelectivityReference
N1-Alkylation NaH, THF>99% for certain 3-substituted indazoles[1][3][5]
N2-Alkylation Alcohol, PPh3, DIAD/DEADHigh N2 selectivity[1]
N2-Alkylation C7-NO2 or C7-CO2Me indazole≥ 96% N2 selectivity[3][5]

References

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Bentham Science.
  • Troubleshooting regioselectivity in indazole synthesis. (2025). BenchChem.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). ACS Omega.
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025). BenchChem.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (n.d.). PubMed.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2023). Bentham Science Publisher.
  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. (2025). BenchChem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
  • Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (n.d.). White Rose Research Online.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Synthesis of indazoles from 2-formylphenylboronic acids. (2021). RSC Publishing.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). Organic Letters.
  • Effect of temperature on the synthesis of indazoles a. (n.d.).
  • Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2023).
  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online.
  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025).
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.). PMC.
  • Development of a selective and scalable N 1-indazole alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Overcoming challenges in the synthesis of substituted benzimidazoles. (2025). BenchChem.
  • Indazole. (n.d.). Organic Syntheses. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. [Link]

  • Indazole. (n.d.). Organic Syntheses. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).

Sources

Optimization

Technical Support Center: A Guide to the Stability of 2-acetyl-5-bromo-7-methyl-2H-indazole in Solution

Introduction: Welcome to the technical support guide for 2-acetyl-5-bromo-7-methyl-2H-indazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-acetyl-5-bromo-7-methyl-2H-indazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The unique structural characteristics of this molecule, specifically the N-acetyl group on the 2H-indazole tautomer, present distinct stability challenges in solution.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your compound, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guide

This section addresses specific experimental issues that may arise due to the instability of 2-acetyl-5-bromo-7-methyl-2H-indazole in solution.

Q1: My HPLC/LC-MS analysis shows a new, growing peak and a corresponding decrease in the parent compound peak over time, especially in protic solvents. What is happening?

Answer: This observation is highly indicative of chemical degradation, most likely through the hydrolysis of the N-acetyl group.

Scientific Rationale: The N-acetyl group on the indazole ring is an amide linkage. Amides are susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base, to yield a carboxylic acid (acetic acid in this case) and an amine (5-bromo-7-methyl-2H-indazole).[4] Protic solvents, particularly water or methanol, can act as nucleophiles and facilitate this degradation, a process known as solvolysis. The rate of hydrolysis is often pH-dependent.[4][5] The presence of water in common organic solvents like DMSO can be sufficient to cause slow degradation over time.

Troubleshooting Steps:

  • Confirm Degradation Product: The primary degradation product is expected to be 5-bromo-7-methyl-2H-indazole. The mass difference between this and the parent compound is 42.04 Da (C₂H₂O). Use high-resolution mass spectrometry to confirm the identity of the new peak.

  • Solvent Evaluation: If your experimental conditions allow, switch to a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to prepare stock solutions.[6] Always use freshly opened anhydrous solvents to minimize water content.

  • pH Control: If working in aqueous buffers, perform a stability study across a pH range (e.g., pH 5, 7, 9) to identify the pH at which the compound is most stable. Amide hydrolysis can be catalyzed by both acidic and basic conditions.[4]

  • Implement Stability Study Protocol: Follow the "Protocol for Assessing Solution Stability via HPLC Time-Course Study" outlined below to quantify the degradation rate in your current solvent system.

Proposed Degradation Pathway: The most probable degradation pathway is the hydrolysis of the N-acetyl group, leading to the formation of the corresponding deacetylated indazole and acetic acid.

G cluster_main Hydrolysis of 2-acetyl-5-bromo-7-methyl-2H-indazole Parent 2-acetyl-5-bromo-7-methyl-2H-indazole Degradant 5-bromo-7-methyl-2H-indazole + Acetic Acid Parent->Degradant H₂O (H⁺ or OH⁻ catalysis)

Caption: Proposed hydrolytic degradation pathway.

Q2: The biological activity of my compound solution is inconsistent or decreases significantly in cell-based assays run over several hours.

Answer: This loss of potency is likely linked to the chemical degradation of the parent compound into its deacetylated form, which may have a different biological activity profile.

Scientific Rationale: In drug discovery, the structure of a molecule is intrinsically linked to its activity. The N-acetyl group may be essential for binding to the biological target. Its removal via hydrolysis would create a new molecule (5-bromo-7-methyl-2H-indazole) that may have lower affinity for the target, or no affinity at all. Biological assay media are aqueous, buffered solutions (typically pH ~7.4), and often kept at 37°C, conditions which can accelerate hydrolysis over the course of an experiment.[7][8]

Troubleshooting Steps:

  • Minimize Incubation Time: Design your experiments to have the shortest possible incubation time where the compound is in an aqueous medium.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a stable, anhydrous stock solution immediately before each experiment. Avoid using working solutions that have been stored for several hours.[9]

  • Run a Time-Course Control: In a cell-free assay medium, incubate your compound for the same duration as your longest experiment (e.g., 24, 48 hours). At various time points, take an aliquot and analyze it by HPLC or LC-MS to quantify the remaining parent compound. This will directly correlate the loss of activity with the compound's degradation profile.

  • Test the Degradant: If a standard is available, test the deacetylated product (5-bromo-7-methyl-2H-indazole) in your assay to determine if it is inactive or has a different activity profile. This can help confirm that degradation is the cause of the observed effects.

Q3: My stock solution in DMSO has developed a slight yellow tint after being stored at room temperature and exposed to light. Is this a concern?

Answer: Yes, a change in color is a visual indicator of degradation and should be investigated. The likely causes are photodegradation or oxidation.

Scientific Rationale:

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation.[10] UV or even ambient light can provide the energy to cleave the Carbon-Bromine (C-Br) bond, a process known as reductive debromination, which can lead to the formation of colored byproducts.[10][11][12][13]

  • Oxidation: The indazole ring system itself, or the methyl group on the benzene ring, could be susceptible to slow oxidation, especially if exposed to air and light over long periods. Oxidized organic molecules are often colored.

Troubleshooting Steps:

  • Protect from Light: Always store stock solutions in amber vials to protect them from light.[14] For working solutions in clear microplates, minimize exposure to ambient light by covering them with foil or a dark lid when not in use.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidative degradation.[14]

  • Analyze the Discolored Solution: Use LC-MS to analyze the discolored solution. Look for masses corresponding to debrominated species (loss of ~79 Da) or oxidized species (addition of 16 Da for a hydroxyl group).

  • Follow Recommended Storage: Adhere strictly to the storage conditions recommended in the "Summary of Handling and Storage Conditions" table below.

Frequently Asked Questions (FAQs)

Q: What are the recommended solvents for preparing stock solutions? A: High-purity, anhydrous aprotic solvents are strongly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their high solvating power.[6] Always use a fresh bottle of anhydrous solvent or a properly stored dry solvent to minimize water content, which can lead to hydrolysis.

Q: What are the optimal storage conditions for stock solutions? A: To ensure long-term stability, stock solutions should be stored at -20°C or, ideally, at -80°C.[14][15] They must be stored in tightly sealed amber vials to protect against light and moisture absorption. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the cold solution.

Q: How do freeze-thaw cycles affect the stability of the compound in DMSO? A: Repeated freeze-thaw cycles can compromise sample integrity.[16] Each cycle increases the risk of water condensation into the solution upon opening. Furthermore, some compounds can precipitate out of solution upon freezing and may be slow to redissolve, leading to inaccurate concentrations. It is best practice to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Q: Is the compound sensitive to pH in aqueous solutions? A: Yes. As an N-acetylated compound, it is susceptible to both acid- and base-catalyzed hydrolysis.[4] If experiments must be conducted in aqueous buffers, it is critical to determine the optimal pH range for stability. Generally, neutral or slightly acidic conditions (pH 5-7) may be preferable to basic conditions, but this must be determined empirically using a stability study.

Summary of Handling and Storage Conditions

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFAprotic solvents minimize the risk of hydrolytic degradation of the N-acetyl group.[6]
Storage Temperature -20°C (short-term) or -80°C (long-term)Low temperatures significantly slow the rate of chemical degradation.[14][15]
Light Exposure Store in amber vials; protect from lightThe bromo-aromatic structure is potentially susceptible to photodegradation.[10][11][13]
Atmosphere Store under inert gas (Argon or Nitrogen) for long-termPrevents potential oxidative degradation.[14]
Freeze-Thaw Cycles Avoid; aliquot into single-use volumesMinimizes water condensation and ensures concentration accuracy.[16]
Aqueous Solutions Prepare fresh before use; use immediatelyThe compound will degrade in aqueous media; the rate is temperature and pH-dependent.[4]

Experimental Protocols

Protocol 1: Assessing Solution Stability via HPLC Time-Course Study

This protocol allows for the quantitative assessment of compound stability in a specific solvent or buffer.

Objective: To determine the rate of degradation of 2-acetyl-5-bromo-7-methyl-2H-indazole under specific storage conditions.

Methodology:

  • Preparation: Prepare a 1 mM solution of the compound in the solvent of interest (e.g., DMSO, PBS pH 7.4, cell culture medium).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot onto a suitable reversed-phase HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time Points: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and inject it onto the HPLC system.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area. Plot the percentage remaining versus time to determine the degradation kinetics.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2H-Indazole Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalytic reactions to build this privileged heterocyclic scaffold. Our focus is to provide actionable, field-tested insights into one of the most critical parameters: catalyst loading.

This document moves beyond simple protocols to explain the causality behind experimental choices. We address common failures and provide logical, step-by-step frameworks for troubleshooting and optimization, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a "typical" catalyst loading for 2H-indazole synthesis, and where should I start?

A1: For many common transition-metal-catalyzed syntheses of 2H-indazoles, such as copper-catalyzed multicomponent reactions or palladium-catalyzed intramolecular aminations, a typical starting point reported in the literature is between 5 and 10 mol% of the metal catalyst.[1][2][3]

Expert Insight: This range is often chosen during initial route development to ensure the reaction proceeds at a reasonable rate to prove feasibility. However, for cost-effectiveness and process efficiency, especially during scale-up, the goal is always to reduce this loading as much as possible. A high loading of 10 mol% is common in academic C-H activation literature but is often not practical for larger-scale synthesis.[3] We recommend starting your optimization screen based on a validated literature procedure for a similar substrate, if available. If not, 5 mol% is a robust and conservative starting point.

Q2: Can I simply increase the catalyst loading to improve a low-yielding reaction?

A2: Not necessarily. While insufficient catalyst can lead to a stalled or slow reaction, arbitrarily increasing the loading can be counterproductive. High concentrations of the catalyst can lead to several issues:

  • Dimerization and Aggregation: Many active catalytic species, particularly monoligated Pd(0) complexes, are prone to forming inactive dimers, trimers, or palladium black at higher concentrations.[4][5]

  • Side Reactions: Increased catalyst concentration can sometimes accelerate undesired side reactions, leading to a complex product mixture and lower purity.

  • Solubility Issues: The catalyst or its intermediates may have limited solubility, and exceeding this can lead to precipitation and a loss of active species from the solution phase.

Instead of a blind increase, a systematic screen of catalyst loading is the scientifically rigorous approach.[6]

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand is critically important as it directly influences the stability and activity of the catalytic species. A robust ligand can prevent catalyst deactivation, leading to higher turnover numbers (TONs) and allowing for lower catalyst loadings.[4][7]

  • Bulky Phosphine Ligands (e.g., Biarylphosphines): In Pd-catalyzed couplings, these ligands promote the formation of stable, monoligated L1Pd(0) species, which are often the most active catalysts.[5] They can prevent the formation of inactive bridged dimers. A catalyst supported by a highly effective ligand may achieve high yields at 1-2 mol% loading, whereas a less optimal system might require 10 mol%.

  • Ligand-Free Systems: Some copper-catalyzed reactions are described as "ligand-free," often using salts like CuI or CuO nanoparticles.[8][9] In these cases, the solvent (e.g., DMSO, PEG) or other species in the reaction can act as ligands.[1][8] Optimization here is focused purely on the loading of the copper source itself.

The optimal metal-to-ligand ratio is a key parameter to screen alongside the catalyst loading itself.

Troubleshooting Guide: Catalyst Loading & Performance

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and corrective actions.

Scenario 1: Low Yield (<50%) with Significant Starting Material Remaining

Q: My reaction stops after ~30% conversion, even after 24 hours. What is the likely cause and how do I fix it?

A: This symptom strongly suggests catalyst deactivation . The initial catalytic cycles proceed, but the active species is progressively consumed by off-cycle, irreversible pathways.[10]

Diagnostic Workflow:

  • Hypothesis: The catalyst is dying before the reaction is complete.

  • Diagnostic Experiment: Run the reaction under standard conditions. At the point where it typically stalls (e.g., 8 hours), add a second charge of the catalyst (and ligand, if applicable). If the reaction restarts and proceeds to a higher conversion, catalyst instability is confirmed.

  • Corrective Actions (In Order of Priority):

    • Check Reaction Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the active catalyst, especially Pd(0) species or Cu(I) species.

    • Increase Ligand Ratio: The ligand protects the metal center. Try increasing the Ligand:Metal ratio (e.g., from 1.1:1 to 1.5:1 or even 2:1). This can prevent ligand dissociation, which is often a precursor to deactivation.[7]

    • Lower the Temperature: High temperatures accelerate not only the desired reaction but also deactivation pathways. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. A more stable catalyst will give a higher final yield, even if it takes more time.

    • Screen Catalyst Loading (Counter-intuitive approach): In some cases, lowering the initial catalyst loading can improve the final yield. High local concentrations can promote bimolecular decomposition pathways. A lower, more stable concentration of the active catalyst can lead to a higher total number of turnovers.

Scenario 2: Good Conversion but Low Isolated Yield and Many Side Products

Q: My starting material is fully consumed, but my desired 2H-indazole is only 40% of the product mixture according to LC-MS. How can catalyst loading influence this?

A: This points to a problem with reaction selectivity , not catalyst activity. The catalyst is active, but it may be promoting undesired reaction pathways.

Causality & Solutions:

  • Cause: High catalyst loading can sometimes favor alternative mechanistic pathways. For instance, in C-H activation chemistries, a high concentration of the active catalyst might lead to double additions or undesired cyclizations.

  • Solution 1: Reduce Catalyst Loading: This is the most direct approach. Systematically decrease the catalyst loading (e.g., from 5 mol% down to 2 mol%, 1 mol%, and 0.5 mol%). A lower concentration of the active species can improve selectivity for the desired pathway by disfavoring higher-order or bimolecular side reactions.

  • Solution 2: Evaluate Temperature: High temperatures can overcome the activation energy for side reactions. Coupling a reduction in catalyst loading with a reduction in temperature can significantly improve selectivity.

  • Solution 3: Re-evaluate the Catalytic System: If optimizing loading and temperature fails, the issue may be inherent to the chosen catalyst/ligand combination for your specific substrate. For example, a rhodium-catalyzed C-H functionalization might offer different selectivity compared to a copper-catalyzed cyclization.[11][12]

Experimental Protocols & Data Presentation

Protocol 1: Systematic Catalyst Loading Screen for 2H-Indazole Synthesis

This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading.

Objective: To identify the minimum catalyst loading required to achieve maximum yield in a set timeframe.

Methodology:

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of your catalyst and ligand (if applicable) in the reaction solvent. This ensures accurate dispensing of small quantities. For example, dissolve enough catalyst/ligand for all reactions in half the total required solvent volume.

  • Reaction Setup:

    • Arrange five identical reaction vials (e.g., microwave vials with stir bars).

    • To each vial, add the limiting substrate (e.g., 0.2 mmol of 2-bromobenzaldehyde).

    • Add the other reagents (e.g., primary amine, base) to each vial.

  • Catalyst Addition:

    • Using a micropipette, add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings.

    • Add the remaining solvent to reach the final desired concentration.

    VialCatalyst Loading (mol%)Vol. of Stock Solution (µL)
    15.0500
    22.5250
    31.0100
    40.550
    50.110
  • Execution: Seal all vials and place them in a pre-heated reaction block or oil bath set to the desired temperature. Ensure consistent stirring for all vials.

  • Monitoring & Analysis:

    • After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture.

    • Quench the aliquot and analyze by LC-MS or GC-MS to determine the % conversion of starting material and the relative % area of the desired product.

    • Plot Yield vs. Catalyst Loading at each time point to visualize the optimal conditions.

Data Interpretation:

Catalyst Loading (mol%)Yield after 8h (%)Yield after 24h (%)Notes
5.09595Fast reaction, but potentially excessive catalyst.
2.59496Similar performance to 5 mol%, more efficient.
1.08095Slower, but reaches completion. Optimal.
0.55075Reaction is too slow or stalls.
0.11015Insufficient catalyst for practical synthesis.

From this table, 1.0 mol% is identified as the optimal loading, providing the best balance of reaction efficiency and cost.

Visualizations: Mechanistic & Logical Diagrams

G

TroubleshootingWorkflow

ParameterInterdependence

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega. [Link]

  • Stuart, D. R., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Ghate, P. S., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Al-Tel, T. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules. [Link]

  • Bentham Science. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Journal of Science and Technology. [Link]

  • Chen, J., et al. (2021). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C−H Activation. ResearchGate. [Link]

  • Segawa, Y., et al. (2018). Increasing Catalyst Efficiency in C-H Activation Catalysis. ACS Catalysis. [Link]

  • Sharma, K., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • SciELO. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]

  • Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Stability in 2-Acetyl-5-bromo-7-methyl-2H-indazole Synthesis

Welcome to the technical support center for the synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of thermal stability during this specific synthesis. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure safe and successful experimentation.

Understanding the Thermal Landscape

The N-acetylation of 5-bromo-7-methyl-2H-indazole is an exothermic reaction. The use of acetic anhydride as the acetylating agent introduces specific thermal risks that must be carefully managed to prevent runaway reactions.[1][2] A thermal runaway can occur when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in equipment failure and release of hazardous materials.[3][4]

This guide will address potential issues through a series of troubleshooting questions and detailed answers, providing you with the necessary information to maintain control over your reaction and ensure the integrity of your product.

Troubleshooting Guide

Question 1: My reaction temperature is increasing much faster than expected after adding acetic anhydride. What should I do?

Answer:

An uncontrolled rise in temperature is a primary indicator of a potential runaway reaction. Immediate action is required to bring the reaction under control.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of acetic anhydride.

  • Enhance Cooling: Increase the cooling capacity of your reaction setup. This can be achieved by:

    • Lowering the temperature of the cooling bath.

    • Increasing the flow rate of the coolant.

    • If using an ice bath, ensure it is well-stocked and in good contact with the reaction vessel.

  • Increase Agitation: Ensure the reaction mixture is being stirred efficiently to promote heat transfer to the cooling medium.

Root Cause Analysis and Prevention:

  • Rate of Addition: The most likely cause is that the acetic anhydride was added too quickly. Acetylation of indazoles is an exothermic process, and a rapid addition rate can generate heat faster than it can be dissipated.

    • Preventative Measure: Add the acetic anhydride dropwise or via a syringe pump over a prolonged period. The addition rate should be slow enough to maintain the desired reaction temperature.

  • Inadequate Cooling: Your cooling system may not be sufficient for the scale of the reaction.

    • Preventative Measure: Before starting the reaction, ensure your cooling bath is at the target temperature and has enough volume to absorb the expected heat. For larger-scale reactions, consider using a cryostat for more precise temperature control.

  • Incorrect Starting Temperature: Starting the addition of acetic anhydride at a higher-than-recommended temperature will accelerate the initial reaction rate.

    • Preventative Measure: Ensure the solution of 5-bromo-7-methyl-2H-indazole is fully cooled to the target temperature before beginning the addition of acetic anhydride.

Question 2: The pressure in my sealed reaction vessel is rising unexpectedly. What is happening and what are the risks?

Answer:

A sudden pressure increase is a serious safety concern and indicates a potential runaway reaction or the formation of gaseous byproducts.

Immediate Actions:

  • Do Not Attempt to Open the Vessel: If the pressure is rising rapidly, do not attempt to open the sealed vessel, as this could lead to a sudden and violent release of hot, corrosive materials.

  • Emergency Cooling: Apply emergency cooling to the exterior of the vessel. A slush bath of dry ice and acetone is effective for rapid cooling.

  • Alert Safety Personnel: Inform your lab manager or safety officer of the situation.

  • Evacuate if Necessary: If the pressure continues to rise uncontrollably, evacuate the immediate area.

Root Cause Analysis and Prevention:

  • Thermal Runaway: The pressure increase is likely due to the vaporization of the solvent and/or acetic anhydride caused by a rapid temperature increase from an uncontrolled exotherm.[3]

  • Decomposition: At elevated temperatures, the starting material, product, or solvent may begin to decompose, generating gaseous byproducts. The thermal decomposition of acetylated compounds can produce gases such as carbon monoxide and carbon dioxide.[5]

    • Preventative Measure:

      • Reaction Monitoring: Always monitor both the temperature and pressure of a sealed reaction.

      • Proper Scale: Do not conduct this reaction in a sealed vessel on a large scale without a proper risk assessment and engineering controls, such as a pressure relief valve.

      • Temperature Control: Strict adherence to the recommended reaction temperature is crucial.

Question 3: My reaction mixture has turned dark brown or black. Is my product degrading?

Answer:

A significant color change to dark brown or black is often an indication of product degradation or the formation of impurities due to excessive temperatures.

Root Cause Analysis and Prevention:

  • Localized Hotspots: Inadequate stirring can lead to localized hotspots where the temperature is significantly higher than the bulk of the reaction mixture. This can cause decomposition.

    • Preventative Measure: Use an overhead stirrer for larger reactions to ensure efficient mixing. For smaller reactions, a properly sized stir bar and a powerful stir plate are essential.

  • Reaction Temperature Too High: Maintaining the reaction at a temperature above the optimal range can lead to side reactions and decomposition.

    • Preventative Measure: Carefully control the reaction temperature throughout the addition of acetic anhydride and for the duration of the reaction.

  • Presence of Impurities: Impurities in the starting material or solvent can sometimes act as catalysts for decomposition pathways.

    • Preventative Measure: Use pure, dry solvents and ensure the 5-bromo-7-methyl-2H-indazole starting material is of high purity.

Corrective Action:

If the color change is observed early, immediately lower the reaction temperature and take a sample for analysis (e.g., TLC or LC-MS) to assess the extent of product formation and degradation. If significant degradation has occurred, it may be necessary to stop the reaction and purify the desired product from the mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with acetic anhydride?

A1: Acetic anhydride is a corrosive, flammable, and water-reactive substance.[6][7] It can cause severe burns to the skin and eyes.[8] Its vapors are also highly irritating to the respiratory system. It reacts exothermically with water to form acetic acid. Always handle acetic anhydride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: Is it safe to run this reaction at room temperature?

A2: It is not recommended to run the acetylation of 5-bromo-7-methyl-2H-indazole at room temperature without careful control. The exothermic nature of the reaction can cause the temperature to rise significantly, potentially leading to a runaway reaction. It is safer to conduct the reaction at a controlled low temperature (e.g., 0-5 °C) to allow for better management of the heat generated.

Q3: Can I use a different acetylating agent to avoid the hazards of acetic anhydride?

A3: While other acetylating agents exist, such as acetyl chloride, they often present their own set of hazards. Acetyl chloride, for example, is also highly corrosive and reacts violently with water. The choice of acetylating agent should be based on a thorough risk assessment for your specific experimental conditions. For this synthesis, acetic anhydride is a common reagent, and its risks can be managed with proper precautions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a cold, dilute solution of sodium bicarbonate) and then analyzed to determine the consumption of the starting material and the formation of the product.

Q5: What are the likely thermal decomposition products of 2-acetyl-5-bromo-7-methyl-2H-indazole?

Experimental Protocols & Data Presentation

Recommended Safe Operating Parameters
ParameterRecommended ValueRationale
Initial Temperature 0 - 5 °CMinimizes the initial rate of the exothermic reaction.
Acetic Anhydride Addition Dropwise over 30-60 minutesAllows for controlled heat release and dissipation.
Agitation Vigorous and consistentPrevents localized hotspots and ensures uniform temperature.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Quenching Slow addition to a cold, dilute basic solutionNeutralizes excess acetic anhydride and acetic acid safely.
Step-by-Step Protocol for Safe Acetylation
  • Preparation:

    • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a temperature probe in a cooling bath (ice-water or cryostat).

    • Ensure the setup is under an inert atmosphere.

  • Reaction Setup:

    • Dissolve 5-bromo-7-methyl-2H-indazole in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran) in the reaction flask.

    • Cool the solution to 0-5 °C with efficient stirring.

  • Reagent Addition:

    • Load the dropping funnel with acetic anhydride.

    • Add the acetic anhydride dropwise to the cooled indazole solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring:

    • Maintain the reaction at 0-5 °C for the desired time, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate flask containing a cold, stirred, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to quench the excess acetic anhydride.

    • Proceed with standard extraction and purification procedures.

Visualizing the Workflow

Decision Tree for Managing Temperature Excursions

start Temperature Spike Detected stop_reagent Stop Acetic Anhydride Addition start->stop_reagent enhance_cooling Increase Cooling (Lower Bath Temp, Increase Flow) start->enhance_cooling increase_agitation Increase Agitation Rate start->increase_agitation temp_controlled Temperature Under Control? stop_reagent->temp_controlled enhance_cooling->temp_controlled increase_agitation->temp_controlled continue_monitoring Continue Monitoring Closely temp_controlled->continue_monitoring Yes emergency_shutdown Emergency Shutdown: - Emergency Cooling - Alert Personnel - Evacuate if Necessary temp_controlled->emergency_shutdown No

Caption: Decision-making workflow for temperature spikes.

Process Flow for Safe Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Indazole, Acetic Anhydride, Solvent) setup_reactor Assemble and Cool Reactor (0-5 °C, Inert Atmosphere) prep_reagents->setup_reactor add_reagent Dropwise Addition of Acetic Anhydride setup_reactor->add_reagent monitor Monitor Temperature and Reaction Progress add_reagent->monitor quench Quench Reaction (Cold NaHCO3 solution) monitor->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated Product purify->product

Caption: Step-by-step safe synthesis workflow.

References

  • Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256, 24-28.
  • Florit F., Copelli S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150.
  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Runaway Industrial Chemical Reactions.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (2025).
  • Carl ROTH. (n.d.).
  • J.T. Baker. (2005). Acetic Anhydride.
  • PubChem. (n.d.). 5-Bromo-2-methyl-2H-indazole.
  • Preview Edu. (2023).
  • New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary.
  • FUJIFILM Wako Chemicals. (n.d.).
  • Fluorochem. (2024).
  • Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115.
  • European Commission. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
  • AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes?
  • IChemE. (n.d.).
  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic letters, 13(13), 3542–3545.
  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach.
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid.
  • Sigma-Aldrich. (2021).
  • Viplavaprasad, U., et al. (2011). Selective acetylation of aromatic heterocyclic compounds. Sci. Revs. Chem. Commun., 1(1), 58-62.
  • Sigma-Aldrich. (n.d.).
  • Stawinski, J., et al. (2023).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • MDPI. (2017).
  • MDPI. (2006).
  • Chang, et al. (n.d.). Thermal Properties and Gas Decomposition Products of Hafnium(IV)
  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • Semantic Scholar. (n.d.).
  • Union College. (n.d.).
  • MilliporeSigma. (n.d.). 2-Acetyl-5-bromo-2H-indazole.
  • ResearchGate. (n.d.). Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions.
  • Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • International Journal of Creative Research Thoughts. (2020).
  • MDPI. (2016).
  • Journal of the Chemical Society, Perkin Transactions 1. (1983).
  • Green Chemistry (RSC Publishing). (n.d.).
  • Benchchem. (2025). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • Asian Journal of Research in Chemistry. (2025).
  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Semantic Scholar. (2020).

Sources

Troubleshooting

resolving mixed isomer formation in indazole synthesis

Current Status: Operational Topic: Resolving Mixed Isomer Formation ( - vs. -Indazoles) Ticket ID: IND-ISO-001 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Mixed Isomer Formation (


- vs. 

-Indazoles) Ticket ID: IND-ISO-001 Lead Scientist: Dr. [Your Name]

Diagnostic Triage: The Isomerism Challenge

Welcome to the Indazole Synthesis Support Hub. The formation of mixed isomers (N1-alkyl vs. N2-alkyl) is the single most common failure mode in indazole functionalization. This occurs due to annular tautomerism , where the indazole core exists in equilibrium between the thermodynamically stable benzenoid form (


) and the less stable quinonoid form (

).[1]

Before proceeding, use the following decision matrix to select the correct troubleshooting module for your specific situation.

IndazoleDecisionTree Figure 1: Decision Matrix for Indazole Synthesis Strategy Start START: What is your starting material? UnsubIndazole Unsubstituted Indazole Core (Direct Alkylation) Start->UnsubIndazole Precursors Acyclic Precursors (De Novo Synthesis) Start->Precursors Target What is your Target Isomer? UnsubIndazole->Target Action3 GO TO MODULE 3: Regioselective Cyclization (Cadogan/Hydrazine) Precursors->Action3 N1_Target Target: N1-Alkyl (Benzenoid) (Thermodynamic) Target->N1_Target N2_Target Target: N2-Alkyl (Quinonoid) (Kinetic/Directed) Target->N2_Target Action1 GO TO MODULE 1: Thermodynamic Control (NaH/THF) N1_Target->Action1 Action2 GO TO MODULE 2: Steric/Electronic Steering (Mitsunobu/SEAr) N2_Target->Action2

Module 1: Troubleshooting Direct Alkylation (N1 vs. N2)

User Issue: "I performed a standard alkylation (K₂CO₃/DMF) and obtained a 60:40 mixture of N1:N2 isomers."

The Root Cause: The Curtin-Hammett Scenario

In basic media, the indazole is deprotonated to form a resonance-stabilized anion. While the N1-H tautomer is thermodynamically favored by ~4.5 kcal/mol due to its benzenoid aromaticity [1], the anion can react at either nitrogen.

  • N1 Attack: Restores the benzenoid system (Thermodynamic Product).

  • N2 Attack: Creates a quinonoid system (Kinetic Product, often favored by proximity or chelation).

Protocol A: Maximizing N1 Selectivity (The "NaH/THF" System)

To force N1 selectivity (>95%), you must rely on thermodynamic control and specific cation coordination effects.[2]

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion)[2]

  • Solvent: Anhydrous THF (Avoid polar aprotic solvents like DMF if selectivity is key).

  • Additive: None usually required, but 15-crown-5 can disrupt N2-coordination if selectivity drops.

Step-by-Step Protocol:

  • Preparation: Dissolve the

    
    -indazole substrate (1.0 equiv) in anhydrous THF (0.1 M) under Argon/Nitrogen. Cool to 0 °C.
    
  • Deprotonation: Add NaH (1.2 equiv) portion-wise.[2]

    • Critical Checkpoint: Allow stirring for 30–60 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Thermodynamic Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Why? Short reaction times favor the kinetic N2 product. Long reaction times allow the reversible alkylation (if using specific leaving groups) or thermodynamic settling to the N1 form.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc.

Why this works: In THF, the Na⁺ cation coordinates tightly with N2 and the C3-substituent (if present), sterically shielding the N2 site and directing the electrophile to N1 [2].

Protocol B: Forcing N2 Selectivity (The "Hard" Route)

Direct alkylation favoring N2 is difficult. However, using Meerwein salts or Mitsunobu conditions can shift the ratio.

  • Mitsunobu Strategy:

    • Reagents:

      
      -Indazole, Alcohol (R-OH), PPh₃, DIAD.
      
    • Solvent: THF or Toluene.

    • Outcome: Often favors N2 (ratios up to 1:2.[3]5) because the steric bulk of the betaine intermediate makes the less sterically hindered N2 lone pair more accessible during the initial attack [3].

Module 2: De Novo Synthesis (Guaranteed Selectivity)

User Issue: "Direct alkylation is failing. I need a pure isomer without separation."

If alkylation yields inseparable mixtures, switch to Cyclization .

Protocol C: The Cadogan Cyclization (N2-Selective)

This is the gold standard for generating 2-substituted indazoles from ortho-nitrobenzaldehydes.

Mechanism: Reductive cyclization of o-nitrobenzylidene amines using tri-n-butylphosphine (


).

Step-by-Step Protocol:

  • Condensation: Mix o-nitrobenzaldehyde (1.0 equiv) and the primary amine (

    
    , 1.1 equiv) in isopropanol.
    
  • Imine Formation: Heat to 80 °C for 2 hours (monitor consumption of aldehyde).

  • Cyclization: Add

    
     (2.5 equiv) directly to the reaction mixture.
    
  • Reflux: Heat at reflux for 4–12 hours.

  • Purification: The product is exclusively the N2-alkyl indazole.

Why this works: The reaction proceeds via a nitrene intermediate that inserts into the imine nitrogen. Since the R-group is already attached to the nitrogen before the ring closes, isomer scrambling is impossible [4].

Module 3: Separation & Analysis (The "Cleanup")

User Issue: "I have the mixture. How do I identify and separate them?"

Chromatography Guide (Polarity Rules)

Indazole isomers have distinct polarity profiles due to their electronic structure.

FeatureN1-Alkyl Indazole N2-Alkyl Indazole
Structure Benzenoid (Stable)Quinonoid (Less Stable)
Dipole Moment Lower (~1.5 D)Higher (~3.4 D)
TLC Behavior Higher Rf (Moves faster)Lower Rf (Moves slower)
Elution Order Elutes First Elutes Second
Recommended Mobile Phase Hexane/EtOAc (Start 9:1)Hexane/EtOAc (Gradient to 6:4)

Note: N2-isomers are significantly more polar due to the charge separation inherent in the quinonoid resonance form.

NMR Diagnostic (The "HMBC Check")

Proton NMR (


) alone can be ambiguous. You must  use 2D HMBC (Heteronuclear Multiple Bond Correlation) for definitive assignment.
  • N1-Isomer: The

    
     protons will show a correlation to the C7a  (bridgehead carbon) and C3 .[4]
    
  • N2-Isomer: The

    
     protons will show a correlation ONLY to C3 . There is no 3-bond coupling path to the benzene ring carbons (C7a/C4) that is strong enough to appear consistently [5].
    

FAQ: Frequently Asked Questions

Q: Does the substituent at C3 affect the ratio? A: Yes, drastically. Bulky groups (e.g., tert-butyl) at C3 sterically hinder the N2 position, pushing selectivity almost exclusively to N1 (>99%). Conversely, electron-withdrawing groups at C7 (e.g.,


) can sometimes favor N2 alkylation via electronic repulsion at N1.

Q: Can I convert N2 isomers back to N1? A: Generally, no, once the alkyl group is attached. However, if you use a removable protecting group (like THP or Acetyl), the thermodynamic equilibrium favors N1. You can heat an N2-acetyl indazole, and it will often rearrange to the N1-acetyl form (O→N or N→N migration) before hydrolysis.

Q: Why did my reaction turn black with NaH? A: Indazole anions are electron-rich. If your solvent (THF) was not dry or contained stabilizers, or if the temperature was too high during NaH addition, oxidative degradation can occur. Always keep the deprotonation step at 0 °C.

References

  • Tautomeric Stability: Claramunt, R. M., et al. "The tautomerism of indazoles." Advances in Heterocyclic Chemistry, 1999.

  • N1 Selectivity (NaH/THF): Alam, R., & Keating, J. J.[2][3] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021.

  • Mitsunobu Selectivity: Cheung, M., et al. "Regioselective synthesis of 2-alkyl-2H-indazoles." Tetrahedron Letters, 2005.

  • Cadogan Cyclization: Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[5] Organic Letters, 2014.[5][6]

  • NMR Assignment: Crouch, R. C., et al. "Regioselective synthesis and NMR assignment of N-alkylated indazoles." Magnetic Resonance in Chemistry, 2003.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1H-indazole vs 2H-indazole derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2] Executive Summary The indazole scaffold is a privileged structure in oncology and inflammation...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

The indazole scaffold is a privileged structure in oncology and inflammation therapeutics, serving as a bioisostere for indole or purine systems. However, its annular tautomerism presents a critical challenge: the thermodynamic preference for the 1H-isomer often conflicts with the biological necessity of the 2H-isomer (a key pharmacophore in drugs like Pazopanib ).

This guide provides a definitive technical comparison of 1H- and 2H-indazole derivatives, detailing their physicochemical divergences, regioselective synthetic protocols, and characterization standards.[1]

Part 1: Physicochemical & Thermodynamic Profile

The fundamental difference between the isomers lies in their aromaticity and basicity. The 1H-indazole maintains a fully benzenoid structure, conferring thermodynamic stability.[3] The 2H-indazole adopts a quinonoid-like resonance contribution, increasing its ground-state energy but significantly altering its electronic distribution and binding capabilities.[2]

Table 1: Comparative Physicochemical Properties
Property1H-Indazole Derivatives2H-Indazole DerivativesClinical Relevance
Thermodynamic Stability High (Dominant tautomer)Lower (+2.3 to 4.5 kcal/mol)1H is the default product of non-selective alkylation.[2]
Basicity (pKa of Conj. Acid) Weaker Base (~0.4 - 1.[2]2)Stronger Base (~2.0 - 3.[2]0)2H-indazoles are more easily protonated at physiological pH.
Dipole Moment Low (~1.5 - 1.8 D)High (~3.4 - 3.8 D)2H isomers have higher polarity, affecting solubility and permeability.[1][2]
Electronic Character Benzenoid (Electron-rich C3)Quinonoid character2H isomers often mimic purine binding modes in kinase pockets.[2]
Melting Point Trend Generally HigherGenerally Lower2H isomers often show lower lattice energy due to dipole alignment.[2]
Tautomeric Equilibrium & Protonation

The following diagram illustrates the energy landscape and protonation sites. Note that while 1H is stable, the 2H form can be locked via N-substitution.

IndazoleTautomerism cluster_0 Thermodynamic Product cluster_1 Kinetic/Bioactive Product H1 1H-Indazole (Benzenoid) Stable H2 2H-Indazole (Quinonoid) +3.4 kcal/mol H1->H2 Tautomerization (Fast) Cation Indazolium Cation (Protonated at N2) H1->Cation H+ (pKa ~1.2) H2->Cation H+ (pKa ~2.5)

Figure 1: Tautomeric equilibrium favoring the 1H-form and the convergence to a common cation upon protonation.[1]

Part 2: Synthetic Strategies & Regioselectivity[2]

Controlling the site of alkylation (N1 vs. N2) is the primary synthetic bottleneck.

  • N1-Alkylation: Driven by thermodynamic control .[2] Under basic conditions allowing equilibration, the system settles into the stable 1H-alkylated product.

  • N2-Alkylation: Driven by kinetic control or chelation effects .[2] Requires specific electrophiles (e.g., Meerwein salts, trichloroacetimidates) or acid catalysis to protonate N2, making N1 the nucleophile? No—actually, under neutral/acidic conditions, the N2 lone pair is often more nucleophilic, or the reaction proceeds via an SN1-like mechanism where the transition state dipole favors N2.

Protocol A: N1-Selective Alkylation (General Standard)

Mechanism: Thermodynamic equilibration via anion.[2]

  • Reagents: Sodium Hydride (NaH, 1.2 eq), Alkyl Halide (1.1 eq).

  • Solvent: THF or DMF (0 °C to RT).

  • Procedure: Deprotonate 1H-indazole to form the anion. Add electrophile. If a mixture forms, heating often isomerizes the kinetic N2 product to the thermodynamic N1 product via an intermolecular transfer mechanism.

  • Result: Typically >90% N1-isomer.[2]

Protocol B: N2-Selective Synthesis (Case Study: Pazopanib Intermediate)

Direct alkylation of 1H-indazoles to get 2H-isomers is difficult.[2] The industrial synthesis of the Pazopanib intermediate utilizes acid-catalyzed methylation with trimethyl orthoformate (TMOF), leveraging the higher basicity of the N2 position in the transition state.

Experimental Protocol: Synthesis of N,2,3-Trimethyl-2H-indazol-6-amine Reference: Adapted from industrial routes (e.g., WO2021162647, Preprints 2024).[1][2]

  • Starting Material: N,3-dimethyl-1H-indazol-6-amine (1.0 eq).

  • Reagents: Trimethyl orthoformate (TMOF, 4.0 eq), H₂SO₄ (conc., 0.7 eq).

  • Solvent: Toluene/DMF mixture (10:1).

  • Step-by-Step:

    • Charge Toluene, DMF, and TMOF into a reactor.[1][4][5]

    • Add H₂SO₄ dropwise at 5 °C (Exothermic).

    • Add the indazole starting material.[6][7]

    • Heat to 60 °C for 5 hours.

    • Workup: Concentrate solvent, neutralize with NaHCO₃, extract with Ethyl Acetate.[1]

  • Outcome: High selectivity for the N2-methyl product (Pazopanib intermediate) over the N1-isomer.[2]

    • Why this works: TMOF acts as a "hard" methylating agent activated by acid.[2] The reaction likely proceeds via a methyloxonium species. The transition state leading to the N2-isomer is favored under these acidic/kinetic conditions.

SynthesisPathways cluster_N1 Pathway A: N1-Selective (Thermodynamic) cluster_N2 Pathway B: N2-Selective (Kinetic/Acid) Start 1H-Indazole Precursor Step1A Base (NaH/K2CO3) Forms Anion Start->Step1A Step1B Acid Catalysis (H2SO4) or Meerwein Salt Start->Step1B Step2A Alkyl Halide (RX) RT to Heat Step1A->Step2A Prod1 1-Alkyl-1H-Indazole (Axitinib-like core) Step2A->Prod1 Step2B Hard Electrophile (TMOF / Me3OBF4) Step1B->Step2B Prod2 2-Alkyl-2H-Indazole (Pazopanib core) Step2B->Prod2

Figure 2: Divergent synthetic pathways for accessing regioisomeric indazole cores.

Part 3: Characterization & Distinction[6][8]

Distinguishing N1 vs. N2 isomers is critical. Misassignment is common in early literature.[2]

1. NMR Spectroscopy (The Gold Standard)
  • 1H NMR (Proton):

    • N-Methyl Shift: N2-CH₃ typically appears downfield (4.1–4.2 ppm) compared to N1-CH₃ (4.0 ppm), though this varies with substituents.[1][2]

    • C3-H Signal: In N2-substituted indazoles, the C3-H proton is often shielded (upfield shift) compared to the N1-isomer.[2]

    • C7-H Signal: In N2-isomers, the C7-H is deshielded (shifted downfield) due to the proximity of the lone pair on N1 (anisotropic effect).[2]

  • NOE (Nuclear Overhauser Effect):

    • N1-Alkyl: Shows NOE correlation with H7 (the benzene ring proton).[2]

    • N2-Alkyl: Shows NOE correlation with H3 (the pyrazole ring proton).[2] This is the definitive test.

2. UV/Vis Spectroscopy[8]
  • N1-isomers: Typically show absorption maxima at shorter wavelengths (higher energy) similar to naphthalene/quinoline.[2]

  • N2-isomers: Often display a bathochromic shift (red shift) and distinct fine structure due to the quinonoid conjugation.[2]

Part 4: Biological Performance & Case Studies

The choice of isomer dictates the vector of hydrogen bond donors/acceptors presented to the target protein.

Case Study 1: Axitinib (1H-Indazole)[1][2][9][10]
  • Structure: 6-substituted-1H-indazole.[2][4][5][6][7][9][10][11]

  • Role: The unsubstituted N1-H acts as a hydrogen bond donor , while N2 acts as an acceptor .

  • Binding Mode: In the VEGFR kinase domain, the indazole core mimics the adenine ring of ATP.[5] The N1-H and N2 form a "hinge binder" motif essential for potency.

  • Implication: N-alkylation of Axitinib would abolish its primary binding interaction.[2]

Case Study 2: Pazopanib (2H-Indazole)[1][2][5]
  • Structure: 2-methyl-2H-indazole.[2]

  • Role: The N2 is methylated, locking the tautomer.

  • Binding Mode: The 2H-indazole scaffold serves as a hydrophobic core that orients the molecule within the VEGFR/PDGFR pocket. The N2-methyl group fills a specific hydrophobic sub-pocket, improving selectivity and potency compared to the N1-isomer or unsubstituted form.

  • Implication: The 2H-geometry is strictly required for the specific "Type II" kinase inhibitor conformation it adopts.

Comparative Efficacy Table
DrugScaffoldTargetKey Structural Feature
Axitinib 1H-IndazoleVEGFR1-3Hinge binding via N1-H (Donor) & N2 (Acceptor).[2]
Pazopanib 2H-IndazoleVEGFR/PDGFRHydrophobic fit via N2-Me; N1 is not a donor.[2]
Granisetron 1H-Indazole5-HT3 ReceptorN1-Me substituted (Note: often drawn as 1-Me-indazole).[2]
Lonidamine 1H-IndazoleHexokinaseN1-substituted carboxylic acid derivative.[2]
References
  • Thermodynamic Stability of Indazoles Catalán, J. et al.[2] "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." J. Am. Chem. Soc., 1994. Link[1]

  • Regioselective Synthesis of Pazopanib Intermediate Zhang, Y. et al.[2] "An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib."[1][2][4][5][12] Preprints, 2024.[1][5][13] Link

  • NMR Differentiation of Isomers Claramunt, R. M. et al.[14] "The Annular Tautomerism of Indazoles." Heterocycles, 1985.[1]

  • Biological Relevance of Indazole Scaffolds Gaikwad, D. D. et al.[2] "Indazole: A Privileged Scaffold in Drug Discovery."[2] Eur. J. Med. Chem., 2015.[1] Link[1]

  • Axitinib Structure and Binding Hu-Lowe, D. D. et al.[2] "Preclinical Pharmacology of Axitinib (AG-013736)."[2] Clin. Cancer Res., 2008. Link

Sources

Comparative

A Comparative Guide to the Mechanisms of Action: Pazopanib vs. Novel Indazole Analogs

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. Pazopanib, a well-established multi-targeted tyrosine kinase inhibitor (TKI...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. Pazopanib, a well-established multi-targeted tyrosine kinase inhibitor (TKI), exemplifies the clinical success of this chemical motif. This guide provides an in-depth analysis of the established mechanism of action of pazopanib. In contrast, for novel research compounds like 2-acetyl-5-bromo-7-methyl-2H-indazole, specific mechanistic data is not yet available in public literature.

Therefore, this document serves a dual purpose. First, it provides a comprehensive reference for the molecular action of pazopanib. Second, it outlines a rigorous, field-proven experimental framework that researchers can employ to elucidate the mechanism of action for investigational indazole derivatives, thereby enabling a future direct comparison.

Part 1: The Clinical Benchmark - Pazopanib's Mechanism of Action

Pazopanib is an orally administered, second-generation multi-targeted TKI approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2][3][4][5] Its therapeutic effect is primarily derived from its potent inhibition of angiogenesis—the formation of new blood vessels that are critical for tumor growth and metastasis.[1][6][7]

Molecular Targets and Pathway Inhibition

Pazopanib exerts its anti-angiogenic and anti-tumor effects by binding to the ATP-binding pocket of multiple receptor tyrosine kinases, thereby blocking their phosphorylation and downstream signaling.[7][8] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs is central to pazopanib's mechanism. By blocking these receptors on endothelial cells, it disrupts the VEGF signaling pathway, which is a critical driver of angiogenesis.[2][6][9][10]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFRs are involved in cell growth, proliferation, and angiogenesis.[2][6][9] By inhibiting these receptors, pazopanib further cripples the tumor's ability to develop a supportive microenvironment.

  • Stem Cell Factor Receptor (c-KIT): This receptor is a key driver in certain cancers, such as gastrointestinal stromal tumors (GIST).[2][6][10][11] Pazopanib's activity against c-KIT contributes to its broader anti-cancer profile.

Inhibition of these primary targets blocks downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are fundamental to cell proliferation, survival, and angiogenesis.[2]

pazopanib_pathway cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT Activates PDGFR PDGFR PDGFR->RAS_RAF Activates PDGFR->PI3K_AKT Activates cKIT c-KIT cKIT->RAS_RAF Activates cKIT->PI3K_AKT Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKIT Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis moa_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Mechanism Validation start Novel Compound: 2-acetyl-5-bromo-7-methyl-2H-indazole pheno_screen Phenotypic Screening (e.g., MTT/CellTiter-Glo Assay) start->pheno_screen Evaluate Cytotoxicity cell_panel Panel of Cancer Cell Lines pheno_screen->cell_panel target_id Target Deconvolution (e.g., Kinome Scan, Thermal Shift Assay) pheno_screen->target_id If Active, Identify Target(s) biochem Biochemical Assays (IC50, Mode of Inhibition) target_id->biochem Validate Target Engagement cellular Cellular Assays (Western Blot, CETSA) biochem->cellular end Elucidated Mechanism of Action biochem->end pheno_validate Functional Assays (Angiogenesis, Apoptosis) cellular->pheno_validate cellular->end pheno_validate->end

Caption: A systematic workflow for elucidating a compound's mechanism of action.
Detailed Experimental Protocols

1. Cell Viability and Cytotoxicity Screening

  • Objective: To determine if the compound has anti-proliferative effects on cancer cells and to establish a dose-response curve.

  • Protocol (MTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., a panel including RCC, STS, and other cancer types) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 2-acetyl-5-bromo-7-methyl-2H-indazole (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., pazopanib).

    • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

  • Rationale: This initial screen is a cost-effective method to confirm biological activity and identify sensitive cell lines, guiding further investigation.

2. Target Identification: Kinase Profiling

  • Objective: To identify which of the ~500 human kinases, if any, the compound binds to.

  • Protocol (Competitive Binding Assay, e.g., KINOMEscan™):

    • Compound Submission: Submit the compound to a specialized service provider.

    • Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases. The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

    • Data Acquisition: Kinase binding is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.

    • Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding. Hits are defined as binding events below a certain threshold (e.g., <35% of control).

  • Rationale: This unbiased, high-throughput approach can rapidly identify potential molecular targets from a vast pool of possibilities, providing a crucial lead for mechanistic validation. [12]It helps determine if the compound is a highly selective inhibitor or a multi-targeted agent like pazopanib.

3. Mechanistic Validation: In Vitro Kinase Activity Assay

  • Objective: To confirm that the compound inhibits the enzymatic activity of the kinases identified in the profiling screen and to determine its potency (IC50).

  • Protocol (ADP-Glo™ Kinase Assay):

    • Kinase Reaction: In a 96-well plate, combine the purified recombinant kinase (e.g., VEGFR-2), its specific substrate peptide, and ATP. Add serial dilutions of the test compound.

    • Incubation: Allow the kinase reaction to proceed at room temperature for a set time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin. The enzyme Ultra-Glo™ Luciferase uses the newly synthesized ADP to produce light.

    • Data Acquisition: Measure the luminescence signal with a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

    • Analysis: Plot the luminescence signal against the compound concentration. The resulting curve is used to calculate the IC50 value.

  • Rationale: This assay directly measures the functional consequence (enzymatic inhibition) of the compound binding to its target, validating the results from the binding assay and providing a quantitative measure of potency for comparison with other inhibitors. [13] 4. Cellular Target Engagement and Downstream Signaling

  • Objective: To confirm that the compound engages its target inside living cells and inhibits the intended signaling pathway.

  • Protocol (Western Blot for Phospho-Kinase):

    • Cell Treatment: Treat a sensitive cell line (e.g., HUVECs for VEGFR-2) with various concentrations of the compound for a defined period (e.g., 2-4 hours).

    • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 10 minutes) to activate the target kinase.

    • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2). Subsequently, strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensity. A potent inhibitor will show a dose-dependent decrease in the phosphorylated kinase signal relative to the total kinase signal.

  • Rationale: This experiment provides definitive evidence that the drug is active within the complex cellular environment, reaches its intended target, and produces the expected biochemical effect—the inhibition of target phosphorylation. It bridges the gap between in vitro activity and cellular function.

Conclusion

Pazopanib is a well-characterized multi-targeted tyrosine kinase inhibitor whose clinical efficacy is rooted in its potent blockade of key pro-angiogenic pathways. For a novel compound like 2-acetyl-5-bromo-7-methyl-2H-indazole, a direct mechanistic comparison is not yet possible due to the absence of published data. However, the indazole scaffold it shares with pazopanib marks it as a compound of interest.

The experimental framework outlined in this guide provides a robust and logical pathway for researchers to thoroughly characterize the compound's biological activity. By progressing from broad phenotypic screening to specific target identification and finally to detailed biochemical and cellular validation, the precise mechanism of action can be elucidated. Only through the generation of such empirical data can a scientifically rigorous comparison to established drugs like pazopanib be made, paving the way for the potential development of new therapeutic agents.

References

  • Pazopanib - Wikipedia. [Link]

  • Pazopanib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. [Link]

  • Pazopanib | GIST Support International. [Link]

  • PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC - NIH. [Link]

  • FDA Approves New Formulation of Pazopanib Tablets in RCC, Sarcoma | CancerNetwork. [Link]

  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. [Link]

  • Pazopanib Receives FDA Approval for Treatment of Soft Tissue Sarcoma | OncLive. [Link]

  • pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pazopanib (Votrient) | Cancer research UK. [Link]

  • pazopanib | Cancer Care Ontario. [Link]

  • FDA approves Votrient® for treatment of patients with certain types of advanced soft tissue sarcoma | GSK. [Link]

  • Pazopanib – Knowledge and References - Taylor & Francis. [Link]

  • Pazopanib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. [Link]

  • (PDF) Synthesis and biological evaluation of new indazole derivatives - Academia.edu. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

Sources

Validation

A Researcher's Guide to Differentiating Indazole Isomers with Spectroscopic Techniques

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. However, the facile tautomerism between 1H- and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. However, the facile tautomerism between 1H- and 2H-indazole presents a critical challenge for unambiguous structural assignment. The precise location of the substituent on the nitrogen atom dictates the molecule's three-dimensional shape, hydrogen bonding capability, and ultimately, its biological activity. This guide provides an in-depth comparison of the spectroscopic signatures of 1H- and 2H-indazole isomers, offering field-proven insights and detailed experimental protocols to empower researchers in their structural elucidation endeavors.

The Fundamental Challenge: 1H- vs. 2H-Indazole Tautomerism

Indazole can exist in two primary tautomeric forms: the 1H- and 2H-isomers. The 1H-tautomer is generally the more stable form.[1][2] The equilibrium between these forms can be influenced by substitution, solvent, and solid-state packing forces. For medicinal chemists, confirming which isomer has been synthesized is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR) and ensuring the intellectual property of a new chemical entity.

Below is a representation of the two primary indazole tautomers.

Caption: The tautomeric forms of Indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is the most definitive and widely used technique for distinguishing between 1H- and 2H-indazole isomers.[2] The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic distribution within the heterocyclic ring, providing a unique fingerprint for each isomer.[3][4][5]

¹H NMR: A Tale of Two Protons

The most telling differences in the ¹H NMR spectra of 1H- and 2H-indazoles lie in the chemical shifts of the protons on the pyrazole ring and the presence or absence of an N-H proton.

  • The N-H Proton: In 1H-indazoles, the N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), the exact position of which is dependent on solvent and concentration.[6] This signal is absent in N-substituted 2H-indazoles.

  • The C3-H Proton: The proton at the C3 position is a key diagnostic marker. In 1H-indazoles, this proton is typically observed as a singlet around 8.10 ppm (in CDCl₃).[7] In 2H-indazoles, the proton at C3 tends to be shifted slightly downfield.[8]

Table 1: Comparative ¹H NMR Data for Indazole Isomers

Proton1H-Indazole (CDCl₃) δ (ppm)2-Aryl-2H-indazole (CDCl₃) δ (ppm)Key Differentiating Feature
N-H ~12-13 (broad singlet)[6]AbsentPresence is definitive for 1H-indazole
H3 ~8.10 (singlet)[7]~8.35 (singlet)[8]H3 is generally more deshielded in the 2H-isomer
H7 ~7.77 (doublet)[7]~7.79 (multiplet)[8]
¹³C NMR: Unambiguous Carbon Fingerprints

¹³C NMR spectroscopy provides further confirmation of the isomeric form, with the carbon atoms of the pyrazole ring showing the most significant differences in chemical shifts.[2][9]

Table 2: Comparative ¹³C NMR Data for Indazole Isomers

Carbon1H-Indazole (CDCl₃) δ (ppm)2-Aryl-2H-indazole (CDCl₃) δ (ppm)Key Differentiating Feature
C3 ~134.8~122.9C3 is significantly more deshielded in the 1H-isomer
C7a ~140.0~150.0C7a (the bridgehead carbon) is more deshielded in the 2H-isomer

Data for 1H-Indazole from reference[7]. Data for 2-Aryl-2H-indazole from reference[8].

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[7][11][12]

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: Use a 90-degree pulse width, a 2-5 second relaxation delay, and acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Compare the chemical shifts of the diagnostic protons and carbons to literature values or known standards to assign the isomeric structure.

Sources

Comparative

2-Acetyl-5-Bromo-7-Methyl-2H-Indazole: Synthetic Utility vs. In Vivo Efficacy

The following guide provides a technical comparison of the synthetic intermediate 2-acetyl-5-bromo-7-methyl-2H-indazole versus its biologically active derivatives (specifically CGRP receptor antagonists). Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the synthetic intermediate 2-acetyl-5-bromo-7-methyl-2H-indazole versus its biologically active derivatives (specifically CGRP receptor antagonists).

Executive Summary

2-Acetyl-5-bromo-7-methyl-2H-indazole (CAS: 1195623-05-2) is a specialized heterocyclic building block, primarily utilized as a protected scaffold in the synthesis of high-affinity CGRP (Calcitonin Gene-Related Peptide) receptor antagonists (e.g., Zavegepant, Rimegepant precursors).

While the compound itself is not a clinical drug candidate due to the lability of the N-acetyl group, it serves as a critical "in vitro" tool for generating structure-activity relationship (SAR) libraries. This guide compares its chemical efficacy (as a reagent) against the biological efficacy of the final active pharmaceutical ingredients (APIs) derived from it.

Compound Profile & Mechanism
Feature2-Acetyl-5-bromo-7-methyl-2H-indazole Derived CGRP Antagonist (e.g., Zavegepant)
Role Synthetic Intermediate / Protected ScaffoldActive Pharmaceutical Ingredient (API)
Primary Target Palladium Catalysts (Cross-Coupling)CGRP Receptor (CLR/RAMP1 Complex)
Mechanism Electrophilic partner in Suzuki/Buchwald couplingAllosteric inhibition of CGRP binding
Stability Labile (Acetyl group hydrolyzes in vivo)Metabolically stabilized for in vivo use
The "Acetyl" Functionality

The N-acetyl group at the 2-position serves two specific in vitro purposes:

  • Regioselectivity: It directs electrophilic substitution or metal-catalyzed cross-coupling to the 5-position by sterically and electronically modifying the indazole core.

  • Solubility: It increases solubility in organic solvents (DCM, THF) compared to the polar parent 5-bromo-7-methylindazole, facilitating high-concentration chemical reactions.

In Vitro Profile: Chemical vs. Biological
A. Chemical Efficacy (The Intermediate)

In synthetic organic chemistry, "efficacy" is measured by yield and selectivity. This compound excels as a coupling partner.

  • Reaction Type: Palladium-catalyzed Suzuki-Miyaura coupling.

  • Performance: The 5-bromo position is highly activated for oxidative addition by Pd(0).

  • Yields: Typically >90% conversion in aryl-aryl coupling reactions, superior to unprotected indazoles which can poison catalysts via free N-H coordination.

B. Biological Efficacy (The Intermediate vs. Active Drug)

Direct biological testing of the 2-acetyl intermediate often yields misleading results due to hydrolysis.

  • Target: CGRP Receptor (Human CLR/RAMP1).

  • Assay: Radioligand Binding (

    
    I-CGRP) or cAMP Functional Assay.
    
CompoundIC50 / Ki (Binding Affinity)Functional Potency (cAMP)Notes
2-Acetyl-5-bromo-7-methyl-2H-indazole > 10,000 nM (Inactive)InactiveAcetyl group prevents critical H-bond interactions in the binding pocket.
5-Bromo-7-methylindazole (Parent)~5,000 nM (Weak)Weak / InactiveLacks the "right-hand" side pharmacophore required for high affinity.
Optimized CGRP Antagonist (Derived)0.02 - 1.0 nM EC50 < 1 nM Full occupancy of the CGRP binding cleft; blocks neurogenic vasodilation.

Critical Insight: The 2-acetyl intermediate acts as a "mask." It must be removed (deprotected) and substituted with a complex amine or urea tail to achieve biological potency.

In Vivo Profile: Pharmacokinetics & Efficacy
Why the Intermediate is NOT used In Vivo
  • Metabolic Instability: Plasma esterases rapidly cleave the N-acetyl group, reverting the molecule to the parent 5-bromo-7-methylindazole.

  • Toxicity Potential: The free bromo-indazole can be non-specifically reactive or metabolically activated to toxic quinone-imine intermediates if not properly substituted.

Efficacy of the Derived Drug (The Goal)

Once the 5-bromo group is converted to a functional pharmacophore (e.g., a piperidinyl-urea), the in vivo profile transforms:

  • Model: Marmoset Facial Blood Flow (Migraine Model).

  • Dose: 0.03 mg/kg (s.c. or i.v.).

  • Result: >50% inhibition of CGRP-induced vasodilation.

  • Duration: Sustained effect >4 hours (unlike the rapidly cleared intermediate).

Visualization: Synthesis to Efficacy Pathway

The following diagram illustrates how the chemically active intermediate is transformed into the biologically active drug.

G Intermediate 2-Acetyl-5-bromo- 7-methyl-2H-indazole (Synthetic Scaffold) Reaction Pd-Catalyzed Coupling + Deprotection Intermediate->Reaction Chemical Input NoEffect In Vitro: Inactive In Vivo: Unstable Intermediate->NoEffect Direct Testing ActiveDrug CGRP Receptor Antagonist (e.g., Zavegepant deriv.) Reaction->ActiveDrug Functionalization HighEffect In Vitro: Ki < 1nM In Vivo: Blocks Vasodilation ActiveDrug->HighEffect Therapeutic Use

Caption: Transformation of the synthetic scaffold (Yellow) into the active therapeutic (Green), contrasting their biological profiles.

Experimental Protocols
Protocol A: Chemical Efficacy (Suzuki Coupling)

Validates the utility of the intermediate.

  • Reagents: Mix 2-acetyl-5-bromo-7-methyl-2H-indazole (1.0 eq), Aryl-Boronic Acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 90°C for 4 hours under

    
    .
    
  • Workup: The basic conditions (

    
    ) often spontaneously remove the N-acetyl group in situ after coupling, yielding the desired 5-aryl-7-methylindazole .
    
  • Success Metric: >90% conversion to product (monitored by LCMS).

Protocol B: Biological Efficacy (cAMP Functional Assay)

Validates the derived drug (Reference Standard).

  • Cell Line: SK-N-MC cells (endogenously expressing human CGRP receptors).

  • Preparation: Resuspend cells in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

  • Treatment: Incubate cells with varying concentrations of the Derived Drug (0.01 nM – 10 µM) for 30 mins.

  • Challenge: Add

    
    -CGRP (1 nM) to stimulate cAMP production.
    
  • Detection: Lyse cells and quantify cAMP using TR-FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References
  • Bristol-Myers Squibb Company. (2005).[1] Heterocyclic anti-migraine agents.[1] WO Patent 2005056550A2. Link

  • Dubowchik, G. M., et al. (2004).[1] Exploring the structure-activity relationships of CGRP antagonists.Bioorganic & Medicinal Chemistry Letters, 14(10), 2559-2562. Link

  • Chaturvedula, P. V., et al. (2006).[1] Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-927711): A highly potent, orally bioavailable CGRP antagonist.Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary: 5-Bromo-7-methylindazole.[2][1][3][4][5][6][7][8] National Library of Medicine. Link

Sources

Validation

A Senior Application Scientist's Guide to the Synthetic Efficiency of Indazole Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant pharmacological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents. The efficient and versatile synthesis of indazole derivatives is, therefore, a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to indazoles, blending classical methods with modern, high-efficiency protocols. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route to empower you in selecting the optimal synthetic strategy for your research endeavors.

Classical Approaches: The Foundation of Indazole Synthesis

The traditional methods for constructing the indazole ring, while sometimes requiring stringent conditions, are well-established and often utilize readily available starting materials.[1] These routes have been the workhorses of indazole synthesis for over a century and continue to be valuable tools in the synthetic chemist's arsenal.

The Jacobson Indazole Synthesis

First reported in 1893, the Jacobson synthesis is a venerable method for preparing 1H-indazoles.[2][3] The reaction typically involves the diazotization of an N-acylated o-toluidine derivative, which then undergoes an intramolecular cyclization.[2]

Mechanism: The core of the Jacobson synthesis lies in the formation of a diazonium salt from the N-acyl-o-toluidine precursor. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deprotonation.[2]

Jacobson_Mechanism N-Acyl-o-toluidine N-Acyl-o-toluidine Diazonium Salt Diazonium Salt N-Acyl-o-toluidine->Diazonium Salt Diazotization (NaNO₂, H⁺) 1H-Indazole 1H-Indazole Diazonium Salt->1H-Indazole Intramolecular Cyclization

Caption: Mechanism of the Jacobson Indazole Synthesis.

Synthetic Efficiency: The yields of the Jacobson synthesis are generally moderate to good, but can be influenced by the substituents on the aromatic ring.[2] The reaction is often carried out at low temperatures (0-5 °C) due to the instability of the diazonium salt intermediate.[2]

Table 1: Performance Data for the Jacobson Indazole Synthesis

Starting MaterialReagentsConditionsProductYield (%)Reference
N-Acetyl-o-toluidineNaNO₂, HCl, H₂O0-5 °C1H-Indazole36-47[4]
N-Acetyl-4-chloro-o-toluidineNaNO₂, H₂SO₄, H₂O0 °C6-Chloro-1H-indazole65[2]
N-Acetyl-4-nitro-o-toluidineNaNO₂, H₂SO₄, H₂O0 °C6-Nitro-1H-indazole70[2]

Advantages:

  • Utilizes readily available and inexpensive starting materials.[1]

  • A well-established and reliable method for the synthesis of 1H-indazoles.

Disadvantages:

  • Often requires strongly acidic conditions.[1]

  • The generation of potentially hazardous nitrous gases.[1]

  • The instability of the diazonium salt intermediate can lead to side reactions and lower yields.

The Davis-Beirut Reaction

A notable method for the synthesis of 2H-indazoles, the Davis-Beirut reaction involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[1][5] This reaction is attractive due to its use of relatively inexpensive starting materials and avoidance of toxic metals.[5]

Mechanism: The currently accepted mechanism in basic conditions involves the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion. This carbanion then attacks an oxygen of the nitro group, initiating a cascade that leads to the formation of the N-N bond and subsequent cyclization to the 2H-indazole.[5]

Davis_Beirut_Mechanism N-Substituted\n2-Nitrobenzylamine N-Substituted 2-Nitrobenzylamine Carbanion Carbanion N-Substituted\n2-Nitrobenzylamine->Carbanion Base (e.g., KOH) N-N Bond Formation\n& Cyclization N-N Bond Formation & Cyclization Carbanion->N-N Bond Formation\n& Cyclization Intramolecular Attack on NO₂ 2H-Indazole 2H-Indazole N-N Bond Formation\n& Cyclization->2H-Indazole

Caption: Key steps in the Davis-Beirut Reaction for 2H-Indazole.

Synthetic Efficiency: The Davis-Beirut reaction generally provides good to excellent yields of 2H-indazoles and demonstrates a broad substrate scope.[2][6] The reaction conditions can be tuned to optimize yields, with the choice of alcohol solvent and water content being important factors.[6]

Table 2: Performance Data for the Davis-Beirut Reaction

Starting MaterialReagentsConditionsProductYield (%)Reference
N-Benzyl-2-nitrobenzylamineKOH, EtOH/H₂O60 °C2-Benzyl-2H-indazole85[2]
N-Cyclohexyl-2-nitrobenzylamineKOH, MeOH/H₂O60 °C2-Cyclohexyl-2H-indazole92[2]
N-Butyl-2-nitrobenzylamineKOH, n-PrOH/H₂O60 °C2-Butyl-2H-indazole78[2]

Advantages:

  • Metal-free reaction conditions.[7]

  • Utilizes inexpensive and readily available starting materials.[5]

  • Versatile for the synthesis of various 2H-indazoles and indazolones.[6]

Disadvantages:

  • Yields can be low with certain substrates, such as secondary alcohols and anilines.[6][7]

  • The reaction can be sensitive to the solvent system and may require careful optimization.[6]

The Cadogan-Sundberg Indazole Synthesis

While primarily known for indole synthesis, the Cadogan-Sundberg reaction provides a pathway to indazoles through the reductive cyclization of o-nitroarenes.[1][8] This method often employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate the deoxygenation and subsequent cyclization.[1][8]

Mechanism: The reaction is believed to proceed through the deoxygenation of the nitro group to a nitroso intermediate, followed by further reduction to a nitrene. The highly reactive nitrene then undergoes an intramolecular insertion into a C-H or C=C bond to form the indazole ring.[8]

Cadogan_Sundberg_Mechanism o-Nitrostyrene o-Nitrostyrene Nitrene Intermediate Nitrene Intermediate o-Nitrostyrene->Nitrene Intermediate P(OEt)₃ (Deoxygenation) 1H-Indazole 1H-Indazole Nitrene Intermediate->1H-Indazole Intramolecular Cyclization

Caption: Mechanism of the Cadogan-Sundberg Synthesis.

Synthetic Efficiency: The Cadogan-Sundberg reaction is effective for a range of substituted o-nitrostyrenes, providing access to various substituted indazoles.[2] However, the reaction often requires high temperatures (refluxing in high-boiling solvents) and can be sensitive to the electronic nature of the substituents.[9]

Table 3: Performance Data for the Cadogan-Sundberg Synthesis

Starting MaterialReagentConditionsProductYield (%)Reference
2-NitrostyreneP(OEt)₃Toluene, 110 °C1H-Indazole72[2]
2-Nitro-β-methylstyreneP(OEt)₃Xylene, 140 °C3-Methyl-1H-indazole65[2]
4-Chloro-2-nitrostyreneP(OEt)₃Toluene, 110 °C6-Chloro-1H-indazole68[2]

Advantages:

  • Provides access to a variety of substituted indazoles.[2]

  • The use of trivalent phosphorus reagents is a well-understood transformation.

Disadvantages:

  • Often requires harsh reaction conditions, including high temperatures.[9]

  • The scope can be limited by the availability of the substituted o-nitrostyrene starting materials.

  • The reaction may not be suitable for substrates with thermally sensitive functional groups.

Modern Methodologies: Pushing the Boundaries of Efficiency and Scope

Recent years have witnessed the development of novel synthetic strategies for indazole synthesis that offer significant advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance.[1]

Transition-Metal-Catalyzed Synthesis

The use of transition metals, particularly palladium, copper, and rhodium, has revolutionized indazole synthesis.[1][10] These methods often proceed through C-H activation and annulation cascades, allowing for the construction of complex indazole derivatives in a single step.[3] For instance, Rh(III)/Cu(II) co-catalyzed systems have been shown to be effective for the synthesis of 1H-indazoles from imidates and nitrosobenzenes.[11]

Table 4: Representative Modern Transition-Metal-Catalyzed Indazole Syntheses

Reaction TypeCatalyst SystemStarting MaterialsProduct TypeTypical Yields (%)Reference
C-H Activation/Annulation[RhCp*Cl₂]₂/AgSbF₆Azobenzenes and alkynes2H-Indazoles50-95[12]
One-pot Three-componentCuI/TMEDA2-Bromobenzaldehydes, amines, NaN₃2H-IndazolesGood to excellent[13]
C-H AminationPd(OAc)₂/dppfo-Haloacetophenones, hydrazine1H-IndazolesHigh[14]

Advantages:

  • High atom economy and step efficiency.[7]

  • Allows for the synthesis of complex and diverse indazole derivatives.[3]

  • Often proceeds under milder conditions than classical methods.

Disadvantages:

  • The cost and toxicity of some transition metal catalysts can be a concern.

  • Ligand and catalyst screening may be required to optimize the reaction for a specific substrate.

Aza-Wittig Reaction

The aza-Wittig reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including indazoles.[15] This reaction typically involves the intramolecular reaction of an iminophosphorane with a carbonyl group. A one-pot Staudinger/aza-Wittig tandem reaction starting from an aromatic azide provides an efficient route to 1H-indazoles.[15][16]

Aza_Wittig_Workflow Aromatic Azide Aromatic Azide Iminophosphorane Iminophosphorane Aromatic Azide->Iminophosphorane Staudinger Reaction (PPh₃) 1H-Indazole 1H-Indazole Iminophosphorane->1H-Indazole Intramolecular Aza-Wittig Reaction

Caption: General workflow for the Aza-Wittig synthesis of 1H-Indazole.

Synthetic Efficiency: The aza-Wittig approach can provide good to excellent yields of indazoles under relatively mild conditions. The one-pot nature of the tandem reaction enhances its overall efficiency.

Advantages:

  • Can be performed as a one-pot reaction, simplifying the synthetic procedure.[15]

  • Generally proceeds under mild, neutral conditions.

  • Tolerates a variety of functional groups.

Disadvantages:

  • Requires the synthesis of azide precursors, which can be thermally unstable and potentially explosive.

  • The stoichiometric use of triphenylphosphine generates triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, several "green" approaches to indazole synthesis have been developed. These methods often utilize environmentally benign solvents like water or polyethylene glycol (PEG), employ reusable catalysts, or are performed under microwave irradiation to reduce reaction times and energy consumption.[17][18] For example, a one-pot, three-component synthesis of 2H-indazoles using copper oxide nanoparticles as a recyclable catalyst in PEG has been reported.[17] Another approach utilizes microwave irradiation for the synthesis of 1H-indazoles from o-chlorobenzaldehydes and hydrazine hydrate in water, with L-proline as a catalyst.[11]

Experimental Protocols

General Procedure for the Jacobson Indazole Synthesis

Adapted from Organic Syntheses.[4]

Materials:

  • N-Acetyl-o-toluidine

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Water

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water and cool it to 0-5 °C in an ice-salt bath.[2]

  • Add a solution of sodium nitrite in water dropwise to the cooled solution of N-acetyl-o-toluidine with vigorous stirring, ensuring the temperature remains below 5 °C.[2]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.[2]

  • Slowly warm the reaction mixture to room temperature and continue stirring for several hours or overnight.[2]

  • Make the mixture alkaline by adding a sodium hydroxide solution.[2]

  • Collect the precipitated crude 1H-indazole by filtration, wash with cold water, and dry.[2]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol).[2]

General Procedure for the Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles

Materials:

  • Substituted o-nitrobenzylamine

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve the o-nitrobenzylamine in ethanol.[2]

  • Add an aqueous solution of potassium hydroxide to the ethanolic solution of the substrate.[2]

  • Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[2]

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).[2]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the crude product by column chromatography on silica gel to afford the pure 2H-indazole.[2]

General Procedure for the Cadogan-Sundberg Synthesis of 1H-Indazoles

Materials:

  • Substituted o-nitrostyrene

  • Triethyl phosphite

  • Toluene (or other high-boiling solvent)

Procedure:

  • Dissolve the o-nitrostyrene derivative in a high-boiling solvent such as toluene or xylene.[2]

  • Add triethyl phosphite to the solution.[2]

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, with reaction progress monitored by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Remove the solvent and excess triethyl phosphite under reduced pressure.[2]

  • Purify the resulting residue by column chromatography on silica gel to yield the desired 1H-indazole.[2]

Conclusion

The synthesis of indazoles is a rich and dynamic field, with a diverse array of methods available to the modern chemist. Classical routes such as the Jacobson, Davis-Beirut, and Cadogan-Sundberg syntheses remain valuable for their simplicity and use of readily available starting materials. However, modern transition-metal-catalyzed reactions and domino processes like the aza-Wittig reaction offer significant advantages in terms of efficiency, scope, and milder conditions. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. By understanding the mechanistic nuances and practical considerations of each method presented in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018 Oct 26;23(11):2783.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. 2024 Oct 15.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. 2020 Aug 20;53(9):1947-1963.
  • Comparative analysis of synthetic routes to functionalized indazoles. Benchchem.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. 2024 Jun 1.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions.
  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles.
  • Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a one-pot Staudinger-aza-Wittig reaction leading to N–N bond formation?.
  • A Staudinger-diaza-wittig tandem reaction and its application to the synthesis of 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides. Hilaris Publisher.
  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks.
  • Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a Staudinger-aza-Wittig tandem reaction leading to N-N bond formation? | Request PDF.
  • Cadogan-Sundberg Indole Synthesis. SynArchive.
  • indazole. Organic Syntheses Procedure.
  • Indazole synthesis. Organic Chemistry Portal.
  • Davis–Beirut reaction. Wikipedia.
  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. PMC.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
  • Cadogan–Sundberg indole synthesis. Wikipedia.
  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018 Oct 26;23(11):2783.
  • (PDF) Cadogan–Sundberg Indole Synthesis.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.org.
  • Development of a selective and scalable N 1-indazole alkyl
  • Cadogan–Sundberg indole synthesis | Semantic Scholar.
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PMC.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • Catalytic Wittig and aza-Wittig reactions. Beilstein Journals. 2016 Nov 30.
  • Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide C
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. 2023 Jan 16.

Sources

Comparative

Validation of Analytical Methods for 2-Acetyl-5-bromo-7-methyl-2H-indazole: A Comparative Guide

Executive Summary & Strategic Context 2-Acetyl-5-bromo-7-methyl-2H-indazole (CAS: 1195623-05-2) is a specialized heterocyclic intermediate critical in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Acetyl-5-bromo-7-methyl-2H-indazole (CAS: 1195623-05-2) is a specialized heterocyclic intermediate critical in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its structural complexity—specifically the 2H-indazole tautomer locked by an N-acetyl group—presents unique analytical challenges. Unlike stable 1H-indazoles, the N-acetyl moiety at the N2 position introduces potential hydrolytic instability and susceptibility to regio-isomerization (N1 vs. N2 migration) under stress.

This guide provides a scientifically grounded framework for validating analytical methods for this compound. It moves beyond generic templates to address the specific physicochemical behaviors of halo-indazoles, ensuring your quality control (QC) data meets the rigorous standards of ICH Q2(R2) and current pharmaceutical expectations.

Method Selection: Comparative Analysis

Selecting the "right" method depends on the development phase and the specific analytical target (assay vs. impurity profiling). The following comparison evaluates the three primary methodologies suitable for this compound.

Table 1: Comparative Performance of Analytical Techniques
FeatureRP-HPLC (UV/DAD) UHPLC-MS/MS qNMR (Quantitative NMR)
Primary Application Routine QC, Assay, PurityTrace Impurity Profiling, Genotox ScreeningAbsolute Purity, Reference Standard Qualification
Specificity High (with optimized gradient)Very High (Mass discrimination)High (Structural resolution)
Sensitivity (LOD) ~0.05% (w/w)< 1 ppm~0.5% (w/w)
Sample Stability Risk Moderate (Run time exposure)Low (Fast analysis)Low (Inert solvents used)
Throughput HighHighLow
Cost per Sample LowHighModerate
Expert Verdict Gold Standard for release testing.Required for trace organic impurities (GTIs).Essential for primary standard calibration.
Analytical Decision Framework

The following decision tree illustrates the logic for selecting the appropriate analytical workflow based on the specific stability and purity requirements of the sample.

MethodSelection Start Start: Define Analytical Goal IsTrace Is Trace/Genotox Impurity Analysis? Start->IsTrace IsRefStd Is this a Reference Standard? IsTrace->IsRefStd No LCMS Select UHPLC-MS/MS (High Sensitivity) IsTrace->LCMS Yes IsRoutine Is this Routine QC/Release? IsRefStd->IsRoutine No qNMR Select qNMR (Absolute Purity) IsRefStd->qNMR Yes CheckStability Check N-Acetyl Stability (Hydrolysis Risk?) IsRoutine->CheckStability HPLC Select RP-HPLC-UV (Robustness & Cost) CheckStability->HPLC Stable ModifyHPLC Use Neutral pH / Fast Gradient Avoid strong acid modifiers CheckStability->ModifyHPLC Unstable ModifyHPLC->HPLC

Figure 1: Decision logic for selecting analytical methods based on sample intent and chemical stability.

Recommended Protocol: RP-HPLC Method

Rationale: Reversed-Phase HPLC is selected as the primary method due to its balance of resolution (separating the N1 vs N2 isomers) and robustness.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm). Why: C18 provides necessary hydrophobic retention for the bromo-methyl scaffold.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% → 90% B (Linear Ramp)

    • 15-18 min: 90% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (Indazole core absorption) and 220 nm (Amide bond).

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

Sample Preparation (Critical Step)
  • Diluent: Acetonitrile:Water (50:50).[1]

  • Precaution: Avoid using pure methanol or protic solvents with strong acids/bases for prolonged periods to prevent transesterification or hydrolysis of the 2-acetyl group.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Validation Protocol (ICH Q2(R2) Aligned)

This validation protocol is designed to demonstrate that the method is suitable for its intended purpose.

Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from impurities, specifically the 1H-isomer and hydrolysis products.

  • Protocol:

    • Inject Diluent (Blank).[1]

    • Inject 2-acetyl-5-bromo-7-methyl-2H-indazole standard.[1]

    • Inject potential impurities:[1]

      • Impurity A: 5-bromo-7-methyl-1H-indazole (Deacetylated hydrolysis product).[1]

      • Impurity B: 1-acetyl-5-bromo-7-methyl-1H-indazole (Regioisomer).[1]

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between all critical pairs. Purity angle < Purity threshold (using Diode Array Detector).
      
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels. Triplicate preparations for each level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD of recovery

    
     2.0%.
    
Precision
  • Repeatability (Intra-day): 6 injections of the standard at 100% concentration.

    • Limit: %RSD

      
       2.0%.
      
  • Intermediate Precision (Ruggedness): Repeat analysis on a different day, different instrument, or by a different analyst.

    • Limit: Overall %RSD

      
       2.0%.
      
Robustness (The "Self-Validating" Check)

Objective: Verify method reliability under small variations.

  • Variations:

    • Flow rate (

      
       0.1 mL/min).
      
    • Column Temperature (

      
       5°C).
      
    • Mobile Phase pH (

      
       0.2 units).
      
  • Expert Insight: For N-acetyl indazoles, pH robustness is critical. If a shift in pH causes significant peak splitting or retention time drift, it indicates the acetyl group is ionizing or hydrolyzing on-column.

Validation Workflow Diagram

The following diagram outlines the sequential execution of the validation study, ensuring all ICH Q2(R2) requirements are met systematically.

ValidationWorkflow Init Method Development & Optimization Spec Specificity (Isomer Separation) Init->Spec Spec->Init Fail (Optimize) Lin Linearity & Range (50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Rob Robustness (pH, Temp, Flow) Prec->Rob Final Final Method SOP Generation Rob->Final Pass

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting & Expert Tips

ProblemPotential CauseRemediation
Peak Splitting Hydrolysis of N-acetyl group on-column.[1]Ensure mobile phase pH is slightly acidic (pH 3-4) to stabilize the amide, but avoid extremely low pH (<2). Reduce column temperature.
Extra Peaks Regioisomer (1H-isomer) presence.[1][4]Check synthesis route. The 1H-isomer is thermodynamically more stable; its presence suggests incomplete acetylation or degradation.
Drifting Retention Temperature fluctuations.[1]Indazoles are sensitive to temperature due to hydrogen bonding capabilities. Use a thermostatted column compartment.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2023).[5][6][7] Guideline on validation of analytical procedures.

  • BenchChem. HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. (Application Note for similar halo-indazole scaffolds).

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. (Provides context on stability and synthesis of 2H-regioisomers).

  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2).[1][5][8] (Overview of recent regulatory updates).

Sources

Validation

Head-to-Head: 5-Bromo vs. 5-Chloro Indazole Derivatives in Drug Discovery

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib). The strategic sel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib). The strategic selection between 5-bromoindazole and 5-chloroindazole is rarely arbitrary; it dictates the molecule's synthetic trajectory, metabolic fate, and binding mode.

This guide objectively compares these two derivatives, synthesizing physicochemical data, synthetic reactivity, and biological case studies to aid researchers in lead optimization.

Part 1: Physicochemical Face-Off

The 5-position of the indazole ring is electronically coupled to the pyrazole nitrogen system. While Chlorine and Bromine share similar electronic withdrawing effects (Hammett


), they diverge significantly in steric bulk and lipophilicity.
Table 1: Comparative Physicochemical Profile[1]
Property5-Chloro Indazole5-Bromo IndazoleImpact on Drug Design
Atomic Radius (Van der Waals) 1.75 Å1.85 ÅBr fills larger hydrophobic pockets; Cl is preferred for tight steric constraints.
Electronegativity (Pauling) 3.162.96Cl withdraws slightly more electron density, potentially lowering pKa of NH.
C-X Bond Energy ~339 kJ/mol~280 kJ/molCritical: C-Br is weaker, facilitating Pd-catalyzed cross-coupling. C-Cl is inert under standard coupling conditions.
Lipophilicity (Hansch

)
0.710.86Br increases LogP more, enhancing membrane permeability but risking solubility issues.
Hammett Constant (

)
0.230.23Electronic effect on the aromatic ring is nearly identical; bioactivity differences are usually steric or hydrophobic, not electronic.
Halogen Bonding Potential ModerateHighBr has a larger, more accessible

-hole, enabling strong directed interactions with backbone carbonyls.
The "Sigma-Hole" Advantage

In protein-ligand interactions, the Halogen Bond (X-bond) is a pivotal design element. The 5-position of indazole often orients towards hinge regions or hydrophobic back-pockets in kinases.

  • Bromine: Exhibits a pronounced region of positive electrostatic potential (the

    
    -hole) on the extension of the C-Br bond. This allows it to act as a Lewis acid, forming strong directional bonds with Lewis bases (e.g., backbone C=O, Serine OH).
    
  • Chlorine: Possesses a smaller, less positive

    
    -hole. While it can form X-bonds, they are energetically weaker than those of bromine.
    

Part 2: Synthetic Versatility (The "Make" Factor)

The choice between 5-Cl and 5-Br is often a decision between diversity and stability .

Synthetic Decision Matrix
  • Choose 5-Bromo: When the 5-position is a "growth vector." The weaker C-Br bond allows for facile Suzuki, Buchwald-Hartwig, or Sonogashira couplings to build libraries.

  • Choose 5-Chloro: When the 5-position is a "blocking group." The C-Cl bond survives most Pd-catalyzed conditions used to functionalize the N1 or C3 positions, preventing polymerization or unwanted side reactions.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the orthogonal reactivity strategies for 5-haloindazoles.

SyntheticStrategy Start 5-Halo-Indazole Core Br_Node 5-Bromo Derivative Start->Br_Node Bromination Cl_Node 5-Chloro Derivative Start->Cl_Node Chlorination Pd_Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Node->Pd_Coupling High Reactivity (C-Br oxidative addition) Library Library Generation (R-Group Diversity) Pd_Coupling->Library Rapid SAR Expansion Orthogonal Orthogonal Functionalization (N1 or C3 modification) Cl_Node->Orthogonal Low Reactivity (C-Cl inert to Pd) MetabolicBlock Metabolic Blocker (Prevents oxidation) Orthogonal->MetabolicBlock Final Drug Candidate

Caption: Divergent synthetic workflows. 5-Br is the "Gateway" for carbon-carbon bond formation, while 5-Cl acts as a robust "Shield" for metabolic stability.

Experimental Protocol: Selective Suzuki Coupling of 5-Bromoindazole

Objective: Functionalize the 5-position while leaving N1/C3 intact (if unprotected). Note: N1-protection (e.g., THP, SEM) is recommended but this protocol works for robust substrates.

  • Reagents:

    • 5-Bromoindazole (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness over Pd(PPh₃)₄.

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a microwave vial with 5-bromoindazole, boronic acid, K₂CO₃, and Pd catalyst.

    • Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).

    • Add degassed solvent mixture via syringe.

    • Heat to 90°C for 4–12 hours (Conventional) or 110°C for 30 min (Microwave).

    • Checkpoint: Monitor TLC. 5-Br is consumed rapidly; 5-Cl would remain largely unreacted under these specific conditions.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Part 3: Biological Performance (The "Bind" Factor)

Case Study: 5-HT2A Agonists (Psychedelic Therapeutics)

A recent study by Maurer et al. (2024) on indazole bioisosteres of 5-MeO-DMT highlights the distinct advantage of the 5-bromo substituent.

  • The Challenge: Improve the metabolic stability and brain penetration of tryptamine-based psychedelics while maintaining potency.

  • The Experiment: Researchers synthesized 5-chloro and 5-bromo indazole analogs.[1]

  • The Result:

    • 5-Bromo Analog (VU6067416): Exhibited high potency (EC50 = 189 nM ) at the 5-HT2A receptor.[2]

    • PK Profile: The 5-Br analog showed low predicted hepatic clearance and high fraction unbound (

      
      ) in plasma, indicating excellent brain penetration potential.[1][2][3]
      
    • Mechanism: The larger Bromine atom likely fills a hydrophobic pocket in the receptor more effectively than Chlorine, while the indazole core reduced metabolic liability compared to the indole parent.

Mechanistic Insight: Kinase Selectivity

In kinase inhibitors (e.g., VEGFR, PLK4 targets), the 5-position often sits in the "gatekeeper" region or the solvent-exposed front pocket.

  • 5-Cl: Often used to mimic the size of a methyl group (Bioisosterism) but with electron-withdrawing properties to modulate the acidity of the N-H for better hydrogen bonding with the hinge region.

  • 5-Br: Frequently yields higher potency in early screening due to stronger Van der Waals contacts (London dispersion forces) and halogen bonding, but is often replaced in later stages if molecular weight or lipophilicity (LogP) becomes a concern.

Part 4: Metabolic & PK Implications

Metabolic Stability (C-X Bond)
  • Oxidative Metabolism: Both 5-Cl and 5-Br block metabolism at the 5-position (a common soft spot in the parent indazole).

  • Debromination: While rare, oxidative debromination can occur, particularly if the ring is electron-rich. However, in the indazole scaffold, the 5-Br is relatively stable.

  • Dechlorination: The C-Cl bond is significantly stronger and more resistant to oxidative cleavage by CYPs.

Toxicity Considerations

Recent forensic analysis of synthetic cannabinoids (e.g., ADB-5'Br-INACA) shows that the 5-bromoindazole core is stable enough to be detected intact in biological fluids, confirming its resistance to immediate metabolic degradation in vivo.[4]

References

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.

  • Upadhyay, P. R., & Srivastava, V. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Applied Organometallic Chemistry.

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

  • Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Acetyl-5-bromo-7-methyl-2H-indazole

Executive Summary This guide defines the mandatory disposal protocols for 2-acetyl-5-bromo-7-methyl-2H-indazole . Due to the presence of a halogen (bromine) and a nitrogen-rich indazole core, this compound must be manage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the mandatory disposal protocols for 2-acetyl-5-bromo-7-methyl-2H-indazole . Due to the presence of a halogen (bromine) and a nitrogen-rich indazole core, this compound must be managed as Halogenated Organic Waste .[1]

Immediate Action Required:

  • Do NOT dispose of down the drain (Sanitary Sewer).[1]

  • Do NOT mix with non-halogenated solvents or oxidizers.[1]

  • Route: High-temperature incineration at a licensed facility equipped with acid gas scrubbing.

Chemical Profile & Hazard Assessment

Understanding the chemical nature of the substance is the first step in safe disposal. This compound is an organic intermediate often used in pharmaceutical synthesis.

PropertyDescriptionOperational Implication
Chemical Class Halogenated IndazoleRequires segregation from general organic waste to prevent cross-contamination of fuel-blending streams.[1][2]
Functional Groups Acetyl (N-Ac), Bromo (-Br), Methyl (-CH3)The N-acetyl group is potentially hydrolyzable; the bromine atom necessitates incineration with flue gas scrubbing to capture HBr.[1]
Physical State Solid (Powder/Crystal)Must be disposed of as solid waste; do not dissolve in solvent solely for disposal purposes unless required by specific facility protocols.[1]
Hazards (Inferred) Irritant (Skin/Eye/Resp), Acute Tox.[1][3] (Oral)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory during handling.[1]

Expert Insight: The "2-acetyl" moiety on the nitrogen makes this compound an activated amide.[1] In the presence of strong acids or bases in a waste container, it may undergo hydrolysis, releasing the indazole core and acetic acid. While not violently reactive, this justifies keeping the waste stream neutral and segregated from strong corrosives.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

The most common error in laboratory waste management is mixing halogenated and non-halogenated wastes. This increases disposal costs and complicates destruction.[4]

  • Identify the Waste Stream: Classify as "Solid Hazardous Waste - Halogenated Organic." [1]

  • Segregation:

    • Solids: Collect contaminated gloves, weigh boats, and paper towels in a separate solid waste bag/bucket labeled for halogenated solids.[1]

    • Pure Compound: If disposing of expired or excess stock, keep it in its original vial if possible, or transfer to a screw-top glass jar.

    • Solutions: If the compound is dissolved (e.g., in DMSO or DCM), it must go into the Halogenated Solvent Waste carboy.[1]

Phase 2: Packaging & Labeling

Proper packaging prevents leaks during transport to the central accumulation area.

  • Primary Container: Screw-cap glass or polyethylene jar. Ensure the cap is lined (Teflon/PTFE preferred) to prevent organic vapor escape.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Chemical Name: Write out the full name: "2-acetyl-5-bromo-7-methyl-2H-indazole." Avoid abbreviations.

    • Constituents: List "100%" if pure. If in solution, list all solvents and their percentages.[5]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

Phase 3: Final Disposal (Incineration)

This compound cannot be landfill-disposed or fuel-blended due to the halogen content.[1]

  • Method: High-temperature incineration (>1000°C).[1]

  • Mechanism:

    
    [1]
    
  • Scrubbing: The facility uses alkaline scrubbers (NaOH) to neutralize the Hydrogen Bromide (HBr) gas produced, converting it to harmless Sodium Bromide (NaBr).[1]

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of 2-acetyl-5-bromo-7-methyl-2H-indazole.

DisposalWorkflow Start Waste Generation: 2-acetyl-5-bromo-7-methyl-2H-indazole StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidContainer Container: Wide-mouth HDPE or Glass Jar SolidPath->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy LiquidPath->LiquidContainer Labeling Labeling: 'Hazardous Waste - Halogenated' List full chemical name SolidContainer->Labeling LiquidContainer->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS Handover to EHS/Vendor Storage->EHS Destruction Final Fate: High-Temp Incineration (with Acid Scrubbing) EHS->Destruction

Figure 1: Decision tree for the segregation and packaging of halogenated indazole waste.[1]

Regulatory & Compliance Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is likely not a "Listed Waste" (P or U list) unless explicitly specified by state regulations.[1] However, it must be characterized based on its properties:

  • Toxicity Characteristic: While specific TCLP data may be absent, best practice dictates managing halogenated pharmaceutical intermediates as toxic hazardous waste.[1]

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture defaults to an F-listed hazardous waste (F001/F002) [1].[1]

Global Harmonized System (GHS)

Ensure your waste labels comply with GHS standards.[1] Based on analogs (e.g., 5-bromo-2-methyl-2H-indazole), the following pictograms are relevant:

  • GHS07 (Exclamation Mark): Acute toxicity (oral), Skin/Eye irritation [2].[1]

Emergency Procedures

Spill Response (Solid/Powder):

  • Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.[1]

  • PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask or respirator.[1]

  • Contain: Gently cover the spill with wet paper towels to prevent dust generation.

  • Clean: Scoop the material into a waste container. Wipe the area with soap and water.

  • Dispose: Place all cleanup materials into the Halogenated Solid Waste container.

Accidental Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1][6]

  • Eyes: Flush with water for 15 minutes; seek medical attention.[1][6]

  • Inhalation: Move to fresh air immediately.

References

  • United States Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11514007, 5-Bromo-2-methyl-2H-indazole. Retrieved from [Link]

Sources

Handling

Defensive Shielding: A Guide to Personal Protective Equipment for Handling 2-acetyl-5-bromo-7-methyl-2H-indazole

As a novel research chemical, 2-acetyl-5-bromo-7-methyl-2H-indazole demands a cautious and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly availabl...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, 2-acetyl-5-bromo-7-methyl-2H-indazole demands a cautious and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety protocol can be constructed by analyzing structurally similar molecules and adhering to established principles of chemical hygiene. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal plans, ensuring both personal safety and the integrity of your research.

The foundation of this guidance rests on the available safety data for two close structural analogs: 2-acetyl-5-bromo-2H-indazole and 5-bromo-2,7-dimethyl-2H-indazole. By treating the target compound as at least as hazardous as these relatives, we can establish a strong baseline for personal protective equipment (PPE) and handling procedures.[1]

Presumed Hazard Profile

Based on available data for analogous compounds, 2-acetyl-5-bromo-7-methyl-2H-indazole should be handled as a hazardous substance with the following potential risks.[2][3][4]

Hazard ClassificationGHS Hazard Statement(s)Signal WordPotential Effects
Acute Toxicity, Oral H302: Harmful if swallowedWarning Ingestion may cause adverse health effects.
Skin Corrosion/Irritation H315: Causes skin irritationWarning Direct contact can cause redness, itching, and inflammation.
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning Contact with eyes can cause significant irritation, pain, and potential damage.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationWarning Inhalation of dust may irritate the respiratory tract, causing coughing and shortness of breath.
The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A comprehensive safety strategy always begins with the Hierarchy of Controls, which prioritizes eliminating or minimizing the hazard at its source.

cluster_0 A Elimination B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->E

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Essential Personal Protective Equipment (PPE)

The precautionary statements for analogous compounds consistently cite P280: "Wear protective gloves/protective clothing/eye protection/face protection".[2] This forms the basis of our PPE recommendations.

Eye and Face Protection: Your First Defense

Given the severe eye irritation potential (H319), robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work involving this compound.[1][5]

  • Splash Hazard: When handling solutions or any significant quantity of the solid where splashing is possible, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes and airborne particles.[5][6]

  • High-Risk Operations: For procedures involving larger volumes (>1 L), potential for vigorous reaction, or when working outside a fume hood, a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and projectiles.[5][7]

Skin and Body Protection: An Impermeable Barrier

With presumed skin irritation properties (H315) and potential for harm upon contact (H312 for an analog), preventing skin exposure is critical.[2]

  • Laboratory Coat: A flame-resistant lab coat is required. It should be fully buttoned with sleeves rolled down to provide maximum coverage.[7]

  • Gloves: No single glove material protects against all chemicals. For this halogenated aromatic compound, a multi-layered approach is recommended for extended contact, while nitrile is suitable for incidental contact.[8][9][10][11]

Glove MaterialIntended UseChemical Resistance Profile for Halogenated Aromatics
Nitrile Incidental Contact (e.g., handling vials, weighing small quantities)Fair to Good. Provides good general protection but should be changed immediately upon contamination.[8][11]
Neoprene Extended Contact (e.g., spill cleanup, synthesis)Good. Offers better resistance to a range of chemicals than nitrile. Poor for some halogenated hydrocarbons.[8]
Butyl Rubber High-Risk/Extended ContactPoor. Not recommended for halogenated hydrocarbons.[8][11]
Norfoil®/Silver Shield® High-Risk/Extended ContactExcellent. Recommended for highly toxic or unknown compounds. Can be worn under a nitrile glove to improve dexterity.[8]

Standard Operating Procedure for Gloving:

  • Always inspect gloves for tears or holes before use.

  • For handling the solid compound, consider double-gloving with two pairs of nitrile gloves.

  • Remove gloves using a technique that avoids skin contact with the outer surface.

  • Wash hands thoroughly with soap and water after removing gloves.

Respiratory Protection: Safeguarding Your Lungs

The potential for respiratory irritation (H335) makes respiratory protection a key consideration, especially when handling the compound as a powder.[4]

  • Primary Engineering Control: All work that may generate dust or aerosols of 2-acetyl-5-bromo-7-methyl-2H-indazole must be performed inside a certified chemical fume hood.[12][13]

  • When a Fume Hood is Not Feasible: If weighing small quantities outside of a hood is unavoidable, specific respiratory protection is required.

  • Recommended Respirator: A NIOSH-approved filtering facepiece respirator (FFP) rated N95, or preferably FFP3 for higher-risk pharmaceutical powders, should be used.[14][15] For situations with potential for higher concentrations or when greater protection is desired, a half-mask respirator with P100 (HEPA) particulate filters is recommended.[16][17] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[17]

Operational and Disposal Plans

A safe workflow minimizes exposure at every step. The following diagram outlines a standard procedure for handling a novel solid research chemical.

cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Cleanup & Disposal A Don Full PPE (Lab Coat, Goggles, Gloves) B Place all equipment in fume hood A->B C Weigh solid into tared container B->C D Add solvent slowly to dissolve solid C->D E Cap and label final solution D->E F Wipe down surfaces with appropriate solvent E->F G Segregate waste into 'Halogenated Organic Waste' F->G H Doff PPE and wash hands G->H

Caption: A standard workflow for safely handling a solid research chemical.

Spill and Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][18]

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully scoop the material into a container labeled "Hazardous Waste."

  • Decontaminate the area with a suitable solvent and wipe clean.

  • Place all cleanup materials in the hazardous waste container.

Disposal Plan

All materials contaminated with 2-acetyl-5-bromo-7-methyl-2H-indazole, including excess solid, solutions, and contaminated labware (e.g., pipette tips, wipes), must be disposed of as hazardous waste.

  • Waste Stream: Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Do Not: Never dispose of this chemical down the drain or in the regular trash.

By implementing this comprehensive safety and handling plan, researchers can confidently work with 2-acetyl-5-bromo-7-methyl-2H-indazole, ensuring a secure environment that fosters innovation while prioritizing personal well-being.

References

  • Novel Chemicals with Unknown Hazards SOP . (n.d.). Tufts University. Retrieved from [Link]

  • Glove Selection QUICK GUIDE . (n.d.). California Institute of Technology. Retrieved from [Link]

  • Glove Choice for Chemical Protection . (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]

  • Glove Selection: Examples of Chemical Resistance of Common Glove Materials . (n.d.). Oregon State University. Retrieved from [Link]

  • Resistance To Chemicals of Common Glove Materials . (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . (2011). National Research Council. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Respirator filter selection guide . (n.d.). Jaybro. Retrieved from [Link]

  • OSHA Glove Selection Chart . (n.d.). University of California, Irvine Environmental Health and Safety. Retrieved from [Link]

  • Three Step Guide to Selecting the Right Disposable Respirator . (n.d.). Fisher Scientific. Retrieved from [Link]

  • Best Practices for Chemical Storage in Research Labs . (n.d.). Apollo Scientific. Retrieved from [Link]

  • 3M Respirator Selection Guide . (n.d.). 3M. Retrieved from [Link]

  • Stuart, B., et al. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety. Retrieved from [Link]

  • Respirator Selection . (n.d.). 3M. Retrieved from [Link]

  • Choosing respiratory protection . (n.d.). uvex safety. Retrieved from [Link]

  • 5-Bromo-2-methyl-2H-indazole . (n.d.). PubChem. Retrieved from [Link]

  • 5-bromo-2,7-dimethyl-2H-indazole . (n.d.). PubChem. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of Arizona. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry . (n.d.). Dartmouth College. Retrieved from [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022, October 6). Provista. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-5-bromo-7-methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
2-acetyl-5-bromo-7-methyl-2H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.